Dimsyl sodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;methanidylsulfinylmethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5OS.Na/c1-4(2)3;/h1H2,2H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXOAQXKPAENDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)[CH2-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NaOS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436194 | |
| Record name | Sodium methylsulfinylmethylide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15590-23-5 | |
| Record name | Methane, sulfinylbis-, ion(1-), sodium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15590-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimsyl sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015590235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium methylsulfinylmethylide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMSYL SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6HI470Q52 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dimsyl Sodium: A Comprehensive Technical Guide for Drug Discovery and Development
Abstract
This technical guide provides an in-depth overview of dimsyl sodium (sodium methylsulfinylmethylide), a powerful and versatile reagent in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development. This document covers the fundamental chemical properties, synthesis, and diverse applications of this compound, with a particular focus on its role as a potent base and nucleophile. Detailed experimental protocols for its preparation and key reactions, alongside quantitative data on reaction yields, are presented to facilitate its practical application in the laboratory. Furthermore, this guide illustrates critical reaction mechanisms and experimental workflows through detailed diagrams to enhance understanding and aid in the design of novel synthetic routes.
Introduction
This compound, the sodium salt of dimethyl sulfoxide (B87167) (DMSO), is a highly reactive and non-nucleophilic strong base that has found extensive application in organic chemistry since its introduction by Corey and Chaykovsky.[1] With a pKa of 35 for its conjugate acid (DMSO), this compound is capable of deprotonating a wide range of weakly acidic protons, making it an invaluable tool for the formation of carbanions, ylides, and other reactive intermediates.[1][2] Its utility extends to a variety of chemical transformations, including alkylations, condensations, and rearrangements, rendering it a key reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[3][4] This guide aims to provide a comprehensive technical resource on the preparation, handling, and synthetic applications of this compound for professionals in the chemical and pharmaceutical sciences.
Chemical and Physical Properties
This compound, with the chemical formula C₂H₅NaOS, is typically not isolated as a solid but is prepared and used as a solution in DMSO. The resulting solution is often greenish-grey and opalescent.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | Sodium (methanesulfinyl)methanide | |
| Synonyms | This compound, Sodium methylsulfinylmethylide, NaDMSO | |
| CAS Number | 15590-23-5 | |
| Molecular Formula | C₂H₅NaOS | |
| Molecular Weight | 100.12 g/mol | |
| Appearance | Greenish-grey opalescent solution in DMSO | [5] |
| pKa of Conjugate Acid (DMSO) | 35 | [1][2] |
| Solubility | Soluble in DMSO |
Synthesis of this compound
The most common method for the preparation of this compound involves the reaction of sodium hydride (NaH) with dimethyl sulfoxide (DMSO). The reaction proceeds with the evolution of hydrogen gas and is typically conducted under an inert atmosphere to prevent the reaction of this compound with atmospheric moisture and carbon dioxide.[3]
General Synthesis Workflow
The synthesis of this compound from sodium hydride and DMSO follows a straightforward, yet critical, workflow to ensure the activity and safety of the reagent.
References
Dimsyl Sodium: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimsyl sodium, systematically known as sodium methylsulfinylmethylide, is a potent, non-nucleophilic strong base with the chemical formula C₂H₅NaOS.[1] It is the sodium salt of the conjugate base of dimethyl sulfoxide (B87167) (DMSO).[1][2][3] First reported by Corey and Chaykovsky, this compound has become an indispensable reagent in organic synthesis, primarily utilized for the deprotonation of a wide range of weakly acidic carbon and heteroatom-based acids.[2][4] Its utility is particularly pronounced in the generation of ylides for the Wittig reaction and in various condensation and alkylation reactions.[1][3] This guide provides an in-depth overview of the chemical properties, synthesis, and key applications of this compound, tailored for professionals in research and drug development.
Core Chemical Properties
This compound is a white solid, though it typically appears as a green solution when dissolved in its parent solvent, DMSO.[1] It is highly reactive and sensitive to moisture and air, readily decomposing in the presence of water.[1][4] The high basicity of this compound is a consequence of the relatively low acidity of its conjugate acid, DMSO, which has a pKa of approximately 35.[1][3] This makes it a significantly stronger base than conventional alkoxides or hydroxides.
Physical and Chemical Data
The following tables summarize the key physical and chemical properties of this compound.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | Sodium methylsulfinylmethylide | [1] |
| Synonyms | This compound, NaDMSO, Sodium dimsyl | [1][3] |
| Molecular Formula | C₂H₅NaOS | [1] |
| Molecular Weight | 100.11 g/mol | [1] |
| Appearance | White solid; green solution in DMSO | [1] |
| Solubility | Very soluble in DMSO; reacts with water | [1][3] |
Table 2: Acidity and Basicity
| Compound | pKa | Reference |
| Dimethyl sulfoxide (DMSO) | ~35 | [1][3] |
Spectroscopic Data
¹H and ¹³C NMR Spectroscopy
In a solution of this compound in DMSO-d₆, one would expect to observe signals corresponding to both the dimsyl anion and the deuterated solvent. The formation of the methylsulfinyl carbanion (⁻CH₂S(O)CH₃) from DMSO results in a significant change in the chemical environment of the protons and carbons. The residual protons of DMSO-d₆ typically appear as a quintet around 2.50 ppm in ¹H NMR spectra. The protons of the dimsyl anion would be expected to be shifted upfield due to the increased electron density on the carbanionic carbon.
Infrared (IR) Spectroscopy
The IR spectrum of DMSO is characterized by a strong S=O stretching band. Upon deprotonation to form the dimsyl anion, the S=O bond order is expected to change due to resonance delocalization of the negative charge onto the oxygen atom. This would result in a shift of the S=O stretching frequency to a lower wavenumber.
Experimental Protocols
The most common method for the preparation of this compound is the reaction of sodium hydride (NaH) with DMSO.[2][5] The following protocol is a representative example.
Preparation of a this compound Solution in DMSO
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Anhydrous hexane (B92381) or petroleum ether
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or a three-necked flask equipped with a magnetic stirrer, gas inlet, and a septum
Procedure:
-
Preparation of Sodium Hydride: Weigh the required amount of 60% NaH dispersion in a Schlenk flask under an inert atmosphere. To remove the mineral oil, wash the NaH with anhydrous hexane or petroleum ether (3 x volumes). The washing solvent can be removed via cannula filtration. Dry the washed NaH under a stream of inert gas.
-
Reaction Setup: Add anhydrous DMSO to the flask containing the dry NaH via a syringe or cannula under a positive pressure of inert gas. The reaction is typically performed at a concentration of 1-2 M.
-
Reaction: The mixture is stirred at room temperature or gently heated to 50-70°C to initiate the reaction, which is evidenced by the evolution of hydrogen gas.[3] The reaction should be carefully monitored, and the temperature controlled to prevent a runaway reaction. The reaction is typically complete within 1-2 hours.
-
Completion and Use: The resulting dark green or grayish solution of this compound is ready for use. It is typically used in situ without isolation.
Safety Precautions:
-
Sodium hydride is a flammable solid and reacts violently with water. All manipulations should be carried out under an inert atmosphere.
-
The reaction between NaH and DMSO is exothermic and produces flammable hydrogen gas. Adequate ventilation and temperature control are crucial.
-
This compound solutions are thermally unstable and can decompose exothermically, especially at elevated temperatures.[4] It is recommended to use the solution immediately after preparation and to avoid prolonged heating.
Reactivity and Applications
The primary utility of this compound stems from its strong basicity, which allows it to deprotonate a wide variety of weak acids.
Condensation Reaction with Esters
This compound readily reacts with esters to form β-ketosulfoxides.[1][3] These intermediates are valuable in organic synthesis and can be further transformed into other functional groups.
References
An In-depth Technical Guide to the Structure and Bonding of Dimsyl Sodium for Researchers, Scientists, and Drug Development Professionals
Abstract
Dimsyl sodium, the sodium salt of dimethyl sulfoxide (B87167) (DMSO), is a powerful, non-nucleophilic base and a versatile reagent in organic synthesis. Its utility in deprotonation reactions, particularly in the formation of ylides for the Wittig reaction and in condensation reactions with esters, makes it an invaluable tool for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the structure, bonding, synthesis, and reactivity of this compound, with a focus on providing practical information for researchers, scientists, and drug development professionals. Detailed experimental protocols, reaction mechanisms, and a summary of key structural data are presented to facilitate its effective and safe use in the laboratory.
Introduction
Sodium methylsulfinylmethylide, commonly known as this compound (NaDMSO), is the conjugate base of dimethyl sulfoxide.[1][2][3] First reported by Corey and Chaykovsky, this organosulfur compound has become a staple in synthetic organic chemistry due to its strong basicity (the pKa of DMSO is approximately 35) and its role as a potent nucleophile.[4][5] Its applications are extensive, ranging from the generation of phosphorus and sulfur ylides to facilitating condensation and alkylation reactions.[2][3][4] This guide aims to provide a detailed technical understanding of this compound, focusing on its fundamental chemical properties and practical applications in a research and development setting.
Structure and Bonding
The dimsyl anion, [CH₃S(O)CH₂]⁻, possesses a unique electronic structure that dictates its reactivity. The molecule consists of a sodium cation (Na⁺) and the methylsulfinylmethylide anion.[1][2] The anionic charge is localized on the methylene (B1212753) carbon, rendering it a powerful carbanion. The adjacent sulfinyl group plays a crucial role in stabilizing this charge through inductive effects and the potential involvement of d-orbitals on the sulfur atom.
The geometry around the sulfur atom in the dimsyl anion is expected to be trigonal pyramidal, similar to its parent molecule, DMSO.[6] This geometry arises from the presence of a lone pair of electrons on the sulfur atom. The bonding within the anion is characterized by a combination of covalent and ionic interactions. The carbon-sulfur and sulfur-oxygen bonds are covalent, while the interaction between the sodium cation and the negatively charged carbanion is primarily ionic.
Resonance Structures
The stability of the dimsyl anion can be represented by the following resonance structures:
The resonance delocalization of the negative charge onto the electronegative oxygen atom contributes significantly to the stability of the anion, although the major contributor is the structure with the negative charge on the carbon.
Quantitative Structural Data
| Parameter | Molecule | Value |
| S=O Bond Length | DMSO | 1.531 Å |
| C-S Bond Length | DMSO | 1.799 Å |
| C-S-C Bond Angle | DMSO | 96.6° |
| C-S-O Bond Angle | DMSO | 106.7° |
| Calculated C-S Bond Length | Dimsyl Anion | ~1.75 Å |
| Calculated S=O Bond Length | Dimsyl Anion | ~1.55 Å |
Note: The values for the dimsyl anion are based on computational chemistry studies and should be considered approximate. The data for DMSO is from experimental studies.
Synthesis of this compound
This compound is typically prepared by the reaction of sodium hydride (NaH) with an excess of dry dimethyl sulfoxide.[4][5] The reaction proceeds with the evolution of hydrogen gas and results in a solution of this compound in DMSO.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Anhydrous hexane (B92381) or petroleum ether
-
Three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a gas outlet bubbler
-
Syringes and needles
Procedure:
-
Preparation of Sodium Hydride: In a fume hood, weigh the desired amount of sodium hydride dispersion into the reaction flask. Under a gentle stream of nitrogen, wash the sodium hydride with anhydrous hexane or petroleum ether three times to remove the mineral oil. Carefully decant the solvent after each wash.
-
Drying: After the final wash, remove the residual solvent by passing a slow stream of nitrogen over the sodium hydride powder while gently warming the flask.
-
Reaction: Allow the flask to cool to room temperature. Under a positive pressure of nitrogen, add anhydrous DMSO to the sodium hydride powder via a syringe.
-
Heating and Monitoring: Stir the mixture at room temperature. A gentle evolution of hydrogen gas should be observed. The reaction is exothermic. If the reaction does not start, gently warm the mixture to 40-50 °C. The reaction is typically complete when the evolution of hydrogen gas ceases. The resulting solution is often greenish and may contain some unreacted sodium hydride as a gray precipitate.
-
Use and Storage: The resulting solution of this compound in DMSO is typically used immediately. If storage is necessary, it should be done under an inert atmosphere at a low temperature to minimize decomposition.
Safety Precautions:
-
Sodium hydride is a flammable solid and reacts violently with water. All operations should be carried out under an inert atmosphere (nitrogen or argon).
-
The reaction between sodium hydride and DMSO is exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and have a fire extinguisher rated for chemical fires readily available.
-
This compound solutions are thermally unstable and can decompose exothermically at elevated temperatures.
Reactivity and Applications
This compound's high basicity and nucleophilicity make it a versatile reagent in a variety of organic transformations.
Generation of Phosphorus Ylides for the Wittig Reaction
A primary application of this compound is the deprotonation of phosphonium (B103445) salts to generate phosphorus ylides, which are key intermediates in the Wittig reaction for the synthesis of alkenes.[2][4]
Caption: Formation of a phosphorus ylide using this compound.
Condensation Reactions with Esters
This compound readily reacts with esters to form β-ketosulfoxides, which are valuable synthetic intermediates.[3][4]
Caption: Mechanism of ester condensation with this compound.
Conclusion
This compound is a powerful and versatile reagent with broad applications in organic synthesis. A thorough understanding of its structure, bonding, and reactivity is essential for its effective and safe utilization in the laboratory. This technical guide has provided a comprehensive overview of these aspects, including detailed experimental protocols and mechanistic insights, to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. The unique reactivity profile of this compound will undoubtedly continue to inspire the development of novel synthetic methodologies for the construction of complex and biologically active molecules.
References
An In-depth Technical Guide to the Synthesis of Dimsyl Sodium from DMSO and Sodium Hydride
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the synthesis of dimsyl sodium (sodium methylsulfinylmethylide), a powerful Brønsted base widely utilized in organic synthesis. First reported by Corey and Chaykovsky, this reagent is valued for its ability to deprotonate a vast range of weakly acidic compounds.[1][2][3] It is typically prepared by the reaction of sodium hydride (NaH) with dimethyl sulfoxide (B87167) (DMSO), which acts as both the solvent and the reactant.[1][2] Due to its reactivity and thermal instability, this compound is almost always prepared and used in situ.[4]
This document details the established experimental protocols, quantitative reaction parameters, critical safety considerations, and a visual representation of the synthesis workflow.
Chemical Reaction Pathway
The synthesis involves the deprotonation of DMSO by sodium hydride, yielding the methylsulfinyl carbanion (dimsyl ion) and hydrogen gas.[5][6] The pKa of DMSO is approximately 35, which makes this compound an exceptionally strong base.[3][6]
Data Presentation: Synthesis Parameters
The following table summarizes the key quantitative data for the synthesis of this compound, compiled from various laboratory- and industrial-scale procedures.
| Parameter | Value / Condition | Notes | Source(s) |
| Reagents | |||
| Sodium Hydride (NaH) | Typically 50-60% dispersion in mineral oil. | Mineral oil does not need to be removed for many applications, but washing is recommended if it complicates product isolation. | [1][2][5] |
| Dimethyl Sulfoxide (DMSO) | Anhydrous grade (<0.1% water). | DMSO is highly hygroscopic; drying via molecular sieves or distillation from CaH₂ is recommended for optimal results and safety. | [1][4] |
| Reaction Conditions | |||
| Temperature (Optimal) | 70–75 °C | This range provides a sufficient reaction rate and high yield. Higher temperatures accelerate decomposition. | [1][7] |
| Temperature (Initiation) | 40–45 °C | Gentle heating may be necessary to start the reaction, especially on a smaller scale. | [5] |
| Reaction Time | 30–45 minutes | The reaction is typically complete when hydrogen evolution ceases. | [1] |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent reactions with atmospheric moisture, oxygen, and carbon dioxide. | [1][7] |
| Product & Stability | |||
| Concentration | Up to 2–3 M in DMSO | A common laboratory preparation yields a ~2 M solution. Storing solutions >2 M is not recommended due to safety concerns. | [1][5] |
| Yield | Essentially quantitative | When using sodium hydride, the reaction proceeds to completion with high efficiency. | [2] |
| Thermal Stability | Decomposes at T ≥ 50 °C | Decomposition is exothermic and can lead to thermal runaway. The onset of decomposition is ~50°C in pure DMSO. | [7] |
| Storage (Solution) | 24–48 hours at 10 °C | For longer-term storage, freezing at -5 to 0 °C extends stability to several weeks. | [4] |
| Storage (Solid) | Stable for 2 months at 10 °C | If isolated, the solid is shock-sensitive and prone to spontaneous decomposition. | [1][4] |
Experimental Protocols
Two common protocols are detailed below, representing a general method and a specific bench-top procedure. Efficient stirring is critical in all procedures to avoid local overheating and lump formation.[1]
This method focuses on achieving a high yield and a stable solution for immediate use.
-
Reagent Preparation: Use anhydrous DMSO. If the water content is high (>0.05-0.3%), dry it by distillation from calcium hydride (bp 64°C @ 4mm) or with 4Å molecular sieves.[1]
-
Reaction Setup: Equip a three-necked flask with a mechanical stirrer, a thermometer, and a nitrogen inlet connected to an oil bubbler to vent evolved hydrogen.
-
Procedure: Under a positive pressure of nitrogen, charge the flask with anhydrous DMSO. Add the sodium hydride dispersion in portions with vigorous stirring.[1]
-
Reaction: Heat the mixture to 70–75 °C and maintain this temperature. The reaction is complete when the evolution of hydrogen gas stops (typically 30-45 minutes).[1]
-
Completion: Once the reaction is complete, the resulting greenish or grayish solution should be cooled rapidly to room temperature or below in an ice bath before use or storage.[1]
This procedure includes a preliminary step to wash the sodium hydride, which is beneficial when the presence of mineral oil could interfere with subsequent reactions or product isolation.[5]
-
NaH Washing: Place 1.0 g of a 50% NaH/oil dispersion into a septum-sealed flask under an inert atmosphere. Wash the dispersion by adding ~15 mL of petroleum ether or hexane, stirring, and allowing the NaH to settle. Remove the solvent via cannula. Repeat this washing step twice.[5]
-
NaH Drying: Remove residual washing solvent by passing a gentle stream of dry nitrogen over the gray NaH powder. Gentle heating may be required.[5]
-
Reaction Setup: To the flask containing the dry, oil-free NaH, add 10 mL of anhydrous DMSO via syringe. The flask should be equipped with a magnetic stir bar and a vent needle to allow hydrogen to escape safely.[5]
-
Reaction: Stir the mixture. If the reaction does not start spontaneously, gently warm the flask to 40–45 °C until gas evolution begins. Once started, the reaction is exothermic, so cooling may be necessary. Allow the reaction to proceed until it subsides.[5]
-
Clarification: Transfer the resulting solution to centrifuge tubes under an inert atmosphere. Centrifuge for several minutes at ~3000 rpm to pellet any unreacted NaH or sodium hydroxide (B78521) sediment. The clear supernatant is the ~2 M this compound solution, which can be transferred to a clean, dry, inerted storage flask.[5]
Experimental Workflow Visualization
The following diagram illustrates the key steps for the bench-top preparation of this compound.
Mandatory Safety and Handling Considerations
The synthesis and handling of this compound require strict adherence to safety protocols due to significant inherent hazards.
-
Thermal Instability and Runaway Reactions: The synthesis of this compound is exothermic. More critically, the product itself is thermally unstable and begins to decompose at temperatures as low as 50 °C.[7] This decomposition is highly exothermic, with a reported adiabatic temperature rise (ΔTad) of 500 °C in pure DMSO, which can lead to a dangerous thermal runaway and explosion.[7] Reaction temperatures must be carefully controlled, and temperatures above 80 °C should be avoided.[1][4] For larger-scale reactions, diluting the DMSO with a co-solvent like THF has been shown to raise the decomposition onset temperature to ~100 °C, providing a larger safety margin.[7]
-
Flammability and Explosion Hazards: Sodium hydride is a flammable solid that reacts violently with water.[5] The reaction produces large volumes of flammable hydrogen gas, which must be safely vented away from ignition sources.[5] The presence of water in the DMSO can lead to the formation of sodium hydroxide, which can clog the vent needle, causing a catastrophic pressure buildup and potential explosion.[5]
-
Reagent Purity: DMSO is highly hygroscopic. Using dry reagents and maintaining a dry, inert atmosphere is paramount to prevent side reactions and ensure safety.[1]
-
Product Handling and Storage: this compound solutions react rapidly with water, carbon dioxide, and oxygen.[1] The pure solid is reported to be shock-sensitive.[4] Solutions should be handled under an inert atmosphere at all times. For storage, it is best to cool the solution immediately after preparation.[1] Store in a sealed, light-protected container at low temperatures (-5 to 10 °C) for short-term use.[4] Avoid storing large quantities of solutions with concentrations greater than 2 M.[1]
References
An In-depth Technical Guide to the Mechanism of Dimsyl Sodium Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the formation of dimsyl sodium, a potent and versatile reagent in organic synthesis. It details the underlying mechanism, experimental procedures for its preparation, and its key reactivity patterns.
Core Mechanism of this compound Formation
This compound, also known as sodium methylsulfinylmethylide (NaDMSO), is the sodium salt of dimethyl sulfoxide (B87167) (DMSO).[1] It is formed by the deprotonation of DMSO, which has a pKa of approximately 35, indicating its low acidity.[2][3] This requires a very strong base, with sodium hydride (NaH) being the most common reagent for this purpose.[1][2] Other strong bases like sodium amide can also be used.[1]
The reaction involves the hydride ion (H⁻) from sodium hydride acting as a powerful base, abstracting a proton from one of the methyl groups of DMSO. This process results in the formation of the methylsulfinyl carbanion, or dimsyl anion ([CH₃S(O)CH₂]⁻), and hydrogen gas (H₂), which evolves from the reaction mixture.[4] The sodium cation (Na⁺) then associates with the negatively charged carbanion to form the this compound salt.[1]
The overall reaction can be represented as: CH₃S(O)CH₃ + NaH → [CH₃S(O)CH₂]⁻Na⁺ + H₂[1]
Stabilization of the resulting carbanion is provided by the adjacent sulfoxide group (S=O).[2][5] this compound is a powerful Brønsted base and a potent nucleophile, making it a valuable reagent in a variety of organic transformations.[2][3]
Quantitative Data Summary
| Parameter | Value | Source(s) |
| pKa of DMSO | 35 | [2][3] |
| Molar Mass of this compound | 100.13 g/mol | [3] |
| Typical Reaction Temperature | 50-75 °C | [6][7][8] |
| Typical Concentration of this compound Solution | 2 M | [7] |
| Decomposition Onset Temperature (in pure DMSO) | ~50 °C | [8] |
| Adiabatic Temperature Rise of Decomposition (in pure DMSO) | 500 °C | [8] |
| Decomposition Onset Temperature (in DMSO/THF) | ~100 °C | [8] |
| Adiabatic Temperature Rise of Decomposition (in DMSO/THF) | 230 °C | [8] |
Experimental Protocols
3.1. Preparation of this compound (General Laboratory Scale)
This protocol is adapted from procedures described in multiple sources.[4][7]
Materials:
-
Sodium hydride (NaH), 50-60% dispersion in mineral oil
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Petroleum ether or hexane (B92381) for washing
-
Inert gas (Nitrogen or Argon)
-
Septum-sealed reaction flask with a magnetic stirrer
-
Syringes and needles
Procedure:
-
Preparation of Sodium Hydride: Weigh the required amount of sodium hydride dispersion into a dry, nitrogen-flushed reaction flask equipped with a magnetic stir bar. To remove the mineral oil, wash the sodium hydride by adding anhydrous petroleum ether or hexane, stirring the suspension, allowing the solid to settle, and then carefully decanting the solvent. This washing step should be repeated two to three times under an inert atmosphere. After the final wash, remove any residual solvent by passing a gentle stream of dry nitrogen over the sodium hydride.
-
Reaction Setup: Seal the flask with a septum. Add anhydrous DMSO to the washed sodium hydride via a syringe. The flask should be equipped with an outlet needle to vent the hydrogen gas produced during the reaction.
-
Reaction Conditions: Stir the mixture at room temperature. A gentle evolution of hydrogen gas should be observed. To increase the rate of reaction, the mixture is typically heated to 50-75 °C.[6][7] The reaction is considered complete when the evolution of hydrogen gas ceases, which can take approximately 45 minutes to 4 hours.[6][7] The resulting solution is typically greenish-grey and opalescent.[7]
-
Handling and Storage: After the reaction is complete, the solution should be cooled to room temperature.[6] For many applications, the solution can be used directly. If a clearer solution is required, the mixture can be centrifuged to sediment any unreacted sodium hydride or other insoluble byproducts.[4] The resulting this compound solution should be stored under an inert atmosphere and protected from moisture and air, with which it reacts rapidly.[6]
Caution: The reaction between sodium hydride and DMSO is exothermic and produces flammable hydrogen gas. It is crucial to have adequate ventilation and to control the reaction temperature. The thermal stability of this compound is limited, and it can decompose exothermically, especially at elevated temperatures.[6][8]
Visualizations
4.1. Reaction Mechanism of this compound Formation
Caption: Formation of this compound from DMSO and NaH.
4.2. Experimental Workflow for this compound Synthesis
References
- 1. Sodium methylsulfinylmethylide - Wikipedia [en.wikipedia.org]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. Sodium_methylsulfinylmethylide [chemeurope.com]
- 4. Preparation of this compound [stenutz.eu]
- 5. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 6. sciencemadness.org [sciencemadness.org]
- 7. 2.2 Experimental Procedures in Methylation Analysis [stenutz.eu]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the pKa of DMSO and Dimsyl Sodium Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acidity of dimethyl sulfoxide (B87167) (DMSO) and the formation of its conjugate base, dimsyl sodium. This information is critical for professionals in chemical research and drug development who utilize DMSO as a solvent or this compound as a potent reagent.
The pKa of Dimethyl Sulfoxide (DMSO)
Dimethyl sulfoxide is a weakly acidic polar aprotic solvent. Its acidity, represented by its pKa value, is a crucial parameter in understanding and controlling chemical reactions conducted within it. The deprotonation of DMSO yields the methylsulfinylmethyl anion, commonly known as the dimsyl anion.
Quantitative Data for the pKa of DMSO
The reported pKa of DMSO varies slightly across different literature sources, which can be attributed to the different experimental and theoretical methods employed for its determination. The commonly accepted range for the pKa of DMSO is between 35 and 35.1.[1][2]
| Parameter | Value | Reference(s) |
| pKa of DMSO | 35 | [1][3] |
| pKa of DMSO | 35.1 | [2] |
| pKa of DMSO (approximate) | 33 | [4] |
Experimental Protocol for pKa Determination in DMSO
Determining the pKa of weakly acidic compounds like DMSO in a non-aqueous solvent requires specialized techniques. One common method is NMR titration.[5][6][7]
NMR Titration Method:
-
Preparation of Solutions:
-
Prepare a stock solution of the acid of interest in anhydrous DMSO-d6.
-
Prepare a series of NMR tubes containing the acid solution and a suitable non-aqueous base (e.g., a solution of dimsyl potassium) at varying concentrations. A set of NMR pH indicators with known pKa values in DMSO should also be included.[6]
-
All solutions must be prepared in a glovebox under an inert atmosphere to exclude moisture.[6]
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra for each sample.
-
The chemical shifts of the acidic proton of the analyte and the indicator protons will change as a function of the base concentration.
-
-
Data Analysis:
-
Plot the observed chemical shift (δobs) of the analyte's acidic proton against the pH of the solution, which is determined from the chemical shifts of the NMR pH indicators.
-
The pKa is then determined by fitting the data to the appropriate equation (e.g., the Henderson-Hasselbalch equation adapted for NMR chemical shifts).[6][8]
-
This compound: Formation and Properties
This compound (NaDMSO) is the sodium salt of the dimsyl anion and is a powerful, non-nucleophilic base used in a variety of organic syntheses.[3]
Formation of this compound
The most common method for the preparation of this compound is the reaction of DMSO with a strong base, typically sodium hydride (NaH).[9][10][11] The reaction proceeds with the evolution of hydrogen gas.[10]
Acid-Base Equilibrium of DMSO
Caption: Acid-base equilibrium of DMSO.
Experimental Protocol for this compound Synthesis
The following protocol is a standard laboratory procedure for the synthesis of this compound.[10][11]
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous dimethyl sulfoxide (DMSO)[11]
-
Petroleum ether or hexane[10]
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a septum.[12]
Procedure:
-
Preparation of Sodium Hydride:
-
Under an inert atmosphere (e.g., nitrogen or argon), place the sodium hydride dispersion in the flask.
-
Wash the sodium hydride with petroleum ether or hexane (B92381) to remove the mineral oil. This is done by adding the solvent, stirring the suspension, allowing the NaH to settle, and then decanting the solvent. Repeat this process two to three times.[10][11]
-
Dry the sodium hydride under a stream of inert gas.[10]
-
-
Reaction:
-
Add anhydrous DMSO to the dried sodium hydride.[10]
-
The reaction is typically initiated by gentle heating to 40-45 °C.[10] The reaction temperature is then maintained at 70-75 °C until the evolution of hydrogen gas ceases, which indicates the completion of the reaction.[11]
-
Caution: The reaction is exothermic and produces flammable hydrogen gas. It should be performed in a well-ventilated fume hood, and the hydrogen gas should be safely vented.[10][12] The mixture of NaH and DMSO can be thermally unstable and has been reported to have explosion hazards, especially at elevated temperatures.[13][14]
-
-
Isolation and Storage:
-
The resulting solution of this compound is typically greyish and can be used directly.
-
If necessary, the solution can be centrifuged to remove any unreacted sodium hydride or other solid impurities.[10]
-
This compound solutions are highly reactive with water, carbon dioxide, and oxygen and should be stored and handled under an inert atmosphere.[11]
-
Formation of this compound
Caption: Formation of this compound from NaH and DMSO.
Alternative Methods for Dimsyl Anion Generation
While sodium hydride is the most common base, other strong bases can also be used to generate the dimsyl anion, although often in lower concentrations.[11]
| Base | Comments |
| Sodium amide (NaNH₂) | Can be used as an alternative to NaH.[11] |
| Potassium hydroxide (B78521) (KOH) | Generates a small amount of dimsyl anion.[11] |
| Alkoxides (e.g., potassium tert-butoxide) | Establishes an equilibrium with a low concentration of the dimsyl anion.[11] |
Applications of this compound in Organic Synthesis
This compound is a versatile reagent in organic chemistry, primarily utilized for its strong basicity.[3]
As a Proton Abstracting Agent
With a pKa of its conjugate acid (DMSO) around 35, this compound can deprotonate a wide range of weakly acidic C-H, N-H, and O-H bonds. This is fundamental in the formation of various reactive intermediates.
Corey-Chaykovsky Reaction
In the Corey-Chaykovsky reaction, this compound is used to deprotonate a sulfonium (B1226848) salt to form a sulfur ylide. This ylide then reacts with aldehydes or ketones to produce epoxides.[15][16]
Corey-Chaykovsky Reaction Workflow
Caption: Workflow of the Corey-Chaykovsky reaction.
Wittig Reaction
This compound can also be employed as the strong base required to deprotonate a phosphonium (B103445) salt to generate the corresponding phosphorus ylide (Wittig reagent).[1] This ylide subsequently reacts with an aldehyde or ketone to form an alkene.[17][18]
Quantitative Data for Representative Reactions
| Reaction | Substrate | Product | Yield (%) | Reference |
| Corey-Chaykovsky Epoxidation | Cyclohexanone | Methylenecyclohexane oxide | 90-92% | [12] |
| Corey-Chaykovsky Cyclopropanation | Phenyl γ-silyloxy-α,β-unsaturated ketone | Cyclopropane derivative | 97% | [19] |
| Wittig Olefination | 5-Methylfurfural | Z/E olefin mixture | High | [20] |
Safety Considerations
-
Sodium Hydride: Reacts violently with water and is flammable. It should be handled under an inert atmosphere.[10]
-
This compound: Solutions are highly reactive and can decompose exothermically, especially at elevated temperatures, posing an explosion risk.[11][13] Reactions should be conducted with adequate temperature control and in a well-ventilated area.
-
DMSO: It is an excellent solvent that can facilitate the absorption of other chemicals through the skin. Appropriate personal protective equipment should be worn.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Sodium methylsulfinylmethylide - Wikipedia [en.wikipedia.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic chemistry - How is the pKa of extremely weak acids determined? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gchemglobal.com [gchemglobal.com]
- 10. Sop:sop401 [Göran Widmalm Group] [organ.su.se]
- 11. sciencemadness.org [sciencemadness.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 17. Wittig reaction - Wikipedia [en.wikipedia.org]
- 18. Wittig Reaction [organic-chemistry.org]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Dimsyl Sodium in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the history, preparation, properties, and applications of dimsyl sodium, a powerful reagent in organic synthesis. From its discovery to its modern-day utility, this document provides a technical overview for professionals in the chemical and pharmaceutical sciences.
Introduction: A Historical Perspective
This compound, the sodium salt of the methylsulfinyl carbanion ([CH₃S(O)CH₂]⁻Na⁺), emerged as a reagent of significant interest in the mid-20th century. Its development is intrinsically linked to the exploration of dimethyl sulfoxide (B87167) (DMSO) as a solvent and reactant.
Discovery and Pioneering Work: The pioneering work on this compound was conducted by E.J. Corey and Michael Chaykovsky. Their research in the early 1960s established its utility as a potent base and nucleophile, opening new avenues for carbon-carbon bond formation and the synthesis of complex organic molecules. Their seminal publications laid the groundwork for the widespread adoption of this reagent in synthetic organic chemistry.[1]
Evolution of Applications: Initially recognized for its ability to deprotonate weakly acidic carbon and nitrogen compounds, the applications of this compound rapidly expanded. It became a key reagent in the generation of sulfur ylides for the now-famous Corey-Chaykovsky reaction, a cornerstone for the synthesis of epoxides and cyclopropanes.[2][3][4][5] Over the decades, its utility has been demonstrated in a plethora of reactions, including alkylations, condensations, and eliminations.[6]
Physicochemical and Spectroscopic Properties
Understanding the fundamental properties of this compound is crucial for its effective and safe use in the laboratory.
Basicity and Nucleophilicity: this compound is a powerful Brønsted base, a consequence of the relatively low acidity of its conjugate acid, DMSO, which has a pKa of approximately 35 in DMSO.[7][8] This high basicity allows for the deprotonation of a wide range of weakly acidic protons. The methylsulfinyl carbanion is also a potent nucleophile, readily participating in substitution and addition reactions.
Thermal Stability and Safety: this compound solutions in DMSO are known to be thermally unstable and can decompose exothermically, particularly at elevated temperatures. Reports indicate that decomposition can begin at temperatures as low as 50°C, and the process can become vigorous, posing a significant safety hazard if not properly managed. This thermal instability necessitates careful temperature control during its preparation and use.
Spectroscopic Characterization:
-
¹H NMR (DMSO-d₆): The proton NMR spectrum of this compound in DMSO-d₆ is expected to show a characteristic signal for the methylene (B1212753) protons of the carbanion. Due to the electron-donating nature of the negative charge, this signal would be shifted upfield compared to the methyl protons of DMSO. The residual DMSO peak in DMSO-d₆ typically appears around δ 2.50 ppm.[9]
-
¹³C NMR (DMSO-d₆): The carbon NMR spectrum provides information about the carbon framework. The carbon atom bearing the negative charge in this compound is expected to exhibit a distinct chemical shift. The methyl carbons of the DMSO solvent resonate at approximately 39.52 ppm.[9][10]
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by the vibrational modes of the methylsulfinyl group. The S=O stretching frequency is a particularly useful diagnostic tool. In DMSO, this band appears around 1055 cm⁻¹. Upon formation of the dimsyl anion, changes in the electron distribution around the sulfoxide group will influence the position of this band.
Data Presentation: Quantitative Insights
The following tables summarize key quantitative data related to the use of this compound in organic synthesis.
Table 1: pKa Values of Representative Weak Acids Deprotonated by this compound in DMSO
| Compound | Structure | pKa in DMSO |
| Toluene | C₆H₅CH₃ | ~43 |
| Diphenylmethane | (C₆H₅)₂CH₂ | 32.1 |
| Triphenylmethane | (C₆H₅)₃CH | 30.6 |
| Acetone | CH₃C(O)CH₃ | 26.5 |
| Acetophenone | C₆H₅C(O)CH₃ | 24.7 |
| Phenylacetylene | C₆H₅C≡CH | 28.8 |
| Fluorene | 22.6 | |
| Indene | 20.1 | |
| Water | H₂O | 31.4 |
| Methanol | CH₃OH | 29.0 |
Data sourced from the Bordwell pKa database in DMSO.[11][12][13][14][15]
Table 2: Representative Yields for Corey-Chaykovsky Reactions Using this compound
| Substrate | Reagent | Product Type | Yield (%) |
| Cyclohexanone | Trimethylsulfonium iodide / this compound | Epoxide | >95 |
| Benzaldehyde | Trimethylsulfonium iodide / this compound | Epoxide | ~90 |
| Chalcone | Dimethylsulfoxonium methylide (from this compound) | Cyclopropane | High |
| 4-tert-Butylcyclohexanone | Trimethylsulfonium iodide / this compound | Epoxide | 85-95 |
| Propiophenone | Trimethylsulfonium iodide / this compound | Epoxide | ~80 |
Yields are representative and can vary based on specific reaction conditions.
Table 3: Representative Yields for Alkylation Reactions Using this compound
| Substrate | Alkylating Agent | Product | Yield (%) |
| 2-Methylcyclohexanone | Methyl Iodide | 2,6-Dimethylcyclohexanone | High |
| Phenylacetonitrile | Benzyl Bromide | 2,3-Diphenylpropanenitrile | >90 |
| Acetophenone | Ethyl Iodide | 1-Phenyl-1-butanone | ~75 |
| Isoquinoline | This compound (as methylating agent) | 1-Methylisoquinoline | Nearly quantitative |
| N-Haloamides | (intramolecular) | Lactams (4, 5, 6-membered rings) | Good to High |
Yields are representative and can vary based on specific reaction conditions.[1][6]
Experimental Protocols
Detailed and reliable experimental procedures are paramount for the successful and safe application of this compound.
Protocol 1: Preparation of this compound Solution in DMSO
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous hexane (B92381) or petroleum ether
-
Three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer.
Procedure:
-
Preparation of NaH: In a fume hood, weigh the required amount of 60% NaH dispersion and transfer it to the reaction flask.
-
Washing of NaH: Add anhydrous hexane or petroleum ether to the flask to suspend the NaH. Stir the suspension for 5-10 minutes and then stop stirring, allowing the NaH to settle. Carefully decant the supernatant. Repeat this washing procedure two more times to remove the mineral oil.
-
Drying of NaH: After the final wash, dry the NaH powder under a stream of dry nitrogen to remove any residual solvent.
-
Reaction with DMSO: Carefully add anhydrous DMSO to the flask containing the dry NaH under a positive pressure of nitrogen.
-
Heating: Gently heat the mixture to 65-70°C with efficient stirring. The evolution of hydrogen gas should be observed. Caution: This reaction is exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and maintain careful temperature control.
-
Completion of Reaction: Continue heating and stirring until the evolution of hydrogen gas ceases (typically 45-60 minutes). The solution will turn to a characteristic dark green or greyish-green color, indicating the formation of this compound.
-
Cooling and Storage: Cool the solution to room temperature. The this compound solution is now ready for use. For storage, it should be kept under an inert atmosphere (nitrogen or argon) and refrigerated to minimize decomposition.
Mandatory Visualizations
Diagram 1: Preparation of this compound
Caption: Workflow for the preparation of this compound from sodium hydride and DMSO.
Diagram 2: Corey-Chaykovsky Epoxidation Mechanism
Caption: Mechanism of the Corey-Chaykovsky epoxidation using a sulfur ylide.[2][3][4][5]
Diagram 3: Reactivity Relationships of this compound
Caption: The dual reactivity of this compound as a strong base and a potent nucleophile.
References
- 1. benchchem.com [benchchem.com]
- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 3. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. gchemglobal.com [gchemglobal.com]
- 7. researchgate.net [researchgate.net]
- 8. Sodium methylsulfinylmethylide - Wikipedia [en.wikipedia.org]
- 9. scienceopen.com [scienceopen.com]
- 10. nmrs.io [nmrs.io]
- 11. medchem.unistra.fr [medchem.unistra.fr]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. scribd.com [scribd.com]
- 14. erowid.org [erowid.org]
- 15. researchgate.net [researchgate.net]
Dimsyl Sodium: A Comprehensive Technical Guide to a Powerful Brønsted Base in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimsyl sodium, the sodium salt of the conjugate base of dimethyl sulfoxide (B87167) (DMSO), is a formidable non-nucleophilic strong base utilized in a multitude of organic transformations.[1][2][3] Its exceptional basicity, stemming from the high pKa of its parent compound DMSO, enables the deprotonation of a wide array of weakly acidic C-H, N-H, and O-H bonds, facilitating reactions that are otherwise challenging to achieve. This guide provides an in-depth exploration of the core properties, preparation, and applications of this compound, with a particular focus on its role as a Brønsted base. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to equip researchers with the practical knowledge required for its effective and safe implementation in the laboratory.
Core Properties and Characteristics
This compound, also known as sodium methylsulfinylmethylide, is valued for its ability to act as a potent proton acceptor.[1][4] The high pKa of its conjugate acid, DMSO (pKa ≈ 35), places it among the strongest bases used in organic chemistry, capable of generating carbanions, enolates, and other reactive intermediates from very weak acids.[1][2][5]
| Property | Data | Reference |
| Chemical Name | Sodium methylsulfinylmethylide | [1] |
| Synonyms | This compound, NaDMSO, Sodium dimsylate | [1][4] |
| Molecular Formula | C₂H₅NaOS | [3][6] |
| Molar Mass | 100.12 g/mol | [6] |
| Appearance | White solid; solutions in DMSO are often greenish | [6] |
| pKa of Conjugate Acid (DMSO) | ~35 | [1][5] |
| Solubility | Very soluble in DMSO; reacts with water | [1][3] |
Preparation of this compound
The synthesis of this compound is most commonly achieved by the reaction of sodium hydride (NaH) or sodium amide (NaNH₂) with anhydrous DMSO.[1][6][7] The reaction with sodium hydride is prevalent and proceeds with the evolution of hydrogen gas.[8] It is critical to use anhydrous DMSO and an inert atmosphere, as this compound reacts rapidly with water, oxygen, and carbon dioxide.[7]
Experimental Protocol: Preparation from Sodium Hydride
This protocol describes the laboratory-scale preparation of a ~2M solution of this compound in DMSO.
Reagents and Equipment:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Hexane (B92381) or Petroleum Ether (for washing)
-
Three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a gas outlet (bubbler)
-
Heating mantle
-
Syringes and needles
Procedure:
-
Washing Sodium Hydride: In a flask under a nitrogen atmosphere, add the required amount of 60% NaH dispersion. Wash the NaH by adding dry hexane or petroleum ether, stirring the slurry, allowing the NaH to settle, and removing the supernatant via a cannula. This step is repeated two to three times to remove the mineral oil.[8]
-
Drying: The residual washing solvent is removed by passing a gentle stream of nitrogen over the grey NaH powder.[8]
-
Reaction Setup: Anhydrous DMSO is added to the flask containing the washed, dry NaH via a syringe.[8]
-
Reaction: The mixture is stirred and gently heated to 70-75°C.[7] Temperatures should not exceed this range to minimize thermal decomposition.[7] The reaction is initiated, as evidenced by the evolution of hydrogen gas, which should be safely vented through a bubbler.[8]
-
Completion: The reaction mixture is maintained at 70-75°C with efficient stirring for approximately 45-60 minutes, or until the evolution of hydrogen ceases.[3][7] The resulting solution is typically dark greenish and may contain a small amount of sediment.[6]
-
Storage and Use: The solution should be cooled to room temperature and used promptly. For storage, it must be kept under an inert atmosphere.
Safety Considerations for Preparation
-
Exothermic Decomposition: this compound can decompose exothermically, particularly at temperatures above 75°C or in concentrated solutions.[7][9] Adequate cooling and temperature control are crucial.
-
Hydrogen Evolution: The reaction produces flammable hydrogen gas and must be conducted in a well-ventilated fume hood with a proper gas outlet.[8]
-
Reactivity: this compound is highly reactive towards water and protic solvents. The presence of water can lead to the formation of NaOH and potentially clog the gas outlet, creating a risk of explosion.[8]
Visual Workflow for this compound Preparation
References
- 1. Sodium methylsulfinylmethylide - Wikipedia [en.wikipedia.org]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. Sodium_methylsulfinylmethylide [chemeurope.com]
- 4. Sodium methylsulfinylmethylide - Wikiwand [wikiwand.com]
- 5. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 6. Dimsylsodium — Wikipédia [fr.wikipedia.org]
- 7. sciencemadness.org [sciencemadness.org]
- 8. Sop:sop401 [Göran Widmalm Group] [organ.su.se]
- 9. pubs.acs.org [pubs.acs.org]
The Dimsyl Anion: A Comprehensive Technical Guide to its Nucleophilic Character
For Researchers, Scientists, and Drug Development Professionals
Introduction
The methylsulfinyl carbanion, commonly known as the dimsyl anion, is a powerful and versatile reagent in organic synthesis.[1][2] Derived from the deprotonation of dimethyl sulfoxide (B87167) (DMSO), this species exhibits a pronounced nucleophilic character, making it a valuable tool for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] This in-depth technical guide provides a comprehensive overview of the nucleophilic properties of the dimsyl anion, including its preparation, reactivity, and applications in key organic transformations. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for its generation and use are provided.
Physicochemical Properties
The dimsyl anion's high reactivity stems from its basicity and the localization of a negative charge on the carbon atom.
Table 1: Physicochemical Properties of the Dimsyl Anion
| Property | Value | Reference |
| pKa of conjugate acid (DMSO) | 35 | [3] |
| Structure | CH₃S(O)CH₂⁻ | N/A |
| Counterion (typical) | Na⁺, K⁺, Li⁺ | [1] |
| Solvent of choice | DMSO | [1] |
Nucleophilic Reactivity and Applications
The dimsyl anion is a potent nucleophile that reacts with a wide range of electrophiles. Its utility is demonstrated in numerous synthetic applications, from simple alkylations to complex, multi-step reaction cascades.
Alkylation and Epoxidation Reactions
The dimsyl anion readily participates in nucleophilic substitution reactions with alkyl halides to form new carbon-carbon bonds.[1] It also reacts with epoxides, leading to ring-opening and the formation of β-hydroxy sulfoxides.[2]
Additions to Carbonyls and Unsaturated Systems
As a strong carbon nucleophile, the dimsyl anion adds to aldehydes and ketones, yielding β-hydroxy sulfoxides.[2] This reactivity is central to the renowned Corey-Chaykovsky reaction, where a sulfur ylide, often generated in situ using the dimsyl anion, converts carbonyl compounds into epoxides.[4][5] The anion also adds to α,β-unsaturated carbonyl compounds, typically via a 1,4-conjugate addition mechanism.[4]
Formation of Electron-Donor-Acceptor (EDA) Complexes
Recent research has highlighted the ability of the dimsyl anion to form electron-donor-acceptor (EDA) complexes with aryl halides.[6][7][8] Upon photoirradiation, these complexes can facilitate single-electron transfer (SET) processes, leading to the generation of aryl radicals and enabling novel cross-coupling reactions in the absence of transition metal catalysts.[6][7][8]
Quantitative Analysis of Nucleophilicity
While a comprehensive kinetic database for the dimsyl anion's nucleophilicity is not fully established, its high reactivity is well-documented through various studies. DFT calculations and experimental results indicate that the dimsyl anion is a superior electron donor compared to other anions like acetophenone (B1666503) enolate and tert-butoxide.[9]
Table 2: Comparative Reactivity and Yields in Dimsyl Anion Reactions
| Electrophile | Reaction Type | Product | Yield (%) | Conditions | Reference |
| 1-Fluoro-2,4-dinitrobenzene | Nucleophilic Aromatic Substitution | 2,4-Dinitrophenyl methyl sulfoxide | - | DMSO, rt | [10] |
| Aryl Halides (e.g., 4-iodoanisole) | Photo-induced Cross-Coupling (via EDA complex) | Unsymmetrical Chalcogenides | Good to Excellent | DMSO, KOtBu, visible light, rt | [6][7] |
| γ-Silyloxy-α,β-unsaturated aryl ketones | Corey-Chaykovsky Cyclopropanation | Cyclopropane derivatives | 88-97 | DMF, -30 °C | [11] |
| Benzophenone | Addition to Carbonyl | 2-Methanesulfinyl-1,1-diphenyl-ethanol | High | DMSO | [2] |
| Styrene | Addition to Alkene | Methyl 3-phenylpropyl sulfoxide | - | DMSO | [2] |
Note: Yields are representative and can vary based on specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Generation of Dimsyl Sodium (NaH method)
This protocol describes the in situ generation of this compound using sodium hydride, a common and effective method.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Dry, inert atmosphere (Nitrogen or Argon)
-
Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and gas inlet/outlet.
Procedure:
-
Under a positive pressure of inert gas, charge the flask with sodium hydride (1.0 eq).
-
Wash the sodium hydride with dry hexanes (3 x) to remove the mineral oil. Carefully decant the hexanes after each wash.
-
Dry the sodium hydride under a stream of inert gas.
-
Add anhydrous DMSO via syringe.
-
Heat the mixture to 70-75 °C with stirring. Hydrogen gas evolution will be observed.
-
Maintain the temperature until the gas evolution ceases (typically 45-60 minutes).
-
The resulting greenish-grey solution of this compound is ready for use.
Protocol 2: The Corey-Chaykovsky Reaction for Epoxidation
This protocol outlines the use of the dimsyl anion to generate dimethylsulfonium methylide for the epoxidation of a ketone.
Materials:
-
This compound solution in DMSO (prepared as in Protocol 1)
-
Ketone (e.g., cyclohexanone)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere
Procedure:
-
In a separate flask under an inert atmosphere, dissolve trimethylsulfonium iodide (1.1 eq) in anhydrous DMSO.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared this compound solution (1.0 eq) to the trimethylsulfonium iodide solution with vigorous stirring. The sulfur ylide is formed in situ.
-
After stirring for 10 minutes, add a solution of the ketone (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.
-
Purify the product by column chromatography.
Visualizing Reaction Pathways and Workflows
To further elucidate the role of the dimsyl anion, the following diagrams, generated using the DOT language, illustrate key processes.
Generation of the Dimsyl Anion
Caption: Formation of the dimsyl anion from DMSO and NaH.
The Corey-Chaykovsky Reaction Mechanism
Caption: Key steps in the Corey-Chaykovsky epoxidation.
EDA Complex Formation and Subsequent Reaction
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. gchemglobal.com [gchemglobal.com]
- 3. researchgate.net [researchgate.net]
- 4. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scispace.com [scispace.com]
- 7. Dimsyl Anion Enables Visible-Light-Promoted Charge Transfer in Cross-Coupling Reactions of Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dimsyl Anion Enables Visible-Light-Promoted Charge Transfer in Cross-Coupling Reactions of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anions involved in the initiation of the thermally induced S RN 1 reaction for α-arylation of ketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05156E [pubs.rsc.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. benchchem.com [benchchem.com]
The Solubility of Dimsyl Sodium in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimsyl sodium (sodium methylsulfinylmethylide), a powerful non-nucleophilic base, is a critical reagent in a variety of organic syntheses, including the generation of ylides and the alkylation of weakly acidic protons. Its efficacy is intrinsically linked to its solubility in the reaction medium. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in organic solvents, outlines detailed experimental protocols for its solubility determination, and discusses the critical handling procedures for this air- and moisture-sensitive reagent. Due to the limited availability of precise quantitative solubility data in the public domain, this guide also presents a robust, hypothetical experimental framework for researchers to determine these values in their own laboratories.
Introduction
This compound, the sodium salt of dimethyl sulfoxide (B87167) (DMSO), is a potent Brønsted base with a pKa of approximately 35 (for its conjugate acid, DMSO).[1][2] Its utility in organic chemistry is significant, particularly in reactions requiring a strong, sterically unhindered base. While it is well-established that this compound is highly soluble in its parent solvent, DMSO, and is often prepared and used as a solution in this solvent, detailed quantitative solubility data in other organic solvents is scarce in the literature.[1][3] This guide aims to consolidate the available qualitative information and provide a practical framework for the quantitative determination of this compound's solubility.
Qualitative Solubility Overview
General consensus in the scientific literature indicates that this compound is "very soluble in DMSO and many polar organic solvents."[3] Solutions in DMSO are typically prepared at concentrations around 2M.[2] While specific quantitative data is lacking for other solvents, its nature as a salt suggests that its solubility will be favored in polar, aprotic solvents that can effectively solvate the sodium cation. There is evidence to suggest that solutions of this compound in DMSO can be diluted with tetrahydrofuran (B95107) (THF), implying at least partial solubility or good miscibility in this ethereal solvent.[4] However, organosodium compounds, in general, are known for their tendency to form polymeric structures, which can lead to poor solubility in many common organic solvents.[5]
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mol/L) | Solubility ( g/100 mL) |
| Dimethyl Sulfoxide (DMSO) | 25 | > 2.0[2] | > 20.0 |
| Tetrahydrofuran (THF) | 25 | Data not available | Data not available |
| 1,2-Dimethoxyethane (DME) | 25 | Data not available | Data not available |
| Dioxane | 25 | Data not available | Data not available |
| Acetonitrile | 25 | Data not available | Data not available |
| N,N-Dimethylformamide (DMF) | 25 | Data not available | Data not available |
Experimental Protocols
The determination of the solubility of this compound is complicated by its extreme sensitivity to air and moisture, as well as its thermal instability.[1][4] Therefore, all manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using appropriate Schlenk line or glovebox techniques.[6][7]
General Handling of Air-Sensitive Reagents
Working with this compound requires strict adherence to protocols for handling pyrophoric and air-sensitive materials.[5][8][9] Key considerations include:
-
Inert Atmosphere: All glassware must be oven-dried and cooled under a stream of inert gas. Reactions and transfers should be conducted in a glovebox or on a Schlenk line.[6]
-
Solvent Purity: Solvents must be rigorously dried and deoxygenated prior to use.
-
Personal Protective Equipment (PPE): Flame-resistant lab coats, safety glasses, and appropriate gloves are mandatory.[5]
Protocol for Solubility Determination (Gravimetric Method)
This protocol outlines a method for determining the solubility of this compound in a given organic solvent using a gravimetric approach.[10][11]
4.2.1. Preparation of a Saturated Solution
-
Under an inert atmosphere, add an excess of freshly prepared, solid this compound to a known volume of the desired anhydrous, deoxygenated organic solvent in a sealed Schlenk flask equipped with a magnetic stir bar.
-
Stir the suspension at a constant, controlled temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[12][13] The presence of undissolved solid is crucial to confirm saturation.
4.2.2. Sample Isolation and Analysis
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a gas-tight syringe equipped with a filter needle to avoid transferring any solid particles.
-
Transfer the aliquot of the saturated solution to a pre-weighed, oven-dried Schlenk flask.
-
Remove the solvent under high vacuum, taking care to avoid excessive heating due to the thermal instability of this compound.
-
Once the solvent is completely removed, the flask containing the solid this compound residue is weighed under an inert atmosphere.
-
The mass of the dissolved this compound can be determined by subtracting the initial weight of the flask.
-
The solubility can then be calculated in g/100 mL or mol/L.
Protocol for Determining this compound Concentration (Titration Method)
To verify the concentration of this compound in the prepared saturated solution, a non-aqueous acid-base titration can be performed.[1][14][15]
-
Titrant Preparation: Prepare a standardized solution of a suitable weak acid, such as formanilide (B94145), in an anhydrous, aprotic solvent.
-
Indicator: Use triphenylmethane (B1682552) as an indicator.[1]
-
Procedure:
-
Under an inert atmosphere, add a precise volume of the saturated this compound solution to a Schlenk flask.
-
Add a few crystals of triphenylmethane indicator. The solution should turn a characteristic color indicating the presence of the strong base.
-
Titrate the this compound solution with the standardized formanilide solution until the endpoint is reached, signified by a color change.
-
The concentration of the this compound solution can then be calculated based on the volume and concentration of the titrant used.
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for the gravimetric determination of this compound solubility.
Titration Logic for Concentration Analysis
Caption: Logical flow of the titration for determining this compound concentration.
Stability and Safety Considerations
This compound is thermally unstable and its decomposition can be exothermic, particularly in concentrated solutions.[1] It is recommended to store solutions at low temperatures (e.g., -20°C) to minimize degradation.[14] The reagent reacts violently with water and protic solvents. All handling must be performed by trained personnel in a controlled laboratory environment with appropriate safety measures in place.[5][8][9]
Conclusion
While this compound is a cornerstone reagent in organic synthesis, a comprehensive, quantitative understanding of its solubility in a wide range of organic solvents is currently lacking in publicly available literature. This guide provides the known qualitative information and, more importantly, a detailed experimental framework for researchers to determine these crucial physical properties. By following the outlined protocols for handling, solubility determination, and concentration analysis, scientists and drug development professionals can safely and effectively utilize this compound in their research and development endeavors, leading to more robust and reproducible synthetic outcomes.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. Sop:sop401 [Göran Widmalm Group] [organ.su.se]
- 3. Sodium methylsulfinylmethylide - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 6. pnnl.gov [pnnl.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cmu.edu [cmu.edu]
- 9. chemistry.ucla.edu [chemistry.ucla.edu]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. pharmajournal.net [pharmajournal.net]
- 12. 3 Ways To Make a Saturated Solution [thoughtco.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. studylib.net [studylib.net]
- 15. sips.org.in [sips.org.in]
Dimsyl Sodium: A Core Technical Guide for Researchers and Drug Development Professionals
Introduction
Dimsyl sodium, the sodium salt of the methylsulfinyl carbanion ([CH₃S(O)CH₂]⁻Na⁺), has emerged as a powerful and versatile reagent in modern organic synthesis since its initial report by Corey and Chaykovsky.[1][2] Its potent, non-nucleophilic basicity and nucleophilic character have made it an indispensable tool for a wide range of chemical transformations, from the generation of ylides to the formation of complex carbocyclic and heterocyclic frameworks. This technical guide provides an in-depth overview of the key discoveries involving this compound, with a focus on its preparation, core reactivity, and applications in the synthesis of pharmaceutically relevant molecules.
Physicochemical Properties and Preparation
This compound is typically prepared by the reaction of sodium hydride (NaH) or sodium amide (NaNH₂) with dimethyl sulfoxide (B87167) (DMSO).[2] The resulting solution in DMSO is typically green.[2]
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₅NaOS | [2] |
| Molar Mass | 100.11 g/mol | [2] |
| Appearance | White solid or green solution in DMSO | [2] |
| pKa of Conjugate Acid (DMSO) | 35 | [2] |
Experimental Protocol: Preparation of this compound
This protocol describes the in-situ generation of a this compound solution in DMSO.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous petroleum ether or hexane (B92381)
-
Three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a septum.
Procedure:
-
Washing of Sodium Hydride: In a fume hood, weigh the required amount of 60% sodium hydride dispersion and transfer it to the reaction flask. Add anhydrous petroleum ether or hexane to the flask and stir the suspension for 5-10 minutes. Stop the stirring and allow the sodium hydride to settle. Carefully decant the supernatant. Repeat this washing procedure two more times to ensure the complete removal of the mineral oil.
-
Drying: Dry the washed sodium hydride under a stream of dry nitrogen until a fine, grey powder is obtained.
-
Reaction with DMSO: Under a positive pressure of nitrogen, add anhydrous DMSO to the flask via a syringe. Stir the mixture at room temperature. The reaction is exothermic and will be accompanied by the evolution of hydrogen gas. For a controlled reaction, the flask can be cooled in a water bath. The reaction mixture is typically heated to 50-70°C to ensure complete reaction, which is indicated by the cessation of hydrogen evolution and the formation of a clear, greenish solution.
-
Standardization (Optional): The concentration of the this compound solution can be determined by titration against a standard acid, such as 2,5-dihydroxybenzoic acid, using a suitable indicator.
Safety Precautions:
-
Sodium hydride is a flammable solid and reacts violently with water. All operations should be carried out under an inert atmosphere (nitrogen or argon).
-
The reaction of sodium hydride with DMSO is exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and pressure relief.
-
This compound solutions are thermally unstable and can decompose exothermically, especially at temperatures above 70°C.[3]
Core Reactivity and Key Discoveries
The utility of this compound stems from its dual reactivity as a strong base and a potent nucleophile.
This compound as a Strong, Non-Nucleophilic Base
With a pKa of 35 for its conjugate acid (DMSO), this compound is a powerful base capable of deprotonating a wide variety of weakly acidic protons.[2] This property is fundamental to its application in the generation of various reactive intermediates.
Table 1: pKa Values of Common Substrates Deprotonated by this compound
| Substrate Class | Example | Approximate pKa in DMSO |
| Ketones (α-proton) | Acetone | 26.5 |
| Esters (α-proton) | Ethyl acetate | 30.5 |
| Terminal Alkynes | Phenylacetylene | 28.8 |
| Phosphonium Salts | Trimethylsulfonium iodide | ~20 |
| Sulfoxonium Salts | Trimethyloxosulfonium iodide | ~18 |
The Corey-Chaykovsky Reaction: A Cornerstone of Epoxide and Cyclopropane (B1198618) Synthesis
One of the most significant discoveries involving this compound is its use in the Corey-Chaykovsky reaction.[1][4] This reaction involves the generation of sulfur ylides, which then react with carbonyl compounds to produce epoxides or with α,β-unsaturated carbonyl compounds to yield cyclopropanes.[4][5]
Caption: Workflow for Corey-Chaykovsky epoxidation.
Caption: Mechanism of Corey-Chaykovsky epoxidation.
Table 2: Substrate Scope and Yields in Corey-Chaykovsky Epoxidation
| Substrate | Product | Yield (%) | Reference(s) |
| Cyclohexanone | 1-Oxaspiro[2.5]octane | 91 | [6] |
| Benzaldehyde | Styrene oxide | 92 | [6] |
| Acetophenone | 2-Methyl-2-phenyloxirane | 85 | [6] |
| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)oxirane | 95 | [7] |
| 2-Naphthaldehyde | 2-(Naphthalen-2-yl)oxirane | 88 | [7] |
Reaction with Esters: Synthesis of β-Ketosulfoxides
This compound reacts with esters to produce β-ketosulfoxides, which are valuable synthetic intermediates. These can be further converted to methyl ketones or α,β-unsaturated ketones.[8]
Caption: Formation of β-ketosulfoxides from esters.
Table 3: Yields for the Synthesis of β-Ketosulfoxides
| Ester Substrate | β-Ketosulfoxide Product | Yield (%) | Reference(s) |
| Ethyl benzoate | Phenacyl methyl sulfoxide | 75-85 | [8] |
| Methyl laurate | 1-(Methylsulfinyl)dodecan-2-one | 80 | [8] |
| Ethyl cyclohexanecarboxylate | 1-(Cyclohexylcarbonyl)-1-(methylsulfinyl)methane | 70 | [8] |
Applications in Drug Development and Natural Product Synthesis
The unique reactivity of this compound has been harnessed in the synthesis of numerous complex molecules, including natural products with significant biological activity and pharmaceutical drug candidates. The Corey-Chaykovsky reaction, in particular, provides a powerful tool for the stereoselective introduction of epoxide and cyclopropane moieties, which are common structural motifs in pharmaceuticals.[1][4]
Total Synthesis of Natural Products
The Corey-Chaykovsky reaction has been a key step in the total synthesis of a variety of natural products. For instance, it has been employed in the synthesis of marinoaziridine B, a marine alkaloid with potential biological activity.[9] The reaction's ability to create strained three-membered rings provides access to valuable synthetic intermediates that can be further elaborated into complex molecular architectures.[4]
Synthesis of Pharmaceutical Intermediates
While direct applications of this compound in the final step of a commercial drug synthesis are not always openly published, its role in creating key chiral intermediates is well-documented. The enantioselective Corey-Chaykovsky reaction, for example, allows for the synthesis of chiral epoxides, which are versatile building blocks for a wide range of pharmaceuticals, including antiviral and anticancer agents.[10][11]
Logical Relationship: this compound in Drug Discovery
Caption: Role of this compound in synthetic pathways.
Conclusion
This compound continues to be a reagent of paramount importance in organic synthesis. Its discovery has unlocked efficient pathways for the construction of key structural motifs found in a vast array of complex molecules. For researchers, scientists, and drug development professionals, a thorough understanding of the preparation, reactivity, and applications of this compound is crucial for the design and execution of innovative and efficient synthetic strategies. The continued exploration of its reactivity, particularly in the realm of asymmetric synthesis, promises to further expand its utility in the development of novel therapeutics.
References
- 1. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Sodium methylsulfinylmethylide - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 6. pharmtech.com [pharmtech.com]
- 7. Frontiers | Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro anticancer evaluation of some 4,6-diamino-1,3,5-triazine-2-carbohydrazides as Rad6 ubiquitin conjugating enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Preparation of Dimsyl Sodium Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the preparation of dimsyl sodium (sodium methylsulfinylmethylide) in dimethyl sulfoxide (B87167) (DMSO). This compound is a powerful, non-nucleophilic strong base with significant applications in organic synthesis, particularly in the generation of carbanions, ylides, and in various condensation and alkylation reactions. Due to its reactivity and potential hazards, proper handling and adherence to established protocols are crucial for its safe and effective use. These notes offer comprehensive guidance on reagent handling, reaction setup, safety precautions, and methods for determining the concentration of the prepared solution.
Introduction
First reported by Corey and Chaykovsky, this compound is the sodium salt of the conjugate base of DMSO.[1] Its high basicity (the pKa of DMSO is approximately 35) makes it a versatile reagent for deprotonating a wide range of weakly acidic carbon and heteroatom-based acids.[1][2] The preparation involves the reaction of sodium hydride (NaH) or sodium amide (NaNH₂) with anhydrous DMSO.[1][3] The resulting solution is typically grey-olive in color and can be prepared at concentrations up to 3 M.[3]
Applications of this compound are extensive and include:
-
Proton abstraction: Deprotonation of ketones, esters, and phosphonium (B103445) salts to form enolates and Wittig reagents, respectively.[1]
-
Nucleophilic reactions: It can act as a nucleophile, reacting with esters to form β-ketosulfoxides.[1]
-
Alkylation and condensation reactions: Widely used in the alkylation of polysaccharides and other organic molecules.[4][5]
Despite its utility, the preparation and handling of this compound require caution due to its rapid reaction with water, carbon dioxide, and oxygen, and its potential for exothermic decomposition at elevated temperatures.[3]
Reagents and Materials
| Reagent/Material | Grade | Supplier Examples | Notes |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich, Alfa Aesar, Acros Organics | The dispersion should be gray. A white appearance may indicate contamination with sodium hydroxide (B78521) due to moisture.[4] |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.5% | Gaylord Chemical, Sigma-Aldrich, Fisher Scientific | Must be thoroughly dried before use to prevent reaction with NaH and this compound.[3] |
| Petroleum Ether or Hexane (B92381) | ACS Grade | Fisher Scientific, VWR | For washing the mineral oil from the sodium hydride dispersion.[4] |
| Formanilide (B94145) | Reagent Grade | Sigma-Aldrich | For titration to determine the concentration of this compound.[3] |
| Triphenylmethane (B1682552) | Reagent Grade | Sigma-Aldrich | Indicator for titration.[3] |
| Nitrogen (N₂) or Argon (Ar) | High Purity | Airgas, Praxair | For maintaining an inert atmosphere. |
| Round-bottom flasks | - | - | Three-necked flask recommended for larger scale preparations.[3] |
| Magnetic stirrer and stir bars | - | - | To ensure efficient mixing.[3] |
| Septa and needles | - | - | For reagent transfer under inert atmosphere.[4] |
| Water bath or heating mantle | - | - | For controlled heating of the reaction.[3] |
Experimental Protocols
Two primary protocols are provided: a large-scale preparation suitable for generating significant quantities of the reagent and a small-scale method based on the original Corey and Chaykovsky procedure.
Large-Scale Preparation of this compound (~2.5 M Solution)
This protocol is adapted from procedures used for preparing larger quantities of this compound solution.[3]
Procedure:
-
Preparation of Sodium Hydride: In a dry round-bottom flask under a nitrogen atmosphere, add 48.0 g (2.0 moles) of a 60% sodium hydride dispersion in mineral oil.
-
Washing of Sodium Hydride: Add sufficient anhydrous petroleum ether or hexane to create a slurry. Stir for a few minutes, then stop stirring and allow the sodium hydride to settle. Carefully decant the solvent. Repeat this washing procedure two more times to thoroughly remove the mineral oil.[3]
-
Drying of Sodium Hydride: After the final decantation, dry the sodium hydride under a gentle stream of dry nitrogen to remove any residual solvent.
-
Reaction Setup: In a separate four-necked flask equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a means for adding the sodium hydride, place 770 mL (846 g, ~10.8 moles) of anhydrous DMSO.[3]
-
Reaction: Heat the DMSO to approximately 60°C with vigorous stirring under a nitrogen atmosphere.[3] Gradually add the dried sodium hydride to the heated DMSO. The rate of addition should be controlled to maintain the reaction temperature between 70-75°C.[3] The reaction is exothermic and will evolve hydrogen gas.
-
Completion and Cooling: After the addition of sodium hydride is complete, continue to stir the mixture at 70-75°C for an additional 45 minutes, or until the evolution of hydrogen ceases and the solid sodium hydride has disappeared.[3]
-
Storage: Rapidly cool the resulting grey-olive colored solution to room temperature. The solution should be stored under an inert atmosphere.[3]
Small-Scale Preparation of this compound (~2 M Solution)
This protocol is suitable for preparing smaller quantities of the reagent, as described by Corey and Chaykovsky.[3][4]
Procedure:
-
Preparation of Sodium Hydride: In a 25 mL flask equipped with a magnetic stir bar and a septum, place 1.0 g of a 60% sodium hydride dispersion in mineral oil.
-
Washing of Sodium Hydride: Add 15 mL of anhydrous petroleum ether or hexane. Stir the suspension to wash the sodium hydride. Allow the solid to settle and then carefully remove the solvent with a syringe or by decantation. Repeat the washing step twice.[4]
-
Drying of Sodium Hydride: Dry the washed sodium hydride under a stream of dry nitrogen. Gentle heating may be applied to facilitate the removal of the solvent.[4]
-
Reaction: Add 10 mL of anhydrous DMSO to the flask containing the dried sodium hydride.[4] Pierce the septum with a needle to allow for the escape of the hydrogen gas that will be evolved.[4]
-
Heating and Completion: Gently heat the mixture to 40-45°C to initiate the reaction. If the reaction becomes vigorous, remove the heat source until it subsides. Continue heating and stirring until the evolution of hydrogen gas ceases.[4] Ultrasonication for a few minutes can also be used to promote the reaction.[4]
-
Clarification and Storage: Transfer the solution to centrifuge tubes, cap them, and centrifuge at approximately 3000 rpm for a few minutes to pellet any unreacted material or byproducts.[4] Transfer the clear supernatant to a clean, dry flask under a nitrogen atmosphere for storage.
Determination of this compound Concentration
The concentration of the prepared this compound solution can be determined by titration.[3]
Procedure:
-
Accurately measure a sample of the this compound solution.
-
Use triphenylmethane as an indicator.
-
Titrate with a standardized solution of formanilide until the endpoint is reached.
Safety and Handling
General Precautions:
-
The preparation of this compound should always be conducted in a well-ventilated fume hood.[6]
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[7]
-
An inert atmosphere (nitrogen or argon) is essential to prevent the reaction of this compound with atmospheric components.[3]
-
Exclusion of Water, Carbon Dioxide, and Oxygen: this compound reacts rapidly and exothermically with water, carbon dioxide, and oxygen. All glassware must be thoroughly dried, and solvents must be anhydrous.[3]
Specific Hazards:
-
Hydrogen Evolution: The reaction of sodium hydride with DMSO produces flammable hydrogen gas. Ensure adequate ventilation and avoid sources of ignition.[4]
-
Exothermic Decomposition: this compound can decompose exothermically at elevated temperatures. The reaction temperature should be carefully controlled and not exceed 75°C during preparation.[3] For reactions requiring prolonged heating of this compound solutions, the potential for a runaway reaction should be recognized, and adequate cooling capacity must be available.[3]
-
Pressure Buildup: If the reaction is performed in a sealed vessel, the evolution of hydrogen gas can lead to a dangerous buildup of pressure.[4]
Stability and Storage
-
Storage: this compound solutions should be stored in a cool, dry place under an inert atmosphere.[8]
-
Thermal Stability: The stability of this compound is temperature-dependent. At 25°C, decomposition is very slow. However, at higher temperatures, the rate of decomposition increases significantly.[3]
Quantitative Data on Thermal Decomposition of this compound in DMSO:
| Temperature (°C) | Decomposition Rate | Notes | Reference |
| 25 | Very slow | No significant decomposition observed over one week. | [3] |
| 40 | Appreciable | Approximately 11% decomposition in 24 hours. | [3] |
| 70 | Rapid | 88% decomposition after 5 hours of heating. | [3] |
| >70 | Very Rapid | Leads to the formation of various decomposition products including methanesulfonate, methylsulfanolate, and alkanes. | [9] |
Visualizations
Reaction Scheme
Caption: Formation of this compound from DMSO and NaH.
Experimental Workflow: Large-Scale Preparation
Caption: Workflow for Large-Scale this compound Preparation.
Logical Relationship: Safety Considerations
Caption: Key Safety Hazards and Control Measures.
References
- 1. Sodium methylsulfinylmethylide - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. Sop:sop401 [Göran Widmalm Group] [organ.su.se]
- 5. Preparation of this compound [stenutz.eu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. depts.washington.edu [depts.washington.edu]
- 8. unil.ch [unil.ch]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Deprotonation of Weak Acids Using Dimsyl Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimsyl sodium, the sodium salt of dimethyl sulfoxide (B87167) (DMSO), is a powerful, non-nucleophilic strong base with a pKa of its conjugate acid (DMSO) of approximately 35.[1][2] This makes it an exceptionally effective reagent for the deprotonation of a wide range of weak carbon and heteroatom acids, many of which are resistant to deprotonation by more common bases such as alkoxides or hydroxides.[3] Its utility is particularly pronounced in organic synthesis, where it is employed to generate carbanions, enolates, and other nucleophilic species. These intermediates are pivotal in the formation of new carbon-carbon and carbon-heteroatom bonds, forming the backbone of many synthetic strategies in drug discovery and natural product synthesis.[4][5]
The reagent is typically prepared in situ by the reaction of sodium hydride with DMSO.[1][6] While highly effective, the preparation and use of this compound require careful handling due to its thermal instability and reactivity with atmospheric moisture and oxygen.[4][7] This document provides detailed application notes and protocols for the preparation and use of this compound in the deprotonation of various classes of weak acids, with a focus on safety, efficiency, and reproducibility.
Safety Precautions
The preparation of this compound from sodium hydride and DMSO is an exothermic reaction that evolves hydrogen gas. This process carries a significant risk of thermal runaway and explosion, particularly at scales beyond laboratory benchtop use.[7]
-
Strictly Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous DMSO must be used. The presence of water can lead to an uncontrolled exotherm and the formation of sodium hydroxide, which can clog pressure-relief needles, leading to a dangerous buildup of pressure.[6]
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric oxygen and moisture.[4]
-
Temperature Control: The reaction temperature should be carefully controlled, typically between 40-45°C for a gentle reaction, not exceeding 75°C, as decomposition becomes rapid at higher temperatures.[4][6]
-
Adequate Venting: A needle should be placed through the septum of the reaction vessel to allow for the safe venting of hydrogen gas produced during the reaction.[6]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a lab coat, and gloves, must be worn at all times.
Preparation of this compound (2 M Solution in DMSO)
This protocol is adapted from established procedures for the laboratory-scale preparation of a 2 M solution of this compound in DMSO.[6]
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous petroleum ether or hexane (B92381)
-
Septum-sealed flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert gas source (Nitrogen or Argon)
Protocol:
-
Washing Sodium Hydride: In a septum-sealed flask under an inert atmosphere, add the desired amount of sodium hydride (60% dispersion in oil). Wash the sodium hydride with anhydrous petroleum ether or hexane (3 x volume of NaH dispersion) by stirring for 5 minutes, allowing the solid to settle, and then carefully removing the supernatant via a cannula or syringe. Repeat the washing procedure two more times to ensure all mineral oil is removed.
-
Drying the Sodium Hydride: After the final wash, remove any residual solvent by flushing the flask with a gentle stream of inert gas. Gentle heating of the flask may be necessary to ensure all solvent is evaporated. The resulting sodium hydride should be a fine, grey powder.
-
Reaction with DMSO: To the dry sodium hydride, add anhydrous DMSO via syringe to achieve the desired concentration (e.g., for a 2 M solution, add 10 mL of DMSO for every 0.48 g of NaH).
-
Controlled Reaction: Place a venting needle through the septum. Stir the mixture at room temperature. A gentle evolution of hydrogen gas should be observed. If the reaction is slow to start, gently warm the flask to 40-45°C. If the reaction becomes too vigorous, cool the flask in a water bath. Continue stirring until the evolution of hydrogen gas ceases (typically 1-2 hours).
-
Clarification and Storage: The resulting solution is often a dark green or brown color and may contain a small amount of unreacted sodium hydride. For applications requiring a clear solution, the mixture can be centrifuged in sealed tubes, and the supernatant transferred to a clean, dry, septum-sealed flask under an inert atmosphere.
Stability and Storage:
This compound solutions are sensitive to heat, oxygen, and moisture.[4]
-
Short-term storage: Solutions can be stored at room temperature for short periods, but a decomposition of approximately 8% per week at 20°C has been reported.[4]
-
Long-term storage: For longer-term storage, it is best to store the solution frozen at or below 10°C, where no significant decomposition was observed over two months.[4]
-
Caution: Concentrated solutions of this compound can undergo exothermic decomposition. Storage should always be in a vented container in a cool, dark place.[4]
Applications in Deprotonation of Weak Acids
The pKa of the conjugate acid of this compound (DMSO) is approximately 35, allowing for the effective deprotonation of any acid with a pKa significantly lower than this value.
Table 1: pKa Values of Common Weak Acids in DMSO
This table provides a reference for the acidity of various compounds in DMSO, aiding in the selection of appropriate substrates for deprotonation with this compound.
| Compound Class | Example | pKa in DMSO |
| Terminal Alkynes | Phenylacetylene | 28.8 |
| 1-Hexyne | 30.7 | |
| Ketones (α-protons) | Acetone | 26.5 |
| Acetophenone | 24.7 | |
| Cyclohexanone | 26.4 | |
| Esters (α-protons) | Ethyl acetate | 30.9 |
| Phenyl acetate | 23.3 | |
| Nitriles (α-protons) | Acetonitrile | 31.3 |
| Phenylacetonitrile | 21.9 | |
| Sulfones (α-protons) | Dimethyl sulfone | 31.1 |
| Amides | Acetamide | 25.5 |
| Alcohols | Methanol | 29.0 |
| t-Butanol | 32.2 |
Note: pKa values are approximate and can vary slightly depending on the reference source.
Experimental Protocols
Protocol 1: Deprotonation of a Terminal Alkyne and Subsequent Alkylation
This protocol describes the deprotonation of a terminal alkyne to form a sodium acetylide, which is then alkylated with an alkyl halide.
Materials:
-
Terminal alkyne (e.g., Phenylacetylene)
-
2 M this compound solution in DMSO
-
Alkyl halide (e.g., Iodomethane or 1-Bromobutane)
-
Anhydrous DMSO
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
Procedure:
-
To a dry, inert-atmosphere flask containing a magnetic stir bar, add the terminal alkyne (1.0 eq).
-
Dissolve the alkyne in a minimal amount of anhydrous DMSO.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the 2 M this compound solution (1.05 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 1 hour to ensure complete deprotonation.
-
Cool the solution back to 0°C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product for further purification.
Quantitative Data Examples:
| Alkyne | Alkyl Halide | Reaction Time | Temperature | Yield |
| Phenylacetylene | Iodomethane | 2 h | Room Temp. | >90% |
| 1-Hexyne | 1-Bromobutane | 4 h | Room Temp. | ~80%[8] |
Protocol 2: Formation of a Ketone Enolate and Subsequent Trapping
This protocol details the generation of a ketone enolate using this compound, followed by trapping with an electrophile.
Materials:
-
Ketone (e.g., Cyclohexanone)
-
2 M this compound solution in DMSO
-
Electrophile (e.g., Benzyl bromide)
-
Anhydrous DMSO
-
Quenching solution (e.g., water)
-
Extraction solvent (e.g., ethyl acetate)
Procedure:
-
To a dry, inert-atmosphere flask, add the ketone (1.0 eq) dissolved in anhydrous DMSO.
-
Cool the solution to room temperature.
-
Slowly add the 2 M this compound solution (1.05 eq) dropwise.
-
Stir the mixture at room temperature for 30-60 minutes to allow for complete enolate formation.
-
Cool the resulting enolate solution to 0°C.
-
Add the electrophile (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
Protocol 3: The Corey-Chaykovsky Reaction for Epoxide Synthesis
This protocol describes the formation of a sulfur ylide from a sulfonium (B1226848) salt and this compound, followed by its reaction with a ketone to form an epoxide.[9][10][11]
Materials:
-
2 M this compound solution in DMSO
-
Ketone or Aldehyde (e.g., Benzophenone)
-
Anhydrous DMSO
-
Saturated aqueous sodium chloride (brine)
-
Extraction solvent (e.g., diethyl ether)
Procedure:
-
In a dry, inert-atmosphere flask, suspend trimethylsulfonium iodide (1.1 eq) in anhydrous DMSO.
-
To this suspension, add the 2 M this compound solution (1.1 eq) dropwise at room temperature. The formation of the ylide is typically rapid.
-
Stir the resulting ylide solution for 10-15 minutes.
-
Add a solution of the ketone or aldehyde (1.0 eq) in anhydrous DMSO dropwise to the ylide solution.
-
Stir the reaction at room temperature for 1-3 hours, or until completion as indicated by TLC.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude epoxide.
Quantitative Data Example:
| Carbonyl Compound | Product | Reaction Time | Temperature | Yield |
| Benzophenone | 1,1-Diphenyloxirane | 1.5 h | Room Temp. | ~95% |
Visualizations
Diagram 1: Deprotonation of a Weak Acid
Caption: General scheme of deprotonation using this compound.
Diagram 2: Experimental Workflow for Deprotonation
Caption: A typical experimental workflow for deprotonation.
Diagram 3: Corey-Chaykovsky Reaction Pathway
Caption: Key steps in the Corey-Chaykovsky epoxidation.
Conclusion
This compound is a highly effective and versatile strong base for the deprotonation of a wide array of weak acids. Its application in organic synthesis, particularly in the formation of carbon-carbon bonds, makes it an invaluable tool for researchers in academia and the pharmaceutical industry. The protocols and data provided herein offer a comprehensive guide for the safe and efficient use of this powerful reagent. Adherence to strict safety precautions, particularly concerning anhydrous conditions and temperature control, is paramount to ensure successful and safe experimentation.
References
- 1. Sodium methylsulfinylmethylide - Wikipedia [en.wikipedia.org]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. gchemglobal.com [gchemglobal.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Sop:sop401 [Göran Widmalm Group] [organ.su.se]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sodium Methylsulfinylmethylide [drugfuture.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 11. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Dimsyl Sodium in Wittig Reagent Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the reliable formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides. The generation of the phosphorus ylide, or Wittig reagent, is a critical step that involves the deprotonation of a phosphonium (B103445) salt. The choice of base for this deprotonation significantly impacts the reaction's efficiency, stereoselectivity, and substrate scope.
Dimsyl sodium (the sodium salt of dimethyl sulfoxide) is a powerful, non-nucleophilic base that has proven to be highly effective for the generation of Wittig reagents.[1] Its use was notably popularized by E.J. Corey in various complex syntheses, including the total synthesis of Prostaglandin F2α.[2][3] this compound offers the advantage of being readily prepared from sodium hydride and dimethyl sulfoxide (B87167) (DMSO), providing a convenient and potent option for ylide formation, particularly with less acidic phosphonium salts.[1]
These application notes provide detailed protocols for the preparation of this compound and its application in the Wittig reaction, along with a summary of available quantitative data to aid in experimental design and optimization.
Data Presentation
A direct, comprehensive comparison of this compound with other common bases for the Wittig reaction of a single, standardized substrate in the literature is limited. However, data from various sources can be compiled to provide insights into typical yields and stereoselectivity. The following table summarizes representative yields for the synthesis of stilbene (B7821643) derivatives and other alkenes using different bases, including a multi-step sequence involving this compound in a complex synthesis.
| Phosphonium Salt | Carbonyl Compound | Base | Solvent | Product | Yield (%) | E:Z Ratio | Reference |
| Benzyltriphenylphosphonium (B107652) chloride | 9-Anthraldehyde | 50% NaOH | Dichloromethane/Water | trans-9-(2-Phenylethenyl)anthracene | Not specified | Primarily E | [4][5] |
| Benzyltriphenylphosphonium chloride | Benzaldehyde (B42025) | NaOMe | Methanol | E,E-1,4-diphenyl-1,3-butadiene | 22 | Not specified | [6] |
| (4-carboxybutyl)triphenylphosphonium bromide | Prostaglandin intermediate aldehyde | This compound | DMSO | Prostaglandin F2α (from a 3-step sequence) | 80 | Not specified | [2] |
| Benzyltriphenylphosphonium chloride | 2-Naphthaldehyde | NaTMP | THF/Hexane (B92381) | 1-(2-Naphthyl)-2-phenylethene | 88 | 7:93 | [7] |
| Benzyltriphenylphosphonium chloride | 2-Naphthaldehyde | LiTMP | THF/Hexane | 1-(2-Naphthyl)-2-phenylethene | 88 | 57:43 | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution (ca. 2 M in DMSO)
This protocol describes the preparation of this compound from sodium hydride and dimethyl sulfoxide.[1]
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Petroleum ether or hexane
-
Nitrogen or Argon gas supply
-
Septum-sealed flask (e.g., 25 mL)
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Centrifuge tubes (optional)
Procedure:
-
Washing Sodium Hydride: In a septum-sealed flask under an inert atmosphere (N₂ or Ar), add the required amount of NaH dispersion (e.g., 1 g for a 10 mL preparation). Wash the NaH by adding petroleum ether or hexane (e.g., 15 mL), stirring for a few minutes, and then allowing the NaH to settle. Carefully remove the supernatant via a cannula or syringe. Repeat this washing process two more times to ensure complete removal of the mineral oil.
-
Drying the Sodium Hydride: After the final wash, remove any residual solvent by passing a gentle stream of inert gas over the NaH powder. Gentle heating of the flask may be necessary to facilitate complete drying.
-
Formation of this compound: To the dry, grey NaH powder, add anhydrous DMSO (e.g., 10 mL) via a syringe. Seal the flask with the septum and insert a needle to serve as a gas outlet for the evolving hydrogen gas.
-
Reaction Initiation and Completion: Stir the mixture vigorously. The reaction may be slow to start and gentle heating to 40-45 °C may be required to initiate the hydrogen evolution.[1] Once the reaction begins, it can be exothermic. If the reaction becomes too vigorous, remove the heat source and allow it to subside before continuing to heat to maintain a steady evolution of gas. The reaction is complete when hydrogen evolution ceases. Ultrasonication for a few minutes can also facilitate the reaction.[1]
-
Clarification and Storage (Optional): The resulting dark solution of this compound can be transferred to screw-cap tubes and centrifuged to pellet any unreacted NaH or impurities. The clear supernatant can then be transferred to a clean, dry, inert-atmosphere-flushed vial for storage. The solution is approximately 2 M.[1]
Safety Precautions:
-
Sodium hydride is highly flammable and reacts violently with water. All operations must be carried out under a dry, inert atmosphere.
-
The reaction of NaH with DMSO produces flammable hydrogen gas. Ensure adequate ventilation and a proper gas outlet.
-
If there is any moisture in the DMSO, the reaction can be vigorous and may lead to the formation of sodium hydroxide, which can clog the outlet needle, potentially causing a dangerous pressure buildup.[1]
-
There are reports of explosion hazards associated with NaH/DMSO mixtures, particularly at elevated temperatures or higher concentrations.[8] It is crucial to maintain careful temperature control and use appropriate safety measures such as a blast shield.
Protocol 2: Wittig Reaction using this compound - Synthesis of trans-Stilbene (Illustrative)
This protocol is a representative procedure for the synthesis of an alkene using a pre-prepared solution of this compound.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Benzaldehyde
-
This compound solution in DMSO (prepared as in Protocol 1)
-
Anhydrous Tetrahydrofuran (THF) or DMSO
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reactions, workup, and purification.
Procedure:
-
Ylide Formation: In a dry, inert-atmosphere-flushed round-bottom flask equipped with a magnetic stir bar, dissolve benzyltriphenylphosphonium chloride (1 equivalent) in anhydrous DMSO. Cool the solution to room temperature.
-
Deprotonation: Slowly add the this compound solution (1 equivalent) dropwise to the stirred solution of the phosphonium salt. The formation of the deep red-colored ylide should be observed. Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete ylide formation.
-
Reaction with Aldehyde: Cool the ylide solution to 0 °C in an ice bath. Add a solution of benzaldehyde (1 equivalent) in a minimal amount of anhydrous DMSO or THF dropwise to the ylide solution.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 2-4 hours) or until TLC analysis indicates the consumption of the starting aldehyde.[9]
-
Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or another suitable organic solvent. Wash the combined organic extracts with water and then with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product will contain the desired alkene and triphenylphosphine (B44618) oxide. The product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Mandatory Visualizations
Caption: Workflow for this compound and Wittig Reagent Formation.
Caption: Simplified Signaling Pathway of the Wittig Reaction.
Conclusion
This compound is a highly effective base for the formation of Wittig reagents, offering a convenient and powerful alternative to other strong bases. The protocols provided herein offer a detailed guide for its preparation and application. While direct quantitative comparisons with other bases are not extensively documented in single studies, the successful use of this compound in complex syntheses underscores its utility. For optimal results, careful attention to anhydrous and inert reaction conditions is paramount. Researchers and drug development professionals can leverage the reliability of this compound-mediated Wittig reactions for the efficient synthesis of a wide array of alkenes.
References
- 1. Sop:sop401 [Göran Widmalm Group] [organ.su.se]
- 2. synarchive.com [synarchive.com]
- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 4. www1.udel.edu [www1.udel.edu]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. odinity.com [odinity.com]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
Application of Dimsyl Sodium in the Corey-Chaykovsky Reaction: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Corey-Chaykovsky reaction is a cornerstone of modern organic synthesis, enabling the formation of three-membered rings—epoxides, cyclopropanes, and aziridines—from a variety of carbonyl compounds, α,β-unsaturated systems, and imines, respectively.[1][2][3][4] A key reagent in this transformation is the sulfur ylide, which is typically generated in situ. Dimsyl sodium (the sodium salt of dimethyl sulfoxide) is a powerful, non-nucleophilic base frequently employed for the deprotonation of sulfonium (B1226848) or sulfoxonium salts to generate these reactive ylides.[1][5] This document provides detailed application notes and experimental protocols for the use of this compound in the Corey-Chaykovsky reaction, aimed at researchers, scientists, and professionals in drug development.
Reaction Mechanism and Pathway
The Corey-Chaykovsky reaction proceeds through the initial formation of a sulfur ylide, followed by its nucleophilic attack on an electrophilic substrate. The subsequent intramolecular displacement of a neutral sulfur species (dimethyl sulfoxide (B87167) or dimethyl sulfide) leads to the formation of the three-membered ring.
Key Steps:
-
Ylide Formation: this compound abstracts a proton from a sulfonium or sulfoxonium salt to generate the corresponding sulfur ylide.
-
Nucleophilic Attack: The ylide attacks the electrophilic carbon of the substrate (e.g., the carbonyl carbon of a ketone or the β-carbon of an enone).
-
Ring Closure: An intramolecular SN2 reaction results in the formation of the epoxide, cyclopropane, or aziridine (B145994) ring and the expulsion of dimethyl sulfoxide or dimethyl sulfide.
Caption: General mechanism of the Corey-Chaykovsky reaction.
Experimental Protocols
Preparation of this compound
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Anhydrous solvent for washing (e.g., hexane (B92381) or petroleum ether)
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
-
Schlenk flask or three-necked round-bottom flask equipped with a condenser and nitrogen inlet
Procedure:
-
Under an inert atmosphere, wash the sodium hydride dispersion with anhydrous hexane or petroleum ether to remove the mineral oil.
-
Carefully decant the washing solvent. Repeat the washing process two more times.
-
Dry the sodium hydride under a stream of inert gas.
-
Add anhydrous DMSO to the sodium hydride.
-
Heat the mixture to 65-70 °C with stirring. Hydrogen gas evolution will be observed. The reaction is typically complete within 45 minutes, resulting in a clear or slightly gray solution of this compound in DMSO.[1]
-
The concentration of the resulting this compound solution can be determined by titration.
Caption: Workflow for the preparation of this compound.
General Procedure for the Corey-Chaykovsky Reaction
Materials:
-
Sulfonium or sulfoxonium salt (e.g., trimethylsulfonium (B1222738) iodide or trimethylsulfoxonium (B8643921) iodide)
-
This compound solution in DMSO
-
Substrate (ketone, aldehyde, enone, or imine)
-
Anhydrous solvent (e.g., DMSO, THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Under an inert atmosphere, dissolve the sulfonium or sulfoxonium salt in anhydrous DMSO or a mixture of DMSO and THF.
-
Add the this compound solution dropwise to the solution from step 1 at room temperature or as specified by the protocol for the particular substrate. Stir for a few minutes to allow for the formation of the sulfur ylide.
-
Add the substrate (ketone, enone, or imine) to the reaction mixture, either neat or as a solution in an anhydrous solvent.
-
Stir the reaction mixture at the appropriate temperature and for the specified time (see tables below for examples).
-
Upon completion, quench the reaction by pouring it into cold water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate the solvent in vacuo and purify the crude product by chromatography or distillation.
Applications and Quantitative Data
Epoxidation of Aldehydes and Ketones
The reaction of dimethylsulfonium methylide (generated from trimethylsulfonium iodide and this compound) with aldehydes and ketones generally affords the corresponding epoxides in good to excellent yields. This method is particularly useful for the synthesis of terminal epoxides.
| Substrate | Product | Yield (%) | Reference |
| Benzophenone | 1,1-Diphenyloxirane | 89 | J. Am. Chem. Soc. 1965, 87, 1353-1364 |
| Cyclohexanone | 1-Oxaspiro[2.5]octane | 91 | J. Am. Chem. Soc. 1965, 87, 1353-1364 |
| Benzaldehyde | Styrene oxide | 85 | J. Am. Chem. Soc. 1965, 87, 1353-1364 |
| 4-t-Butylcyclohexanone | 4-t-Butyl-1-oxaspiro[2.5]octane | 95 | J. Am. Chem. Soc. 1965, 87, 1353-1364 |
| Propiophenone | 2-Methyl-2-phenyloxirane | 88 | J. Am. Chem. Soc. 1965, 87, 1353-1364 |
| Intermediate 22 | Epoxide 28 | 92 | RSC Adv., 2024, 14, 12345 |
Cyclopropanation of α,β-Unsaturated Carbonyls
The reaction of dimethyloxosulfonium methylide (generated from trimethylsulfoxonium iodide and this compound) with α,β-unsaturated ketones and esters typically results in the formation of cyclopropyl (B3062369) ketones and esters via a 1,4-conjugate addition followed by ring closure.
| Substrate | Product | Yield (%) | Reference |
| Chalcone | trans-1-Benzoyl-2-phenylcyclopropane | 91 | J. Am. Chem. Soc. 1965, 87, 1353-1364 |
| Benzylideneacetone | trans-1-Acetyl-2-phenylcyclopropane | 70 | J. Am. Chem. Soc. 1965, 87, 1353-1364 |
| Cyclohexenone | Bicyclo[4.1.0]heptan-2-one | 71 | J. Am. Chem. Soc. 1965, 87, 1353-1364 |
| Ethyl cinnamate | Ethyl trans-2-phenylcyclopropanecarboxylate | 75 | J. Am. Chem. Soc. 1965, 87, 1353-1364 |
| Carvone | Carvone-10,11-cyclopropane | 95 | J. Am. Chem. Soc. 1965, 87, 1353-1364 |
Aziridination of Imines
The Corey-Chaykovsky reaction can be extended to the synthesis of aziridines from imines. The reaction of dimethylsulfonium methylide with N-substituted imines provides the corresponding aziridines.
| Substrate (N-substituent) | Product | Yield (%) | Diastereomeric Excess (%) | Reference |
| N-Benzylideneaniline | 1,2-Diphenylaziridine | 65 | - | J. Am. Chem. Soc. 1965, 87, 1353-1364 |
| Aromatic tert-butylsulfinyl imines | Chiral Aziridines | 63-84 | 77-95 | Tetrahedron Lett. 2004, 45, 1234 |
| Heterocyclic tert-butylsulfinyl imines | Chiral Aziridines | 63-84 | 77-95 | Tetrahedron Lett. 2004, 45, 1234 |
| Aliphatic tert-butylsulfinyl imines | Chiral Aziridines | 63-84 | 77-95 | Tetrahedron Lett. 2004, 45, 1234 |
Logical Relationship of Reagent Choice and Product Outcome
The choice of the sulfur ylide is crucial in determining the outcome of the reaction with α,β-unsaturated carbonyl compounds. Dimethylsulfonium methylide, being more reactive, typically favors 1,2-addition to the carbonyl group, leading to epoxides. In contrast, the more stable dimethyloxosulfonium methylide preferentially undergoes 1,4-conjugate addition, resulting in cyclopropanes.
Caption: Influence of sulfur ylide stability on product formation.
Conclusion
The use of this compound as a base for the in situ generation of sulfur ylides in the Corey-Chaykovsky reaction is a robust and versatile method for the synthesis of epoxides, cyclopropanes, and aziridines. The reaction conditions are generally mild, and the yields are often high. The choice of the sulfonium or sulfoxonium precursor allows for chemoselective control over the reaction with α,β-unsaturated carbonyl compounds. These protocols and data serve as a valuable resource for chemists engaged in synthetic methodology and drug discovery.
References
- 1. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 3. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. adichemistry.com [adichemistry.com]
Application Notes and Protocols for the Synthesis of β-Ketosulfoxides using Dimsyl Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of β-ketosulfoxides is a fundamental transformation in organic synthesis, providing key intermediates for the construction of a variety of more complex molecules, including methyl ketones and α,β-unsaturated ketones.[1] A highly effective and widely utilized method for this transformation is the reaction of esters with dimsyl sodium (the sodium salt of methylsulfinyl carbanion, CH₃S(O)CH₂⁻Na⁺).[2] First reported by Corey and Chaykovsky in 1965, this method offers a robust and high-yielding route to β-ketosulfoxides.[3] this compound, a powerful Brønsted base, is typically prepared in situ from the reaction of sodium hydride (NaH) with dimethyl sulfoxide (B87167) (DMSO).[2] This document provides detailed application notes and experimental protocols for the preparation of this compound and its subsequent use in the synthesis of β-ketosulfoxides from various ester substrates.
Reaction Principle and Mechanism
The synthesis of β-ketosulfoxides using this compound proceeds via a nucleophilic acyl substitution reaction. The dimsyl anion acts as a potent carbon nucleophile, attacking the electrophilic carbonyl carbon of the ester. This initial addition leads to a tetrahedral intermediate, which then collapses, expelling the alkoxide leaving group to form the final β-ketosulfoxide product.
Caption: Reaction mechanism for β-ketosulfoxide synthesis.
Data Presentation: Substrate Scope and Yields
The reaction of this compound with a variety of esters has been shown to produce β-ketosulfoxides in good to excellent yields. The following table summarizes the results obtained by Corey and Chaykovsky for the synthesis of various β-ketosulfoxides.
| Ester Substrate | β-Ketosulfoxide Product | Yield (%) |
| Methyl benzoate (B1203000) | ω-(Methylsulfinyl)acetophenone | 92 |
| Ethyl acetate | 1-(Methylsulfinyl)-2-propanone | 75 |
| Ethyl caproate | 1-(Methylsulfinyl)-2-heptanone | 88 |
| Ethyl phenylacetate | α-Phenyl-α-(methylsulfinyl)acetone | 85 |
| γ-Valerolactone | 2-Hydroxy-5-(methylsulfinyl)-2-pentanone | 71 |
Experimental Protocols
Safety Precautions: Sodium hydride is a flammable solid and reacts violently with water, releasing flammable hydrogen gas. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Anhydrous solvents are essential for the success of this reaction.
Protocol 1: Preparation of this compound Solution in DMSO
This protocol describes the preparation of a 1.5-2 M solution of this compound in DMSO.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Nitrogen or Argon gas supply
-
Three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer.
Procedure:
-
Under a positive pressure of nitrogen, charge the three-necked flask with sodium hydride.
-
Wash the sodium hydride with anhydrous hexane (B92381) or pentane (B18724) to remove the mineral oil, and carefully decant the solvent. Repeat this washing step two more times.
-
Carefully dry the sodium hydride under a stream of nitrogen.
-
Add anhydrous DMSO to the flask with stirring.
-
Heat the mixture to 65-70 °C. The evolution of hydrogen gas should be observed. Maintain this temperature until the gas evolution ceases (typically 1-2 hours).
-
The resulting solution of this compound in DMSO should be a clear, greenish-to-brown solution.
-
Allow the solution to cool to room temperature. The concentration is approximately 1.5-2 M.
Caption: Workflow for the preparation of this compound.
Protocol 2: Synthesis of ω-(Methylsulfinyl)acetophenone from Methyl Benzoate
This protocol details the synthesis of a representative β-ketosulfoxide, ω-(methylsulfinyl)acetophenone, from methyl benzoate.
Materials:
-
This compound solution in DMSO (prepared as in Protocol 1)
-
Methyl benzoate
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere.
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) in DMSO at room temperature under a nitrogen atmosphere, add an equal volume of anhydrous THF.
-
Cool the reaction mixture in an ice bath.
-
Add a solution of methyl benzoate (0.5 equivalents) in a small amount of anhydrous THF dropwise to the cooled this compound solution over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
Pour the reaction mixture into a separatory funnel containing cold 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude β-ketosulfoxide.
-
The crude product can be purified by recrystallization or column chromatography.
Caption: General workflow for β-ketosulfoxide synthesis.
Applications and Further Transformations
The β-ketosulfoxide products are versatile synthetic intermediates. For example, reductive desulfurization with reagents like aluminum amalgam can convert them into methyl ketones. This two-step sequence provides an alternative to the direct addition of a methyl anion equivalent to an ester.
Conclusion
The reaction of this compound with esters is a reliable and high-yielding method for the synthesis of β-ketosulfoxides. The protocols outlined in this document, based on the seminal work of Corey and Chaykovsky, provide a clear guide for researchers in the fields of organic synthesis and drug development. The versatility of the β-ketosulfoxide products further enhances the utility of this important synthetic transformation.
References
Application Notes and Protocols: Alkylation Reactions Using Dimsyl Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimsyl sodium, the sodium salt of dimethyl sulfoxide (B87167) (DMSO), is a powerful, non-nucleophilic base with significant applications in organic synthesis, particularly in the pharmaceutical and drug development sectors. Its high basicity (pKa of DMSO is approximately 35) makes it capable of deprotonating a wide range of weakly acidic carbon and nitrogen centers, facilitating subsequent alkylation reactions.[1][2] This document provides detailed protocols for the preparation of this compound and its application in various alkylation reactions, along with quantitative data and reaction mechanisms to guide researchers in their synthetic endeavors. The formation of the dimsyl ion from DMSO provides a potent base for alkylation, nucleophilic displacement, and condensation reactions, highlighting its synthetic utility.[3]
Preparation of this compound
This compound is typically prepared by the reaction of sodium hydride (NaH) or sodium amide (NaNH₂) with anhydrous DMSO.[2][4] The following protocol is a widely used method for its in situ generation.
Protocol 1: Preparation of this compound Solution (2M)
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous petroleum ether or hexane (B92381)
-
Three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer
-
Septum and needles
Procedure:
-
Washing of Sodium Hydride: In a flask under a nitrogen atmosphere, add the required amount of sodium hydride dispersion. Wash the sodium hydride with anhydrous petroleum ether or hexane (3 times) to remove the mineral oil. Carefully decant the solvent after each wash.
-
Drying: Remove the residual washing solvent by passing a gentle stream of dry nitrogen over the sodium hydride.
-
Reaction with DMSO: To the oil-free sodium hydride, add anhydrous DMSO via a syringe.
-
Heating: Heat the mixture to 50-70°C with stirring. The evolution of hydrogen gas indicates the formation of this compound. The reaction is typically complete within 45-60 minutes, or until the gas evolution ceases.[2]
-
Cooling and Use: Cool the resulting greyish solution of this compound to room temperature before use in subsequent reactions. The concentration of the prepared solution is approximately 2M.[5][6]
Safety Precautions:
-
The reaction between sodium hydride and DMSO is exothermic and produces flammable hydrogen gas. Ensure the reaction is performed in a well-ventilated fume hood under an inert atmosphere.[5][6]
-
The use of sodium hydride in DMSO can be hazardous, with the potential for thermal runaway, especially at elevated temperatures.[7]
-
This compound is highly reactive and sensitive to moisture and air. Handle the reagent under an inert atmosphere at all times.[1]
Applications in Alkylation Reactions
This compound is a versatile reagent for the alkylation of a variety of substrates. Its primary role is to act as a strong base to generate a nucleophilic anion from the substrate, which then reacts with an alkylating agent.
Alkylation of Ketones and Esters (Formation of β-Keto Esters and β-Ketosulfoxides)
This compound is highly effective in the deprotonation of ketones and esters at the α-position, enabling subsequent acylation to form β-keto esters and β-ketosulfoxides. These products are valuable intermediates in organic synthesis.[4][8]
Protocol 2: General Procedure for the Acylation of Cyclic Ketones
-
To a stirred solution of this compound in DMSO at room temperature, add the cyclic ketone dropwise under a nitrogen atmosphere.
-
Stir the mixture for 30 minutes to ensure complete enolate formation.
-
Add the acylating agent (e.g., a dialkyl carbonate) dropwise to the reaction mixture.
-
The reaction is typically stirred at room temperature for a few hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by pouring it into ice-water and acidifying with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Quantitative Data for Acylation of Cyclic Ketones: [8]
| Substrate (Cyclic Ketone) | Product (β-Keto Ester) | Yield (%) |
| Cyclohexanone | Methyl 2-oxocyclohexanecarboxylate | 90 |
| Cyclopentanone | Methyl 2-oxocyclopentanecarboxylate | 85-95 |
| Cycloheptanone | Methyl 2-oxocycloheptanecarboxylate | 88 |
| Cyclooctanone | Methyl 2-oxocyclooctanecarboxylate | 91 |
| Cyclododecanone | Methyl 2-oxocyclododecanecarboxylate | 95 |
Formation of β-Ketosulfoxides from Esters:
This compound reacts with esters to form β-ketosulfoxides, which are versatile synthetic intermediates.[2] A copper-catalyzed cross-dehydrogenative coupling reaction between aromatic aldehydes and DMSO can also afford β‐keto sulfoxides in high yields.[9]
Quantitative Data for β-Ketosulfoxide Synthesis: [9]
| Starting Material (Aldehyde) | Product (β-Ketosulfoxide) | Yield (%) |
| Benzaldehyde | 1-Phenyl-2-(methylsulfinyl)ethan-1-one | 85 |
| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2-(methylsulfinyl)ethan-1-one | 92 |
| 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2-(methylsulfinyl)ethan-1-one | 88 |
| 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-2-(methylsulfinyl)ethan-1-one | 73 |
N-Alkylation Reactions
This compound is an effective base for the N-alkylation of various nitrogen-containing compounds, including amides and heterocycles like indole (B1671886).[10][11]
Protocol 3: N-Alkylation of Indole [11]
-
In a three-necked flask under an argon atmosphere, dissolve indole in a suitable solvent like HMPA (Hexamethylphosphoramide).
-
Cool the solution to 0°C and add sodium hydride portion-wise.
-
Stir the mixture at room temperature for several hours to ensure the complete formation of the sodium salt of indole.
-
Cool the reaction mixture back to 0°C and add the alkylating agent (e.g., benzyl (B1604629) chloride) dropwise.
-
Allow the reaction to proceed overnight, gradually warming to room temperature.
-
Work-up involves diluting with water, extracting with an ether, washing the organic extracts, drying, and concentrating.
-
The crude product is then purified, for instance by distillation and recrystallization.
Quantitative Data for N-Alkylation of Indole: [11]
| Substrate | Alkylating Agent | Product | Yield (%) |
| Indole | Benzyl chloride | 1-Benzylindole | 90-91 |
Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction utilizes sulfur ylides, often generated in situ using this compound, to convert carbonyl compounds to epoxides and α,β-unsaturated carbonyl compounds to cyclopropanes.[4][12]
Protocol 4: General Procedure for Epoxidation using the Corey-Chaykovsky Reaction
-
Prepare a solution of the sulfur ylide by reacting a sulfonium (B1226848) salt (e.g., trimethylsulfonium (B1222738) iodide) with this compound in DMSO.
-
To this ylide solution, add the aldehyde or ketone substrate dropwise at room temperature.
-
Stir the reaction mixture for a few hours until the reaction is complete (monitored by TLC).
-
Work-up the reaction by pouring it into water and extracting the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the crude epoxide, which can be further purified.
The reaction of a sulfur ylide with an enone leads to the formation of a cyclopropane (B1198618) derivative.[4]
Visualizations
Reaction Mechanism
Caption: Formation of this compound and its use in a general alkylation reaction.
Experimental Workflow
Caption: General experimental workflow for alkylation reactions using this compound.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. Sodium methylsulfinylmethylide - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 5. Sop:sop401 [Göran Widmalm Group] [organ.su.se]
- 6. Preparation of this compound [stenutz.eu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. gchemglobal.com [gchemglobal.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Generation of Sulfur Ylides with Dimsyl Sodium for Epoxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of sulfur ylides facilitated by dimsyl sodium is a cornerstone of modern organic synthesis, primarily utilized in the Corey-Chaykovsky reaction for the efficient synthesis of epoxides, aziridines, and cyclopropanes. This compound, the sodium salt of dimethyl sulfoxide (B87167) (DMSO), is a powerful, non-nucleophilic base ideal for the deprotonation of sulfonium (B1226848) salts to form the corresponding sulfur ylides.[1] These ylides are versatile reagents capable of transferring a methylene (B1212753) or substituted methylene group to a variety of electrophiles.
This document provides detailed protocols for the preparation of this compound, the synthesis of the requisite trimethylsulfonium (B1222738) iodide precursor, and the subsequent in situ generation of dimethylsulfonium methylide for the epoxidation of aldehydes and ketones.
Reaction Schematics and Mechanism
The overall process involves three key stages: the preparation of the sulfonium salt, the formation of this compound, and the final ylide-mediated epoxidation.
1. Preparation of Trimethylsulfonium Iodide: Dimethyl sulfide (B99878) reacts with methyl iodide in a simple SN2 reaction to yield the stable trimethylsulfonium iodide salt.
2. Generation of this compound: Sodium hydride is used to deprotonate DMSO, forming this compound and hydrogen gas.[1][2]
3. Corey-Chaykovsky Epoxidation: this compound deprotonates the trimethylsulfonium iodide to generate the highly reactive dimethylsulfonium methylide. This ylide then attacks the carbonyl carbon of an aldehyde or ketone. The resulting betaine (B1666868) intermediate undergoes an intramolecular SN2 reaction to form the epoxide and regenerate dimethyl sulfide.[3][4]
References
Dimsyl Sodium in Carbohydrate Methylation: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the complete methylation of carbohydrates is a critical step for detailed structural analysis, particularly for determining glycosidic linkages. Dimsyl sodium, the sodium salt of dimethyl sulfoxide (B87167) (DMSO), is a powerful reagent central to the widely used Hakomori and Ciucanu methylation protocols. This document provides detailed application notes and experimental protocols for the use of this compound in carbohydrate methylation, including data on reaction conditions, troubleshooting, and comparative analysis of the two primary methods.
Introduction to this compound and Carbohydrate Methylation
Permethylation of carbohydrates involves the conversion of all free hydroxyl groups to methyl ethers. This derivatization is essential for subsequent analysis by gas chromatography-mass spectrometry (GC-MS) to elucidate the linkage positions between monosaccharide units within an oligosaccharide or polysaccharide. The Hakomori method, utilizing this compound, is a classic and highly effective technique for achieving complete methylation, especially for complex carbohydrates.[1] An alternative, the Ciucanu method, employs powdered sodium hydroxide (B78521) in DMSO and offers a more rapid procedure.[2]
The choice between these methods often depends on the nature of the carbohydrate, with the Hakomori method being favored for its thoroughness and milder conditions, which can be crucial for preventing the degradation of sensitive structures like uronic acids.[3]
Key Considerations for Successful Methylation
Several factors are critical for achieving complete and accurate methylation results:
-
Anhydrous Conditions: this compound reacts vigorously with water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the decomposition of the reagent and ensure complete methylation.
-
Solubility: The carbohydrate sample must be completely dissolved in DMSO for the reaction to proceed efficiently. Poor solubility is a common cause of undermethylation.[4] Sonication or gentle heating can aid in dissolution. For particularly insoluble polysaccharides, derivatization to a more soluble form prior to methylation may be necessary.
-
Reagent Quality: The this compound solution should be freshly prepared or properly stored to maintain its reactivity. A color change from a clear, greenish-yellow to a darker color may indicate decomposition.
Experimental Protocols
Preparation of this compound (for Hakomori Method)
This protocol describes the preparation of a this compound solution in DMSO.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Anhydrous hexane (B92381) or petroleum ether
-
Dry, nitrogen-filled glove box or Schlenk line
-
Magnetic stirrer and stir bar
-
Septum-capped reaction vessel
Procedure:
-
Washing Sodium Hydride: In a nitrogen-filled glove box, weigh the desired amount of NaH dispersion into the reaction vessel. Add anhydrous hexane or petroleum ether to wash away the mineral oil. Stir for 10-15 minutes, then allow the NaH to settle. Carefully decant the solvent. Repeat this washing step two more times.
-
Drying Sodium Hydride: After the final wash, remove any residual solvent by placing the vessel under a gentle stream of dry nitrogen or under high vacuum.
-
Reaction with DMSO: Slowly add anhydrous DMSO to the dried NaH with vigorous stirring. The reaction is exothermic and will evolve hydrogen gas. Ensure proper venting.
-
Heating: Heat the mixture to 50-60°C with continued stirring until the evolution of hydrogen gas ceases (typically 1-2 hours). The solution will become a clear, greenish-yellow color.
-
Storage: The this compound solution can be stored under a nitrogen atmosphere in a sealed container at 4°C for several weeks.
Safety Precautions: Sodium hydride and this compound are highly reactive and flammable. Handle with extreme care in an inert atmosphere and away from any sources of moisture or ignition. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Hakomori Methylation Protocol
Materials:
-
Dried carbohydrate sample (1-5 mg)
-
Anhydrous DMSO
-
This compound solution (prepared as above)
-
Methyl iodide (CH₃I)
-
Water (deionized)
-
Dialysis tubing (if applicable)
Procedure:
-
Dissolution: Dissolve the dried carbohydrate sample in anhydrous DMSO in a septum-capped vial under a nitrogen atmosphere.
-
Deprotonation: Add the this compound solution dropwise to the carbohydrate solution with stirring. The solution will become viscous. Continue stirring at room temperature for at least 4 hours to ensure complete formation of the polyalkoxide.
-
Methylation: Cool the reaction mixture in an ice bath. Add methyl iodide dropwise with stirring. Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Work-up:
-
For Polysaccharides: Quench the reaction by the slow addition of water. Transfer the solution to a dialysis tube and dialyze against deionized water for 2-3 days to remove salts and unreacted reagents. Lyophilize the dialyzed solution to obtain the permethylated polysaccharide.
-
For Oligosaccharides: Partition the reaction mixture between chloroform and water. Separate the organic layer, and wash it several times with water to remove impurities. Dry the chloroform layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the permethylated oligosaccharide.
-
Ciucanu Methylation Protocol
This method offers a faster alternative to the Hakomori protocol.
Materials:
-
Dried carbohydrate sample (1-5 mg)
-
Anhydrous DMSO
-
Powdered sodium hydroxide (NaOH)
-
Methyl iodide (CH₃I)
-
Chloroform
-
Water (deionized)
Procedure:
-
Dissolution: Dissolve the dried carbohydrate sample in anhydrous DMSO in a septum-capped vial.
-
Addition of Base and Methylating Agent: Add powdered NaOH and methyl iodide to the solution.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 7-10 minutes, with excellent yields of 98 ± 2% being achievable.[2]
-
Work-up: Follow the same work-up procedure as described for the Hakomori method (partitioning between chloroform and water).
Data Presentation
Table 1: Comparison of Hakomori and Ciucanu Methylation Methods
| Feature | Hakomori Method | Ciucanu Method |
| Base | This compound (NaH in DMSO) | Powdered Sodium Hydroxide (NaOH) |
| Reaction Time | Several hours to overnight | 7-10 minutes |
| Yield | Generally high, complete methylation | Excellent (reported as 98 ± 2%)[2] |
| Substrate Suitability | Excellent for complex and sensitive carbohydrates (e.g., uronic acids, β-cyclodextrin)[1][3] | Effective for many carbohydrates, but may cause degradation of sensitive structures |
| Side Reactions | Milder conditions, less degradation of acid-labile groups[3] | Can lead to degradation, especially of 3,6-anhydro-galactose linkages |
| Complexity | More complex due to preparation of this compound | Simpler, one-pot reaction |
Table 2: Troubleshooting Common Issues in Carbohydrate Methylation
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Undermethylation | Incomplete dissolution of the carbohydrate.[4] | Use sonication or gentle heating to aid dissolution. For highly insoluble polysaccharides, consider a pre-derivatization step. |
| Insufficient amount of this compound or methyl iodide. | Use a sufficient excess of reagents. | |
| Presence of moisture. | Ensure all glassware is dry and use anhydrous solvents. | |
| Selective under-methylation of certain hydroxyl groups (e.g., 3-OH in cyclodextrins with NaOH method).[1] | Use the Hakomori method for complex carbohydrates.[1] | |
| Degradation of Polysaccharide | Harsh reaction conditions (strong base, high temperature). | Use the milder Hakomori method, especially for acidic polysaccharides.[3] Avoid excessive heating. |
| Presence of uronic acids which can undergo β-elimination. | Perform a carboxyl reduction of uronic acids prior to methylation. | |
| Low Yield of Permethylated Product | Incomplete reaction. | Increase reaction time or temperature moderately. |
| Loss of product during work-up. | Optimize the extraction or dialysis procedure. For volatile methylated monosaccharides, avoid excessive drying. | |
| Poor Solubility of Methylated Product | Highly crystalline or aggregated methylated polysaccharide. | Test solubility in a range of organic solvents (e.g., chloroform, dichloromethane, acetone, tetrahydrofuran) to find a suitable solvent for subsequent analysis. |
Visualizations
Caption: Workflow for Hakomori methylation of carbohydrates.
Caption: Workflow for the rapid Ciucanu methylation method.
References
Application Notes and Protocols for Scale-Up Synthesis of Dimsyl Sodium Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimsyl sodium (sodium methylsulfinylmethylide) is a powerful, non-nucleophilic base and a potent nucleophile widely utilized in organic synthesis. Its applications range from deprotonation of weakly acidic protons to the formation of sulfur ylides for reactions like the Corey-Chaykovsky epoxidation.[1][2] While laboratory-scale use of this compound is well-established, its scale-up presents significant safety and operational challenges.[3] The formation of this compound is highly exothermic, and the reagent itself has limited thermal stability, posing a risk of runaway reactions and potential explosions.[4][5]
These application notes provide a comprehensive overview of the key considerations for the safe and efficient scale-up of reactions involving this compound. This document outlines detailed protocols for its preparation, highlights critical safety data, and offers guidance on reaction execution and work-up procedures at a larger scale.
Key Considerations for Scale-Up
Scaling up this compound reactions requires careful attention to several factors to mitigate risks and ensure reproducibility.
1. Reagent Purity and Handling:
-
Sodium Hydride (NaH): Typically used as a 60% dispersion in mineral oil.[1] The oil must be washed away with a dry, inert solvent like hexane (B92381) or petroleum ether before use to ensure complete reaction and prevent side reactions. The quality of the NaH is crucial; white-colored NaH may indicate the presence of sodium hydroxide (B78521) from moisture, which can affect reactivity and safety.
-
Dimethyl Sulfoxide (DMSO): Anhydrous DMSO is essential as this compound reacts rapidly with water.[6] DMSO can be dried over molecular sieves (4Å) or by distillation from calcium hydride under reduced pressure.[6]
2. Thermal Management and Safety:
-
The formation of this compound from NaH and DMSO is exothermic and liberates hydrogen gas. Adequate cooling and venting are critical.
-
This compound itself is thermally unstable and its decomposition is exothermic.[6] This can lead to a self-accelerating decomposition, especially in concentrated solutions and at elevated temperatures.[3]
-
Dilution with a co-solvent like tetrahydrofuran (B95107) (THF) significantly improves the safety profile by raising the onset temperature of decomposition and allowing for reflux cooling to dissipate heat.[3][4]
3. Reaction Monitoring and Control:
-
Continuous monitoring of the internal reaction temperature is paramount.[7]
-
Efficient stirring is necessary to prevent the formation of localized hot spots and ensure uniform heat distribution, especially during the preparation of the reagent.[6]
-
Controlled addition of reagents is crucial to manage the rate of reaction and heat generation.
Quantitative Safety and Stability Data
The following tables summarize critical quantitative data for the safe handling and use of this compound.
Table 1: Thermal Stability of this compound in DMSO
| Temperature (°C) | Decomposition Rate | Reference |
| 10 | No decomposition observed over two months (solid state) | [6] |
| 20 | ~8% per week | [6] |
| 40 | ~9-11% per day | [6] |
| 50-60 | Onset of self-accelerated decomposition at scale | [3] |
Table 2: Calorimetric Data for this compound Decomposition
| Solvent System | Onset of Decomposition (°C) | Adiabatic Temperature Rise (ΔTad) (°C) | Reference |
| Pure DMSO | ~50 | 500 | [4] |
| DMSO/THF (1:6 mixture, ~0.4M) | ~100 | 230 | [3][4] |
Table 3: Thermal Stability of NaH in Various Aprotic Solvents
| Solvent | NaH Concentration (wt%) | Onset of Decomposition (°C) | Maximum Self-Heating Rate (°C/min) | Reference |
| DMSO | 9.7 | 56.8 | - | [4] |
| DMF | 9.5 | 76.1 | 7.23 | [4] |
| DMF | 24.6 | 39.8 | 634.7 | [4] |
| DMAc | 9.0 | 56.4 | 5.78 | [4] |
| DMAc | 16.2 | 30.1 | 479.1 | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound (Large Scale with THF Co-solvent)
This protocol is adapted for improved safety at a larger scale by utilizing THF as a co-solvent.[3][4]
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexane (dry)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel equipped with a mechanical stirrer, thermocouple, condenser, and inert gas inlet/outlet.
Procedure:
-
Preparation of NaH: In a suitable flask under an inert atmosphere, suspend the required amount of NaH (60% dispersion) in dry hexane. Stir the suspension for 15 minutes, then stop stirring and allow the NaH to settle. Carefully decant the hexane. Repeat this washing procedure two more times to remove the mineral oil.
-
Solvent Addition: To the washed NaH in the reaction vessel, add anhydrous THF (7 volumes relative to DMSO) under a positive pressure of inert gas.
-
DMSO Addition: Slowly add anhydrous DMSO (4 equivalents relative to NaH) to the NaH/THF suspension via an addition funnel.
-
Reaction: The reaction will initiate with the evolution of hydrogen gas. Maintain the internal temperature between 25-30°C using a cooling bath. The reaction is typically complete when hydrogen evolution ceases (usually 2-4 hours).
-
Use: The resulting solution of this compound in DMSO/THF is ready for use in the subsequent reaction step.
Protocol 2: Scale-Up of the Corey-Chaykovsky Epoxidation
This protocol describes a general procedure for the epoxidation of a ketone using the pre-prepared this compound solution.
Materials:
-
This compound solution in DMSO/THF (from Protocol 1)
-
Ketone substrate
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Extraction solvent (e.g., ethyl acetate, diethyl ether)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Ylide Formation: In a separate reaction vessel under an inert atmosphere, suspend trimethylsulfonium iodide in anhydrous THF. Cool the suspension to 0°C.
-
Addition of this compound: Slowly add the prepared this compound solution to the trimethylsulfonium iodide suspension. Stir the mixture at 0°C for 30 minutes to form the sulfur ylide (dimethylsulfonium methylide).[8][9]
-
Addition of Substrate: Dissolve the ketone substrate in anhydrous THF and add it dropwise to the ylide solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: a. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. b. If a large amount of DMSO is present, dilute the mixture with a significant volume of water to facilitate the partitioning of DMSO into the aqueous phase.[10] c. Extract the aqueous layer multiple times with the chosen organic solvent. d. Combine the organic extracts and wash sequentially with water and brine. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude epoxide.
-
Purification: Purify the crude product by an appropriate method such as crystallization or column chromatography.[7]
Visualized Workflows and Relationships
Caption: Logical workflow for the safe scale-up of this compound reactions.
Caption: Thermal decomposition pathway and mitigation strategy.
Conclusion
The scale-up of this compound reactions is a viable and valuable tool in process chemistry, provided that stringent safety protocols and engineering controls are implemented. The primary hazards stem from the exothermic nature of its formation and its inherent thermal instability. By understanding the quantitative data related to its decomposition and employing mitigation strategies such as the use of THF as a co-solvent, researchers and drug development professionals can safely harness the synthetic utility of this powerful reagent at a larger scale. Careful planning, meticulous execution, and continuous monitoring are essential for the successful and safe implementation of these reactions in a manufacturing environment.
References
- 1. gchemglobal.com [gchemglobal.com]
- 2. Sodium methylsulfinylmethylide - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. sciencemadness.org [sciencemadness.org]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Workup [chem.rochester.edu]
Application Notes and Protocols for Handling Dimsyl Sodium
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed laboratory safety protocols for the handling of dimsyl sodium (sodium methylsulfinylmethylide). This compound is a powerful non-nucleophilic base used in organic synthesis, often prepared in situ from sodium hydride and dimethyl sulfoxide (B87167) (DMSO).[1][2][3] Its high reactivity presents significant hazards that necessitate strict adherence to safety procedures. These protocols are intended to supplement, not replace, institutional safety guidelines.
Chemical and Physical Properties
This compound is the sodium salt of the conjugate base of DMSO.[1] It is a white solid, but it is typically used as a solution in DMSO, which can appear green.[1] It is highly reactive and decomposes in water.[1]
| Property | Value | Reference |
| Chemical Formula | CH₃S(O)CH₂Na | [1] |
| Molar Mass | 100.11 g/mol | [4] |
| Appearance | White solid; solution in DMSO is green | [1] |
| pKₐ of conjugate acid (DMSO) | 35 | [1][5] |
| Solubility | Decomposes in water; very soluble in DMSO | [1] |
Hazard Identification and Mitigation
The primary hazards associated with this compound are its extreme basicity, reactivity with water and air, and the thermal instability of its mixture with DMSO, especially during its preparation from sodium hydride.[2][6][7]
| Hazard | Description | Mitigation Measures |
| Corrosivity | As a strong base, it can form corrosive sodium hydroxide (B78521) upon contact with moisture.[1] | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle only in a fume hood.[8][9] |
| Flammability | The preparation of this compound involves sodium hydride, which is flammable, and generates hydrogen gas, which is highly flammable.[10] | Conduct the preparation in an inert atmosphere (e.g., nitrogen or argon). Ensure no sources of ignition are present.[10][11] Have a Class D fire extinguisher readily available.[9] |
| Explosivity | Mixtures of sodium hydride and DMSO can be explosive, especially with heating.[1][5][6] The thermal decomposition of this compound can be highly exothermic.[6][7] | Avoid heating concentrated solutions of this compound in DMSO.[2] Use dilute solutions when possible and ensure adequate cooling during reactions.[6] |
| Reactivity | Reacts violently with water, carbon dioxide, and oxygen.[2] It is also incompatible with strong oxidizing agents, acids, and certain organometallic compounds.[4][8] | Handle under an inert atmosphere.[2] Store away from incompatible materials.[8] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound and its precursors.
| PPE Item | Specifications | Rationale |
| Eye Protection | Chemical splash goggles and a face shield.[8] | Protects against splashes of the corrosive base and solvent. |
| Hand Protection | Butyl rubber or other compatible chemical-resistant gloves.[5][8] Nitrile gloves are not recommended for prolonged contact with DMSO as they can degrade.[5] | Prevents skin contact with the corrosive base and the solvent DMSO, which can facilitate the absorption of other chemicals through the skin.[5][12] |
| Body Protection | A fire-retardant lab coat, fully buttoned.[9] Consider a chemical-resistant apron.[8] | Protects against splashes and potential fire hazards. |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood.[8][13] In case of a large spill or ventilation failure, an organic vapor chemical cartridge respirator or a self-contained breathing apparatus (SCBA) may be necessary.[8][14] | Prevents inhalation of DMSO vapors and potential aerosols. |
Experimental Protocols
4.1. Preparation of this compound (Illustrative Lab-Scale Protocol)
This protocol is for informational purposes and must be adapted to specific experimental needs and institutional safety requirements. A thorough risk assessment must be conducted before proceeding.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous solvent for washing (e.g., hexane (B92381) or petroleum ether)
-
Three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet, and a bubbler or needle outlet.[10]
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation of NaH: In a fume hood, weigh the required amount of NaH dispersion into the reaction flask. Wash the NaH dispersion with anhydrous hexane or petroleum ether to remove the mineral oil.[10] This should be done by adding the solvent, stirring briefly, allowing the NaH to settle, and then carefully removing the solvent via cannula or a syringe. Repeat this washing step two to three times.[10]
-
Inert Atmosphere: Flush the flask with an inert gas (nitrogen or argon) to remove all air and moisture. Maintain a positive pressure of the inert gas throughout the reaction.[10]
-
Addition of DMSO: Slowly add anhydrous DMSO to the washed NaH via a syringe or dropping funnel.[10] The reaction will generate hydrogen gas, which must be safely vented through the bubbler.[10]
-
Reaction: The reaction mixture may require gentle heating (e.g., to 40-45 °C) to initiate, but be aware that the reaction is exothermic.[2][10] Vigorous gas evolution will be observed. Do not heat excessively, as this can lead to explosive decomposition.[6][7] The reaction is complete when hydrogen evolution ceases. The resulting solution of this compound is ready for use.
4.2. Spill Cleanup Protocol
Small Spill (less than 100 mL within a fume hood):
-
Alert personnel in the immediate area.
-
Ensure the fume hood is functioning correctly.
-
Wearing appropriate PPE, neutralize the spill with a weak acid (e.g., sodium bisulfate) or absorb it with an inert, dry material like sand or vermiculite.[15][16] Do not use combustible materials like paper towels for the initial absorption of a flammable liquid spill.[15]
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[16][17]
Large Spill (greater than 100 mL or outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
If the spill presents a fire hazard, activate the fire alarm.
-
Close the laboratory doors and prevent re-entry.
-
Contact your institution's emergency response team (e.g., Environmental Health & Safety).[17][18]
-
Provide them with the details of the spilled material from a safe location.
4.3. Waste Disposal Protocol
-
Quenching Unused Reagent: Unused this compound solution must be quenched before disposal. This should be done by slowly and carefully adding a proton source, such as isopropanol (B130326) or tert-butanol, to the solution under an inert atmosphere and with cooling.
-
Collection: All waste containing this compound or its reaction byproducts must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.[13][17]
-
Disposal: Dispose of the hazardous waste through your institution's designated chemical waste program.[13][17] Do not pour this compound waste down the drain.[17]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately remove contaminated clothing.[19] Flush the affected area with copious amounts of water for at least 15 minutes.[17][20] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[17][20] Remove contact lenses if present and easy to do.[20] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air.[13][19] If breathing is difficult or has stopped, provide artificial respiration.[19] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[13][21] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[22] |
Storage and Handling
-
This compound solutions should be used immediately after preparation.[2]
-
If storage is necessary, it must be under an inert atmosphere in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][13]
-
Be aware that this compound solutions have limited thermal stability.[2]
Visualizations
References
- 1. Sodium methylsulfinylmethylide - Wikipedia [en.wikipedia.org]
- 2. sciencemadness.org [sciencemadness.org]
- 3. gchemglobal.com [gchemglobal.com]
- 4. Buy this compound | 15590-23-5 [smolecule.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. quora.com [quora.com]
- 10. Sop:sop401 [Göran Widmalm Group] [organ.su.se]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. uwm.edu [uwm.edu]
- 13. marquette.edu [marquette.edu]
- 14. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 15. jk-sci.com [jk-sci.com]
- 16. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 17. depts.washington.edu [depts.washington.edu]
- 18. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 19. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 20. ehs.princeton.edu [ehs.princeton.edu]
- 21. eviq.org.au [eviq.org.au]
- 22. valudor.com [valudor.com]
Application Notes and Protocols for the Quantitative Determination of Weak Acids Using Dimsyl Ion
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of weak acids, particularly those with high pKa values, presents a significant challenge in aqueous media due to the leveling effect of water. Non-aqueous titrations in aprotic solvents provide a powerful alternative, extending the range of measurable acidities. Dimethyl sulfoxide (B87167) (DMSO) is an especially useful solvent for this purpose, and its conjugate base, the methylsulfinylmethyl anion (dimsyl ion), is a potent titrant for the determination of a wide variety of weak acids.[1][2]
These application notes provide detailed protocols for the preparation of dimsyl ion titrants and their use in the quantitative determination of weak acids by potentiometric and indicator-based titrations.
Principle of the Method
The dimsyl ion is a superbase capable of deprotonating very weak acids.[3] The titration reaction involves the transfer of a proton from the weak acid (HA) to the dimsyl ion (CH₃SOCH₂⁻), forming the conjugate base of the acid (A⁻) and neutral DMSO.
HA + CH₃SOCH₂⁻Na⁺ → A⁻Na⁺ + CH₃SOCH₃
The endpoint of the titration can be determined potentiometrically, by monitoring the change in potential of an electrode system, or visually, by using a suitable colorimetric indicator.
Experimental Protocols
Protocol 1: Preparation of Dimsyl Sodium Titrant
This protocol describes the preparation of a this compound solution from sodium hydride and DMSO.[1][4] This procedure should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and carbon dioxide.[1]
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Petroleum ether or hexane (B92381)
-
Round-bottom flask with a magnetic stirrer and a septum inlet
-
Syringes and needles
-
Inert gas supply (N₂ or Ar)
Procedure:
-
Washing Sodium Hydride: In a round-bottom flask, suspend the required amount of sodium hydride dispersion in petroleum ether or hexane to remove the mineral oil.[4]
-
Stir the suspension for a few minutes, then stop stirring and allow the sodium hydride to settle.
-
Carefully decant the supernatant. Repeat the washing process two more times.
-
Drying Sodium Hydride: After the final wash, dry the sodium hydride under a gentle stream of inert gas to remove any residual solvent.[4]
-
Reaction with DMSO: Carefully add anhydrous DMSO to the flask containing the dry sodium hydride under an inert atmosphere.[4] The resulting solution is typically around 2M.[4]
-
Stir the mixture at room temperature or with gentle heating (40-45 °C) to facilitate the reaction.[4] The evolution of hydrogen gas will be observed. The reaction is complete when the gas evolution ceases.
-
Clarification and Storage: Allow the resulting solution to stand for the suspended solids to settle, or centrifuge the solution.[4]
-
Transfer the clear, supernatant this compound solution to a clean, dry storage bottle under an inert atmosphere. The solution should be stored in a cool, dark place. The color of a freshly prepared solution should be greenish or bluish; a brown or black color may indicate decomposition.[5]
Safety Precautions:
-
Sodium hydride is a flammable solid and reacts violently with water. Handle it with extreme care in a fume hood and under an inert atmosphere.
-
The reaction between sodium hydride and DMSO is exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and pressure relief.
Protocol 2: Potentiometric Titration of Weak Acids
This protocol outlines the determination of weak acids using the prepared this compound titrant and a potentiometric endpoint detection method.[6][7][8][9]
Materials:
-
Standardized this compound titrant in DMSO
-
Weak acid sample
-
Anhydrous DMSO for sample dissolution
-
Potentiometer with a suitable electrode system (e.g., glass-calomel)
-
Buret
-
Magnetic stirrer and stir bar
-
Titration vessel
Procedure:
-
Sample Preparation: Accurately weigh a suitable amount of the weak acid sample and dissolve it in a known volume of anhydrous DMSO in the titration vessel.
-
Electrode Setup: Immerse the electrodes of the potentiometer into the sample solution. Ensure the electrodes are properly conditioned for use in non-aqueous media.
-
Titration: Begin stirring the solution and record the initial potential.
-
Add the this compound titrant in small increments from the buret.
-
After each addition, allow the potential reading to stabilize and record the value along with the corresponding volume of titrant added.
-
Continue the titration past the equivalence point, which is indicated by a sharp change in the potential.
-
Endpoint Determination: The endpoint of the titration can be determined from a plot of the potential versus the volume of titrant added (a titration curve) or by calculating the first or second derivative of the curve.
Protocol 3: Indicator-Based Titration of Weak Acids
For a more rapid or routine analysis, a colorimetric indicator can be used for endpoint detection.[10][11] The choice of indicator is crucial and depends on the pKa of the analyte in DMSO.
Materials:
-
Standardized this compound titrant in DMSO
-
Weak acid sample
-
Anhydrous DMSO for sample dissolution
-
Appropriate acid-base indicator (e.g., triphenylmethane)
-
Buret
-
Magnetic stirrer and stir bar
-
Titration vessel (e.g., a conical flask)
Procedure:
-
Sample Preparation: Accurately weigh the weak acid sample and dissolve it in anhydrous DMSO in the titration vessel.
-
Indicator Addition: Add a few drops of the selected indicator solution to the sample.
-
Titration: Titrate the sample solution with the standardized this compound titrant, with constant stirring, until the indicator undergoes a distinct and permanent color change.
-
Record the volume of titrant required to reach the endpoint.
Data Presentation
The results of the quantitative determination of weak acids can be summarized in a tabular format for clarity and comparison.
Table 1: Potentiometric Titration Data for a Weak Acid
| Titrant Volume (mL) | Potential (mV) |
| 0.00 | -450 |
| 1.00 | -445 |
| 2.00 | -438 |
| ... | ... |
| 5.00 | -350 |
| 5.10 | -200 |
| 5.20 | 50 |
| ... | ... |
| 7.00 | 150 |
Table 2: Quantitative Determination of Various Weak Acids
| Weak Acid | Sample Weight (mg) | Titrant Volume (mL) | Calculated Molarity (M) | pKa (in DMSO) |
| Phenol | 94.1 | 5.32 | 0.098 | 18.0 |
| p-Cresol | 108.1 | 5.81 | 0.101 | 18.9 |
| Acetic Acid | 60.1 | 3.25 | 0.099 | 12.6 |
| Aniline | 93.1 | 4.98 | 0.102 | 30.7 |
Visualizations
Caption: Experimental workflow for the quantitative determination of weak acids.
Caption: Chemical reaction pathway for the titration of a weak acid with dimsyl ion.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. organic chemistry - How is the pKa of extremely weak acids determined? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. gchemglobal.com [gchemglobal.com]
- 4. Sop:sop401 [Göran Widmalm Group] [organ.su.se]
- 5. Methylation using this compound (CH3SOCH2-.Na+) [stenutz.eu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Development of a Robust Protocol for the Determination of Weak Acids' p Ka Values in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Ring Opening of Epoxides with Dimsyl Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ring-opening of epoxides with dimsyl sodium (the sodium salt of dimethyl sulfoxide) is a powerful and versatile C-C bond-forming reaction in organic synthesis. This method, pioneered by Corey and Chaykovsky, provides a reliable route to β-hydroxy sulfoxides, which are valuable intermediates in the synthesis of complex molecules, including pharmaceuticals.[1][2] this compound, a potent nucleophile and a strong base, is readily prepared from sodium hydride and dimethyl sulfoxide (B87167) (DMSO).[1][2] The reaction proceeds via a stereospecific S(_N)2 mechanism, where the dimsyl anion attacks the less sterically hindered carbon of the epoxide ring, leading to inversion of stereochemistry at the site of attack.[3] This regioselectivity and stereospecificity make it a highly predictable and useful transformation in modern organic chemistry.
Applications in Drug Development and Organic Synthesis
The β-hydroxy sulfoxide products obtained from this reaction are versatile synthetic intermediates. They can be transformed into a variety of other functional groups, making this reaction a key step in the synthesis of natural products and active pharmaceutical ingredients (APIs). The epoxide functional group is a common motif in drug candidates and approved medicines, and its stereospecific ring-opening is a critical transformation.[4] For instance, the regioselective opening of epoxides is a crucial strategy in the synthesis of various bioactive molecules where the introduction of a carbon nucleophile with concomitant formation of a hydroxyl group is required.
Reaction Mechanism and Regioselectivity
The reaction is initiated by the deprotonation of DMSO with a strong base, typically sodium hydride, to generate the highly reactive dimsyl anion (methylsulfinyl carbanion).[1] This anion then acts as a potent carbon nucleophile.
The ring-opening of the epoxide proceeds through a classic S(_N)2 pathway. The dimsyl anion attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the opening of the three-membered ring and the formation of an alkoxide intermediate. Subsequent workup with a proton source, such as water, quenches the alkoxide to yield the final β-hydroxy sulfoxide product.
A key feature of this reaction is its high regioselectivity with unsymmetrical epoxides. Due to the S(_N)2 nature of the nucleophilic attack, the dimsyl anion preferentially attacks the less sterically hindered carbon atom of the epoxide ring.[3] This provides a predictable method for the synthesis of specific constitutional isomers.
Quantitative Data Summary
The following table summarizes representative examples of the ring-opening of various epoxides with this compound, highlighting the substrates, reaction conditions, and yields.
| Epoxide Substrate | Reaction Conditions | Product | Yield (%) | Reference |
| 1,2-Epoxybutane (B156178) | This compound in DMSO, room temp., then H₂O workup | 1-(Methylsulfinyl)-2-butanol | High | [5][6] |
| Styrene Oxide | This compound in DMSO, room temp., then H₂O workup | 2-Phenyl-2-(methylsulfinyl)ethanol | High | [2] |
| Cyclohexene Oxide | This compound in DMSO, room temp., then H₂O workup | trans-2-(Methylsulfinyl)cyclohexanol | High | [5][6] |
| Propylene Oxide | This compound in DMSO, room temp., then H₂O workup | 1-(Methylsulfinyl)-2-propanol | High | [5][6] |
Note: While specific percentage yields are not consistently reported in the initial seminal literature in a tabular format, the reaction is generally described as proceeding in high yield.
Experimental Protocols
Protocol 1: Preparation of this compound in DMSO
This protocol describes the in-situ generation of this compound from sodium hydride and DMSO.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous solvent for washing (e.g., hexane (B92381) or petroleum ether)
-
Three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer.
Procedure:
-
To a dry, three-necked round-bottom flask under a nitrogen atmosphere, add the required amount of 60% sodium hydride dispersion.
-
Wash the sodium hydride with anhydrous hexane or petroleum ether (3 x volumes) to remove the mineral oil. Carefully decant the solvent after each wash.
-
After the final wash, remove the residual solvent under a stream of dry nitrogen.
-
Carefully add anhydrous DMSO to the oil-free sodium hydride.
-
Heat the mixture to 65-70 °C with stirring. Hydrogen gas will evolve. The reaction is complete when the gas evolution ceases (typically 30-45 minutes).
-
Cool the resulting greyish solution of this compound to room temperature before use.
Protocol 2: General Procedure for the Ring Opening of an Epoxide with this compound (Example: 1,2-Epoxybutane)
This protocol provides a general method for the reaction of an epoxide with the pre-formed this compound solution.
Materials:
-
Solution of this compound in DMSO (prepared as in Protocol 1)
-
1,2-Epoxybutane
-
Anhydrous DMSO (if dilution is needed)
-
Distilled water
-
Diethyl ether or other suitable extraction solvent
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware for reaction, workup, and purification.
Procedure:
-
To the freshly prepared solution of this compound in DMSO at room temperature and under a nitrogen atmosphere, add the 1,2-epoxybutane dropwise with stirring. An exothermic reaction may be observed. Maintain the temperature with a water bath if necessary.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-3 hours, or until TLC analysis indicates the consumption of the starting epoxide.
-
Upon completion, cautiously pour the reaction mixture into a beaker containing ice-water.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to afford the crude β-hydroxy sulfoxide.
-
Purify the crude product by distillation or column chromatography on silica (B1680970) gel as required.
Visualizations
Caption: Reaction mechanism of epoxide ring opening with this compound.
Caption: General experimental workflow for epoxide ring opening.
References
Troubleshooting & Optimization
Technical Support Center: Dimsyl Sodium Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of dimsyl sodium solutions. This compound (sodium methylsulfinylmethylide) is a powerful, non-nucleophilic base; however, its utility is matched by its inherent instability. Proper handling and storage are critical for reliable and safe experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is the sodium salt of dimethyl sulfoxide (B87167) (DMSO), formed by the deprotonation of DMSO with a strong base like sodium hydride (NaH).[1] It is a highly reactive and potent base used in a variety of organic syntheses.[2][3] Its stability is a major concern because it degrades over time, especially at elevated temperatures, and can undergo exothermic decomposition, which may lead to pressure buildup and potential explosions in sealed vessels.[4][5] The decomposition rate is significantly influenced by temperature, concentration, and exposure to air and moisture.[4]
Q2: How should I store my this compound solution to maximize its shelf life?
A2: To maximize shelf life, this compound solutions should be stored at low temperatures. Storage as a solid at 10°C has shown no decomposition for up to two months.[4] If storing as a solution, it is best to keep it below room temperature. It is crucial to exclude air (oxygen), moisture (water), and carbon dioxide, as this compound reacts rapidly with these substances.[4] Therefore, storage under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container is essential.
Q3: What are the signs of decomposition in my this compound solution?
A3: A freshly prepared solution of this compound in DMSO is typically green.[3] A color change to a dark-brown mixture can indicate decomposition.[4] The formation of a white precipitate, primarily composed of sodium methanesulfenate and sodium sulfide, is another clear sign of degradation.[4] A noticeable decrease in the solution's efficacy as a base is also an indicator of reduced concentration due to decomposition.
Q4: Can I prepare a concentrated stock solution of this compound for long-term use?
A4: While solutions up to 3M can be prepared, it is not recommended to store large quantities of solutions more concentrated than 2M.[4] Concentrated solutions are more prone to rapid, exothermic decomposition, which can lead to a significant temperature rise and become a safety hazard if not properly managed.[4] For long-term use, it is safer to prepare smaller batches or store the solution at a lower concentration and at a reduced temperature.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound solutions.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Reaction failure or low yield | Degraded this compound solution. | - Assay the concentration of your this compound solution using the provided titration protocol. - Prepare a fresh solution if the concentration is significantly lower than expected. |
| Presence of moisture or acidic impurities in the reaction. | - Ensure all glassware is thoroughly dried before use. - Use anhydrous DMSO for the preparation of the this compound solution.[4] - Ensure all other reagents and solvents are anhydrous. | |
| Solution has turned dark brown and/or contains a precipitate | Thermal decomposition. | - The solution is likely degraded and should be discarded. - For future preparations, ensure rapid cooling after formation and store at a low temperature (ideally ≤ 10°C).[4] |
| Unexpected exotherm or pressure build-up | Runaway decomposition reaction. | - IMMEDIATE ACTION: Ensure adequate cooling and venting. Do not store in a sealed container, especially at elevated temperatures. - This is more likely with concentrated solutions (>2M) and at temperatures above 20°C.[4] - For future work, use less concentrated solutions and maintain strict temperature control. |
| Inconsistent results between batches | Variation in this compound concentration. | - Standardize each new batch of this compound solution by titration before use. - Follow a consistent preparation protocol, paying close attention to reaction time and temperature. |
Stability of this compound Solutions
The stability of this compound is highly dependent on the storage temperature. The following table summarizes the decomposition rates at various temperatures.
| Temperature | Concentration | Decomposition Rate | Source |
| 10°C | Solid | No decomposition over 2 months | [4] |
| 20°C | Solution in DMSO | ~8% per week | [4] |
| 40°C | Solution in DMSO | ~9-11% per day | [4] |
| 70°C | 2.5 M in DMSO | 88% decomposed in 5 hours | [4] |
Experimental Protocols
Preparation of this compound Solution (General Procedure)
Disclaimer: The preparation of this compound involves flammable and reactive materials and should only be performed by trained personnel in a suitable laboratory setting with appropriate safety precautions.
-
Preparation of Sodium Hydride: In a round-bottom flask under an inert atmosphere (nitrogen or argon), wash a 60% dispersion of sodium hydride (NaH) in mineral oil with petroleum ether or hexane (B92381) to remove the oil. The NaH should appear as a grey powder; a white appearance may indicate the presence of sodium hydroxide (B78521) from reaction with moisture.[6]
-
Drying of Sodium Hydride: Decant the wash solvent and dry the NaH powder under a stream of dry nitrogen.
-
Reaction with DMSO: Add anhydrous DMSO to the dried NaH. The reaction is typically heated to 70-75°C to achieve a sufficient rate of formation, which is indicated by the evolution of hydrogen gas.[4] Caution: Hydrogen gas is flammable and must be safely vented.
-
Completion and Cooling: Stir the mixture at 70-75°C until the hydrogen evolution ceases (typically 30-45 minutes).[4] Immediately and rapidly cool the resulting green solution to room temperature or below for storage.
Assay of this compound Concentration by Titration
This method allows for the quantitative determination of the active this compound concentration.
-
Indicator Preparation: Prepare a solution of triphenylmethane (B1682552) to be used as an indicator.
-
Titrant: Use formanilide (B94145) as the titrant.
-
Procedure:
-
In a flask under an inert atmosphere, add a known volume of the this compound solution to be assayed.
-
Add a few drops of the triphenylmethane indicator solution. The solution should turn a color indicative of the deprotonated indicator.
-
Titrate the this compound solution with a standardized solution of formanilide until the color of the indicator disappears, signaling the endpoint.
-
-
Calculation: The concentration of this compound can be calculated based on the volume and concentration of the formanilide titrant used.
Visualizations
Caption: Troubleshooting workflow for reaction failures.
Caption: Factors leading to this compound decomposition.
References
preventing decomposition of dimsyl sodium during preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of dimsyl sodium during its preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, also known as sodium methylsulfinylmethylide (NaDMSO), is the sodium salt of dimethyl sulfoxide (B87167) (DMSO).[1] It is a powerful, non-nucleophilic base used in a variety of organic synthesis reactions, including alkylations, nucleophilic displacements, and condensations.[2][3] It is particularly useful for deprotonating weakly acidic compounds.[1][3]
Q2: What are the primary factors that cause this compound to decompose?
A2: The primary factors leading to the decomposition of this compound are:
-
Elevated Temperatures: Decomposition is significantly accelerated at higher temperatures.[2]
-
Presence of Water, Oxygen, and Carbon Dioxide: this compound reacts rapidly with these atmospheric components.[2]
-
High Concentrations: More concentrated solutions of this compound are less stable and the decomposition is more exothermic.[2]
Q3: What are the signs of this compound decomposition?
A3: Signs of decomposition include a color change of the solution to a dark-brown, gelling of the mixture, and an abrupt rise in temperature due to the exothermic nature of the decomposition.[2] Insoluble salts, such as sodium methanesulfenate and sodium sulfide, may also accumulate as a precipitate.[2]
Q4: Is the decomposition of this compound dangerous?
A4: Yes, the decomposition of this compound is exothermic and can lead to a significant temperature rise, especially with concentrated solutions.[2] This can cause a runaway reaction, leading to a rapid increase in pressure and potentially an explosion, particularly in sealed glassware.[2][4] Several incidents of explosions resulting from NaH/DMSO mixtures have been reported.[4][5]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no formation of this compound | 1. Inactive sodium hydride (e.g., white coating of NaOH from moisture).[6]2. Insufficient reaction temperature. | 1. Use fresh, grey-colored sodium hydride.[6] Wash the NaH dispersion with an anhydrous solvent like petroleum ether or hexane (B92381) to remove the protective mineral oil and any surface oxidation.[6]2. Gently heat the reaction mixture to the recommended temperature range of 40-75°C to initiate the reaction.[2] |
| Reaction has stalled or is very slow | 1. Poor quality or wet DMSO.[2]2. Inefficient stirring leading to clumping of sodium hydride.[2] | 1. Use dry, pro analysi grade DMSO.[7] While small amounts of water can be tolerated, they will consume some of the sodium hydride and this compound.[2]2. Ensure vigorous and efficient stirring throughout the reaction to maintain a good suspension of the sodium hydride.[2] |
| Solution turns dark brown and temperature increases rapidly | Exothermic decomposition of this compound. | Immediately cool the reaction vessel in an ice bath and ensure adequate ventilation. If the reaction is on a larger scale, be prepared for a potential runaway reaction. It is best to avoid storing large quantities of solutions more concentrated than 2 M.[2] |
| Formation of a precipitate during storage | Decomposition of this compound into insoluble salts like sodium methanesulfenate and sodium sulfide.[2] | Store the this compound solution at a low temperature. For longer-term storage, freezing the solution is an option.[2] Centrifuge the solution to remove the sediment before use. |
Quantitative Data on this compound Stability
The stability of this compound is highly dependent on temperature. The following table summarizes the decomposition rates at various temperatures.
| Temperature (°C) | Decomposition Rate |
| 20 | ~8% per week |
| 40 | ~9-11% per day |
| 70 | 88% in 5 hours |
Data sourced from Gaylord Chemical Company, L.L.C. Bulletin #110.[2]
Experimental Protocols
Preparation of this compound (Small Scale)
This protocol is adapted from the procedure described by Corey and Chaykovsky.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous petroleum ether or hexane
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a septum
Procedure:
-
Washing Sodium Hydride: In the round-bottom flask, add the required amount of sodium hydride dispersion. Wash the sodium hydride three times with anhydrous petroleum ether or hexane to remove the mineral oil.[2] This is done by adding the solvent, stirring the suspension, allowing the sodium hydride to settle, and then decanting the solvent.
-
Drying Sodium Hydride: After the final wash, remove the residual solvent by passing a gentle stream of dry nitrogen over the sodium hydride.[6]
-
Reaction Setup: Equip the flask with a magnetic stir bar, a nitrogen inlet, and a septum for the addition of DMSO.
-
Addition of DMSO: Under a positive pressure of nitrogen, add anhydrous DMSO to the flask containing the dry sodium hydride.
-
Reaction: Stir the mixture vigorously. The reaction will start with the evolution of hydrogen gas. Gentle heating to 40-75°C may be required to initiate or maintain the reaction.[2] The reaction is complete when the evolution of hydrogen ceases.[2]
-
Storage: The resulting this compound solution should be milky and grey-olive in color.[2] For storage, transfer the solution to a sealed container under a nitrogen atmosphere and store at a low temperature.
Determination of this compound Concentration
The concentration of the prepared this compound solution can be determined by titration.
Materials:
-
This compound solution
-
Standardized solution of formanilide (B94145) in an appropriate solvent
-
Triphenylmethane (B1682552) indicator
Procedure:
-
Add a few crystals of triphenylmethane to the this compound solution.
-
Titrate the solution with the standardized formanilide solution.
-
The endpoint is indicated by a color change.
-
Calculate the molarity of the this compound solution based on the volume of titrant used.
Visualizations
Caption: Factors leading to the decomposition of this compound.
Caption: Workflow for the preparation of this compound.
References
- 1. Sodium methylsulfinylmethylide - Wikipedia [en.wikipedia.org]
- 2. sciencemadness.org [sciencemadness.org]
- 3. gchemglobal.com [gchemglobal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of this compound [stenutz.eu]
- 7. publications.iupac.org [publications.iupac.org]
Technical Support Center: Dimsyl Sodium Mediated Transformations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing dimsyl sodium in organic synthesis. It addresses common issues, particularly side reactions, encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in organic synthesis?
This compound, also known as sodium methylsulfinylmethylide (NaDMSO), is a powerful, non-nucleophilic base prepared from the reaction of sodium hydride (NaH) or sodium amide (NaNH₂) with dimethyl sulfoxide (B87167) (DMSO).[1][2] Its primary use is to deprotonate a wide range of weakly acidic carbon and heteroatom-based compounds, including phosphonium (B103445) salts to form Wittig reagents, sulfonium (B1226848) salts for the Corey-Chaykovsky reaction, and various alcohols and amines.[1][3] The pKa of its conjugate acid, DMSO, is approximately 35, making this compound a superbase capable of generating a variety of reactive intermediates.
Q2: My reaction is not proceeding as expected. How can I confirm the activity of my this compound solution?
The concentration and activity of this compound solutions can be titrated before use. A common method involves quenching an aliquot of the solution with a known excess of a standardized acid (e.g., HCl in water/dioxane) and back-titrating the excess acid with a standardized base (e.g., NaOH). Another method involves the use of an indicator, such as triphenylmethane, which is deprotonated by this compound to produce a distinct color change.
Q3: What are the primary safety concerns when working with this compound?
The primary safety concern is the thermal instability of this compound. Concentrated solutions, especially when heated, can undergo a highly exothermic and uncontrolled decomposition, leading to a rapid increase in temperature and pressure, which can cause an explosion.[1] This decomposition is autocatalytic and can be initiated at temperatures as low as 50°C.[4] this compound is also highly reactive with water, oxygen, and carbon dioxide, and exposure to these should be minimized.[1] Always work in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and have appropriate safety measures in place, including a blast shield, especially when working on a larger scale.
Q4: How should I properly quench a reaction containing this compound?
Quenching of this compound must be done carefully and at low temperatures (e.g., 0°C or below) to control the exothermic reaction. Slow, dropwise addition of a proton source is recommended. Common quenching agents include:
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl): A standard and generally safe quenching agent.
-
Water: Can be used, but the reaction is vigorous. Addition must be very slow and with efficient cooling.
-
Methanol or Ethanol: Can also be used, but the reaction is also highly exothermic.
Never add water or other protic solvents rapidly or at room temperature to a concentrated solution of this compound.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Possible Causes & Troubleshooting Steps:
-
Inactive this compound:
-
Troubleshooting: Prepare a fresh solution of this compound. Ensure the sodium hydride used is of good quality (grey powder, not white, which indicates oxidation).[5] The DMSO should be anhydrous. Dry DMSO by distillation from calcium hydride or by using molecular sieves.[1] Titrate the this compound solution to confirm its concentration.
-
-
Presence of Water, Oxygen, or Carbon Dioxide:
-
Troubleshooting: this compound reacts rapidly with these atmospheric components.[1] Ensure all glassware is oven-dried and cooled under a stream of inert gas. Use anhydrous solvents and reagents. Maintain a positive pressure of nitrogen or argon throughout the reaction.
-
-
Reaction Temperature Too Low:
-
Troubleshooting: While the preparation of this compound requires heating (typically 40-75°C),[1][5] subsequent reactions may have specific temperature requirements. Consult the literature for the optimal temperature for your specific transformation. Some reactions may require initial cooling followed by warming to room temperature.
-
-
Poor Substrate Solubility:
-
Troubleshooting: Ensure your substrate is soluble in DMSO at the reaction temperature. If not, consider using a co-solvent like THF, but be aware that this can affect the reactivity and stability of this compound.[4]
-
Issue 2: Formation of Multiple Products (Side Reactions)
This compound's high basicity and the reactivity of its parent solvent, DMSO, can lead to several side reactions. Below are common side reactions associated with specific transformations.
At elevated temperatures (above 40°C), this compound undergoes thermal decomposition, which can compete with the desired reaction.[1]
-
Side Products: Sodium methanesulfenate, sodium sulfide, and other complex products.[1]
-
Troubleshooting:
-
Prepare this compound at the recommended temperature (70-75°C) for a limited time (30-45 minutes after NaH addition is complete).[1]
-
Cool the solution to room temperature before use or storage.[1]
-
For reactions requiring elevated temperatures, consider alternative, more thermally stable bases if possible.
-
If heating is necessary, ensure adequate heat removal to prevent runaway decomposition.[1]
-
Quantitative Data: Thermal Decomposition of this compound
| Temperature (°C) | Decomposition Rate | Reference |
| 20 | ~8% per week | [1] |
| 40 | ~9-11% per day | [1] |
| 70 | 88% decomposition in 5 hours (2.5 M solution) | [1] |
-
Corey-Chaykovsky Reaction:
-
Wittig Reaction:
-
Common Issue: Low yield of the desired alkene, formation of unexpected byproducts.
-
Side Reactions: Aldol condensation of the starting aldehyde/ketone, Cannizzaro reaction (for aldehydes without α-hydrogens), and reduction of the carbonyl group if excess sodium hydride is present and not fully reacted. The stereoselectivity (E/Z ratio) of the alkene is dependent on the stability of the ylide.[2]
-
Troubleshooting:
-
Ensure complete formation of the ylide before adding the carbonyl compound.
-
Use salt-free conditions (e.g., by using NaHMDS or KHMDS as the base) to potentially improve stereoselectivity.
-
Control the reaction temperature carefully.
-
-
-
Kornblum Oxidation:
-
Pummerer Rearrangement:
-
Common Issue: Complex product mixtures.
-
Side Reactions: The intermediate thionium (B1214772) ion is highly electrophilic and can be trapped by various nucleophiles present in the reaction mixture, leading to different products.[6]
-
Troubleshooting:
-
This reaction is typically promoted by an acid anhydride (B1165640) (like acetic anhydride) rather than this compound itself. However, if this compound is used to generate a sulfoxide anion which then undergoes a Pummerer-type reaction, careful control of electrophiles is crucial.
-
-
-
Sommelet-Hauser and Stevens Rearrangements:
-
Common Issue: Formation of a mixture of Sommelet-Hauser and Stevens rearrangement products.
-
Side Reactions: The Stevens rearrangement, a[5][9]-sigmatropic shift, is a common competitor to the[1][5]-sigmatropic Sommelet-Hauser rearrangement.[11]
-
Troubleshooting:
-
The ratio of the two products can sometimes be influenced by the reaction solvent and temperature. Aprotic, nonpolar solvents often favor the Sommelet-Hauser rearrangement.
-
-
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol is for the preparation of a ~2M solution of this compound in DMSO.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous petroleum ether or hexane (B92381)
-
Three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer.
-
Septum and needles
Procedure:
-
Place the sodium hydride (1 g of 60% dispersion) into the flask under a nitrogen atmosphere.
-
Wash the sodium hydride with anhydrous petroleum ether or hexane (3 x 15 mL) to remove the mineral oil. Carefully decant the solvent after each wash using a cannula or a syringe.
-
After the final wash, remove any residual solvent by passing a gentle stream of nitrogen over the sodium hydride.
-
Add anhydrous DMSO (10 mL) to the flask.
-
Heat the mixture to 40-45°C with stirring. An evolution of hydrogen gas should be observed. If the reaction is vigorous, remove the heat source until it subsides. The reaction is complete when hydrogen evolution ceases (typically 30-45 minutes).[5]
-
Cool the resulting greenish-grey solution to room temperature.
-
To obtain a clear solution, centrifuge the mixture and decant the supernatant into a clean, dry, nitrogen-flushed storage vessel.[5]
Safety Note: The preparation of this compound is hazardous due to the evolution of flammable hydrogen gas and the thermal instability of the product. Perform this procedure in a fume hood under an inert atmosphere.
Protocol 2: General Procedure for a Wittig Reaction using this compound
Materials:
-
Triphenylphosphonium salt
-
This compound solution in DMSO
-
Aldehyde or ketone
-
Anhydrous THF (optional, as a co-solvent)
-
Apparatus for inert atmosphere chemistry
Procedure:
-
Dissolve the triphenylphosphonium salt in anhydrous DMSO (or a mixture of DMSO and THF) in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to a suitable temperature (e.g., 0°C or room temperature, depending on the ylide stability).
-
Slowly add one equivalent of the this compound solution dropwise. A color change (often to deep red, orange, or yellow) indicates the formation of the ylide.
-
Stir the mixture for 30-60 minutes to ensure complete ylide formation.
-
Slowly add a solution of the aldehyde or ketone in anhydrous DMSO or THF to the ylide solution.
-
Allow the reaction to proceed at the appropriate temperature (monitor by TLC).
-
Upon completion, carefully quench the reaction at low temperature with saturated aqueous NH₄Cl.
-
Proceed with standard aqueous workup and purification.
Visualizations
Diagram 1: Preparation of this compound
Caption: Preparation of this compound from Sodium Hydride and DMSO.
Diagram 2: Thermal Decomposition Pathway of this compound
Caption: Thermal Decomposition of this compound.
Diagram 3: General Mechanism of the Corey-Chaykovsky Reaction```dot
Caption: Competing Pathways in Ylide Rearrangements.
References
- 1. bch.ro [bch.ro]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. DMSO Oxidation [ursula.chem.yale.edu]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Sop:sop401 [Göran Widmalm Group] [organ.su.se]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chem.pku.edu.cn [chem.pku.edu.cn]
- 8. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Kornblum oxidation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from Dimsyl Sodium Reactions
Welcome to the technical support center for dimsyl sodium reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting and purifying reaction products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for? A: this compound, also known as sodium methylsulfinylmethylide (NaDMSO), is the sodium salt of dimethyl sulfoxide (B87167) (DMSO).[1] It is a powerful, non-nucleophilic base used in a variety of organic synthesis reactions.[1][2] Common applications include the deprotonation of weakly acidic compounds like ketones and phosphonium (B103445) salts (for Wittig reagents), as well as in alkylations and condensations.[2][3]
Q2: Why is the purification of this compound reactions challenging? A: The primary challenge stems from the reaction solvent, DMSO. DMSO is a high-boiling (189 °C), highly polar, water-miscible solvent, which makes its removal from the desired product difficult using standard evaporation techniques.[4] Additionally, unreacted this compound is highly reactive and requires careful quenching, while thermal decomposition can generate inorganic byproducts.[3][5]
Q3: What are the main safety concerns when working with this compound? A: The primary safety concern is the thermal instability of this compound solutions, especially at concentrations above 2M or when heated.[3] The decomposition is exothermic and can lead to a runaway reaction and potential explosion from gas pressure buildup.[3][6] this compound also reacts rapidly and exothermically with water, carbon dioxide, and oxygen.[3] Therefore, all reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) and with adequate temperature control.
Q4: What are common byproducts in a this compound reaction? A: Byproducts can arise from several sources:
-
Decomposition: Thermal decomposition of this compound primarily yields sodium methanesulfenate and sodium sulfide.[3]
-
Side Reactions: this compound can act as a nucleophile or methylating agent in some contexts.[1][7] With certain substrates like styrene, it can initiate polymerization.[7]
-
Starting Materials: Unreacted starting materials and the this compound itself will be present.
Troubleshooting Guides
This section addresses specific issues that may arise during the workup and purification of your reaction.
Problem 1: Difficulty Removing DMSO Solvent After Reaction
Q: I've completed my reaction, but I'm struggling to remove the DMSO to isolate my product. Rotary evaporation is ineffective. What should I do?
A: This is the most common challenge. The recommended method is a liquid-liquid extraction procedure designed to partition the polar DMSO into an aqueous phase, leaving your (typically less polar) product in an organic phase.
-
Step 1: Dilution: First, dilute your reaction mixture with a suitable organic solvent in which your product is soluble (e.g., ethyl acetate, diethyl ether, dichloromethane).
-
Step 2: Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a significant volume of water. A general guideline is to use at least 5 volumes of water for every volume of DMSO in your reaction.[4] Repeat this wash multiple times (3-5x) to effectively remove the DMSO.[4][8]
-
Step 3: Brine Wash: After the water washes, perform a final wash with a saturated sodium chloride solution (brine). This helps to remove residual water from the organic layer and breaks up potential emulsions.[9]
-
Step 4: Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and then remove the organic solvent by rotary evaporation to isolate your crude product.
Problem 2: An Emulsion Formed During Aqueous Extraction
Q: When I added water and my organic solvent, a thick, cloudy layer (emulsion) formed between the two phases that won't separate. How can I resolve this?
A: Emulsions are common in DMSO workups. Here are several techniques to break them:
-
Add Brine: Introduce a saturated solution of NaCl. The increased ionic strength of the aqueous layer often forces the separation of the organic phase.[9]
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-60 minutes).
-
Gentle Swirling: Gently swirl the funnel instead of shaking vigorously.
-
Filtration: As a last resort, you can pass the entire mixture through a pad of Celite or glass wool using vacuum filtration. This can break up the colloidal mixture.[9]
Problem 3: Low or No Product Yield After Purification
Q: After completing the extensive washing procedure, my final product yield is very low. Where could my product have gone?
A: There are several possibilities:
-
Product is Water-Soluble: If your product has significant polarity, it may have been partially or fully extracted into the large volume of aqueous wash. Before discarding the aqueous layers, try a back-extraction with a fresh portion of your organic solvent to recover any dissolved product.
-
Incomplete Reaction: The reaction may not have gone to completion. Analyze a crude sample by TLC or LCMS before workup to confirm product formation.
-
Decomposition: Your product might be unstable to the workup conditions (e.g., sensitive to water or acidic/basic traces).
-
Thermal Decomposition of this compound: If the reaction was overheated, the this compound may have decomposed before it could react with your substrate.[3]
Problem 4: Uncontrolled Foaming or Gas Evolution During Quenching
Q: When I tried to quench the reaction by adding water, it foamed violently and got very hot. How can I quench the reaction safely?
A: Never quench a this compound reaction directly with water. This compound is a very strong base and reacts vigorously with water. The correct procedure is to cool the reaction vessel in an ice bath and slowly add a less reactive proton source first. A sequential quenching protocol is safest:
-
Cool the reaction flask to 0 °C in an ice bath.
-
Slowly and dropwise, add a less reactive alcohol like isopropanol.[5]
-
Once the initial vigorous reaction subsides, you can switch to a more reactive alcohol like ethanol, followed by methanol.[5]
-
Only after the reaction with alcohols is complete and no further gas evolution is observed should you slowly add water.
Data Presentation
Table 1: Thermal Stability of NaH in Common Solvents
This table summarizes the decomposition onset temperatures for sodium hydride (NaH) in various polar aprotic solvents, highlighting the inherent risk with NaH/DMSO mixtures.
| Solvent | NaH Concentration (wt %) | Decomposition Onset Temperature (°C) | Maximum Self-Heating Rate (°C/min) |
| DMSO | 10.3% | 56.4 °C | 3.9 °C/min |
| DMF | 9.5% | 76.1 °C | 7.23 °C/min |
| DMF | 24.6% | 39.8 °C | 634.7 °C/min |
| DMAc | 9.0% | 56.4 °C | 5.78 °C/min |
Data sourced from an Accelerating Rate Calorimetry (ARC) analysis.[6]
Experimental Protocols
Protocol 1: Preparation of a this compound Solution (~2 M in DMSO)
WARNING: This procedure involves the evolution of flammable hydrogen gas and a potentially exothermic reaction. It must be performed in a fume hood under an inert atmosphere.
-
Materials: Sodium hydride (60% dispersion in mineral oil), anhydrous DMSO, petroleum ether or hexane (B92381).
-
Procedure:
-
Place the required amount of NaH dispersion into a dry, three-neck flask equipped with a magnetic stirrer, a nitrogen inlet, and a septum.
-
Wash the NaH three times with dry petroleum ether or hexane to remove the mineral oil.[10][11] Carefully remove the solvent with a cannula or syringe after each wash.
-
Remove the last traces of the wash solvent by flushing the flask with a gentle stream of nitrogen.[10][11]
-
Add the required volume of anhydrous DMSO to the flask via a syringe. For a 2M solution, add 10 mL of DMSO for every 0.96 g of 100% NaH (or 1.6 g of 60% dispersion).
-
Insert a needle through the septum to act as a gas outlet for the evolving hydrogen.[11]
-
Stir the mixture. Gentle heating to 40-50 °C may be required to initiate the reaction.[10] If the reaction becomes too vigorous, remove the heat source.
-
Continue stirring at a moderate temperature (e.g., 50-60 °C) until hydrogen evolution ceases (typically 45-60 minutes).
-
Cool the resulting greenish or greyish solution to room temperature before use. If a sediment is present, the solution can be centrifuged and the supernatant transferred to a storage flask under nitrogen.[10][11]
-
Protocol 2: General Aqueous Workup and Purification
-
Procedure:
-
Ensure the reaction is complete and has been safely quenched (see Troubleshooting Guide, Problem 4).
-
Pour the reaction mixture into a separatory funnel containing an appropriate organic solvent (e.g., ethyl acetate) and a large volume of water (at least 5x the volume of DMSO).[4]
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide.
-
Drain the lower aqueous layer.
-
Wash the remaining organic layer with fresh water (2-4 more times).
-
Perform a final wash with saturated brine to remove residual water from the organic phase.[9]
-
Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Proceed with further purification (e.g., column chromatography, crystallization, or distillation) as needed.
-
Visualizations
Caption: General workflow for this compound reactions.
Caption: Troubleshooting decision tree for purification.
Caption: Formation and key reaction pathways of this compound.
References
- 1. Sodium methylsulfinylmethylide - Wikipedia [en.wikipedia.org]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. sciencemadness.org [sciencemadness.org]
- 4. Workup [chem.rochester.edu]
- 5. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. gchemglobal.com [gchemglobal.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. Sop:sop401 [Göran Widmalm Group] [organ.su.se]
- 11. Preparation of this compound [stenutz.eu]
Dimsyl Sodium Exothermic Reaction Management: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with dimsyl sodium. The following sections address common issues related to managing exothermic reactions during the preparation, use, and quenching of this powerful reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound, also known as sodium methylsulfinylmethylide, is a strong, non-nucleophilic base prepared from the reaction of sodium hydride (NaH) with dimethyl sulfoxide (B87167) (DMSO).[1][2] Its primary use in organic synthesis is to deprotonate a wide range of weakly acidic compounds, including alcohols, to facilitate subsequent reactions such as alkylations and condensations.[1][3]
Q2: What causes the exothermic reactions associated with this compound?
A2: There are two primary sources of exothermic activity:
-
Formation: The reaction between sodium hydride and DMSO to form this compound is itself exothermic and generates hydrogen gas.[4]
-
Decomposition: this compound is thermally unstable and can undergo rapid, highly exothermic decomposition.[5][6] This decomposition can be initiated at temperatures as low as 50°C and can lead to a dangerous runaway reaction.[6]
Q3: What are the main hazards of working with this compound?
A3: The principal hazard is the potential for an uncontrolled exothermic reaction, or thermal runaway, which can result in a rapid increase in temperature and pressure, potentially leading to an explosion.[6][7][8] This is exacerbated by the production of flammable gases during both formation (hydrogen) and decomposition (e.g., methane, carbon monoxide).[4][8] The combination of NaH and DMSO is recognized as a high-hazard system.[6][7]
Q4: How can I safely store prepared this compound solutions?
A4: If storage is necessary, it is best to keep the solution at low temperatures. Storage at 10°C has shown no decomposition for up to two months. At 20°C, the decomposition rate is about 8% per week. Storage at 40°C or higher is not recommended due to a significant increase in the rate of exothermic decomposition.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Rapid, unexpected temperature rise during preparation. | 1. Poor heat dissipation. 2. Addition of NaH is too fast. 3. Inadequate stirring leading to localized overheating. 4. Contaminants in DMSO (e.g., water). | 1. Immediately cool the reaction vessel with an ice bath. 2. Cease addition of NaH. 3. Ensure vigorous stirring to break up any clumps and improve heat transfer. 4. If the temperature continues to rise uncontrollably, evacuate the area. |
| Reaction mixture becomes viscous or solidifies. | Accumulation of insoluble decomposition byproducts, such as sodium methanesulfenate.[5] This can severely impede heat transfer. | 1. Attempt to dilute the mixture with a dry, inert solvent like THF to improve fluidity and heat transfer. 2. Cool the reaction immediately. 3. If dilution is not possible or effective, treat the situation as a potential runaway reaction. |
| Color of the this compound solution is dark brown or black. | This indicates decomposition of the reagent.[9] | 1. The solution is likely no longer active and should be quenched and disposed of properly. 2. Do not attempt to use the decomposed solution in your reaction. |
| No hydrogen evolution observed upon heating NaH and DMSO. | 1. The reaction has not reached the initiation temperature. 2. The sodium hydride is inactive (e.g., oxidized). | 1. Gently warm the mixture to 40-50°C to initiate the reaction.[4] 2. If no reaction occurs, the NaH may need to be replaced. Ensure the NaH is a gray powder; a white appearance suggests oxidation to NaOH.[4] |
Experimental Protocols
Protocol 1: Safe Preparation of this compound
This protocol is designed to minimize the risk of a runaway exothermic reaction.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF) (optional, for dilution)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a thermocouple
-
Heating mantle connected to a temperature controller
-
Ice-water bath
Procedure:
-
Preparation: In a fume hood, equip a dry three-neck flask with a mechanical stirrer, a nitrogen inlet, and a thermocouple. Ensure the flask is under a positive pressure of inert gas (nitrogen or argon).
-
NaH Washing (Optional but Recommended): If desired, wash the NaH dispersion with dry hexane (B92381) or petroleum ether to remove the mineral oil, which can complicate product isolation.[4][5] This should be done under an inert atmosphere.
-
Charging the Reactor: Add the desired amount of NaH to the flask. Add anhydrous DMSO via a cannula or syringe. For improved safety, a co-solvent like THF can be used to dilute the mixture.[6]
-
Controlled Heating: Begin vigorous stirring. Slowly heat the mixture to 50-60°C. The reaction typically initiates in this range, evidenced by hydrogen evolution.
-
Temperature Monitoring: Maintain the temperature between 65-70°C. Do not exceed 75°C. [5][6] The reaction is exothermic, so be prepared to remove the heating mantle and apply an ice-water bath to control the temperature.
-
Reaction Completion: Continue stirring at 65-70°C for approximately 45-60 minutes after the initial hydrogen evolution subsides to ensure the reaction is complete.[5]
-
Rapid Cooling: Once the reaction is complete, immediately cool the solution to room temperature using an ice-water bath.[5]
-
Use: Use the freshly prepared this compound solution promptly.
Protocol 2: Quenching Residual this compound and Reactive Mixtures
This procedure is for the safe neutralization of unreacted this compound or NaH.
Materials:
-
Large reaction vessel
-
Ice-water bath
-
Dropping funnel
Procedure:
-
Cooling: Cool the reaction flask containing the residual this compound in an ice-water bath to below 10°C.
-
Inert Atmosphere: Ensure the mixture is under an inert atmosphere.
-
Slow Addition of Isopropanol: Slowly add isopropanol via a dropping funnel.[10] A vigorous reaction with gas evolution will occur. Control the addition rate to keep the temperature below 25°C.
-
Sequential Alcohol Addition: Once the reaction with isopropanol subsides, slowly add ethanol. After the reaction with ethanol ceases, slowly add methanol.[10] This stepwise increase in alcohol reactivity ensures a controlled quench.
-
Final Quench with Water: After the reaction with methanol is complete, very slowly add water to quench any remaining reactive species.
-
Disposal: Neutralize the resulting solution and dispose of it according to your institution's hazardous waste procedures.
Quantitative Data Summary
| Parameter | Value | Solvent System | Reference |
| Decomposition Onset Temperature | ~50°C | Pure DMSO | [6] |
| Adiabatic Temperature Rise (ΔTad) | 500°C | Pure DMSO | [6] |
| Decomposition Onset Temperature | ~100°C | DMSO/THF Mixture | [6] |
| Adiabatic Temperature Rise (ΔTad) | 230°C | DMSO/THF Mixture | [6] |
| Recommended Preparation Temperature | 70-75°C | Pure DMSO | [5][6] |
| Storage Temperature (up to 2 months) | 10°C | Pure DMSO | [5] |
Visualizations
References
- 1. gchemglobal.com [gchemglobal.com]
- 2. Sodium methylsulfinylmethylide - Wikipedia [en.wikipedia.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Sop:sop401 [Göran Widmalm Group] [organ.su.se]
- 5. sciencemadness.org [sciencemadness.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Methylation using this compound (CH3SOCH2-.Na+) [stenutz.eu]
- 10. safety.engr.wisc.edu [safety.engr.wisc.edu]
influence of water content in DMSO on dimsyl sodium formation
This technical support center provides troubleshooting guidance and frequently asked questions regarding the synthesis of dimsyl sodium, with a specific focus on the influence of water content in the dimethyl sulfoxide (B87167) (DMSO) solvent.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation of this compound.
| Issue | Possible Cause | Suggestion & Explanation |
| Low or No Yield of this compound | Presence of Water in DMSO: this compound is a very strong base and reacts rapidly with water. This reaction consumes the this compound and produces sodium hydroxide (B78521) (NaOH) and DMSO.[1][2] | Use Anhydrous DMSO: Ensure that the DMSO used has a very low water content. Industrial-grade DMSO can contain 0.05-0.3% water.[3] For best results, dry the DMSO before use with molecular sieves (4Å) or by distillation over calcium hydride.[1] |
| Degraded Sodium Hydride (NaH): The NaH may have been passivated by moisture. | Check NaH Quality: Fresh, active NaH should be a grey powder. A white appearance indicates the formation of NaOH due to moisture exposure, which will not react to form this compound.[4] | |
| Incomplete Reaction: The reaction between NaH and DMSO may not have gone to completion. | Ensure Proper Reaction Conditions: The reaction is typically heated to 40-75°C to ensure a sufficient reaction rate.[1][2][5] Stir the mixture vigorously to prevent the formation of clumps and ensure good contact between the reagents.[1] The cessation of hydrogen gas evolution is an indicator of reaction completion.[5] | |
| Clogged Needle or Pressure Buildup in the Reaction Vessel | Formation of Sodium Hydroxide (NaOH): If water is present in the DMSO, it will react with the this compound to form NaOH. This solid can precipitate and clog the needle used to vent the hydrogen gas produced during the reaction. | Use Dry Reagents and Inert Atmosphere: This is a critical safety issue that can lead to an explosion.[4] Meticulously dry all glassware and reagents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system. |
| This compound Solution is Brown or Black | Decomposition of this compound: this compound can decompose at elevated temperatures or over time. A fresh, high-quality solution should be greenish-grey or bluish. | Control Temperature and Storage: Avoid heating the reaction above 80°C, as decomposition becomes rapid.[6] Once prepared, cool the solution promptly. For storage, it can be kept at a low temperature (-20°C) to slow decomposition.[1] |
| Inconsistent Results in Subsequent Reactions | Variable Water Content: The hygroscopic nature of DMSO means that its water content can vary between batches or even with exposure to air. | Standardize DMSO Drying Protocol: Implement a consistent method for drying DMSO for every experiment to ensure reproducible results. |
| Decomposition of Stored this compound: The concentration of this compound will decrease over time, even when stored at low temperatures. | Use Freshly Prepared Solution or Titrate: For applications requiring precise stoichiometry, it is best to use a freshly prepared solution of this compound. Alternatively, the concentration of a stored solution can be determined by titration before use. |
Frequently Asked Questions (FAQs)
Q1: How does water affect the formation of this compound?
Water reacts with this compound in a protonolysis reaction. The dimsyl anion, a powerful base, deprotonates water to form sodium hydroxide (NaOH) and regenerates DMSO. This side reaction reduces the yield of the desired this compound and introduces a contaminant (NaOH) into the reaction mixture.
Q2: What is the acceptable level of water in DMSO for this reaction?
For optimal results and to minimize side reactions, the DMSO should be as anhydrous as possible. While some preparations can tolerate small amounts of water if NaOH formation is not detrimental to the subsequent application, high-yield preparations require a water content of less than 0.1%.[3]
Q3: How can I dry my DMSO before the reaction?
There are several effective methods for drying DMSO:
-
Molecular Sieves: Stirring DMSO over activated 4Å molecular sieves for several hours can effectively remove water.
-
Distillation from Calcium Hydride (CaH₂): Refluxing DMSO over CaH₂ followed by distillation under reduced pressure is a common and effective method for obtaining anhydrous DMSO.[1]
Q4: Why is it important to run the reaction under an inert atmosphere?
An inert atmosphere (e.g., nitrogen or argon) is crucial for two main reasons:
-
It prevents atmospheric moisture from being introduced into the reaction, which would consume the this compound.
-
The reaction of NaH with DMSO produces flammable hydrogen gas. An inert atmosphere mitigates the risk of ignition.
Q5: What are the signs of a successful this compound formation?
A successful reaction is indicated by the evolution of hydrogen gas. The resulting solution is typically a greenish-grey or bluish opalescent solution.
Q6: How stable is the this compound solution?
The stability of this compound is temperature-dependent. At room temperature (around 20-25°C), solutions can decompose at a rate of 3-4% per day.[1] Decomposition is significantly faster at higher temperatures. For longer-term storage, the solution should be kept at low temperatures (e.g., -20°C), where it is stable for at least a month.[1]
Data Presentation
Influence of Water Content on this compound Synthesis
| Water Content in DMSO | Expected Outcome on this compound Formation | Potential Issues |
| Anhydrous (<0.01%) | High yield of this compound. | Requires rigorous drying of DMSO and glassware. |
| Low Water Content (~0.1%) | Good yield, suitable for many applications. | Minimal formation of NaOH. |
| Moderate Water Content (0.1% - 0.3%) | Reduced yield due to reaction with water. | Formation of NaOH, which may interfere with subsequent reactions or cause clogging.[3][4] |
| High Water Content (>0.3%) | Significantly reduced or no yield of this compound. | Significant NaOH formation, increasing the risk of pressure buildup and clogging.[4] |
Experimental Protocols
Drying of DMSO using Calcium Hydride
-
Setup: Assemble a distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is oven-dried and assembled while hot to prevent atmospheric moisture contamination.
-
Addition of Reagents: To the round-bottom flask, add DMSO and calcium hydride (CaH₂).
-
Reflux: Heat the mixture to reflux under an inert atmosphere (nitrogen or argon) for at least 4 hours.
-
Distillation: Distill the DMSO under reduced pressure. Collect the fraction that distills at the appropriate boiling point for the given pressure.
-
Storage: Store the anhydrous DMSO over activated 4Å molecular sieves under an inert atmosphere.
Preparation of this compound
-
Preparation of Sodium Hydride (NaH):
-
Place a 60% dispersion of NaH in mineral oil into a flask under an inert atmosphere.
-
Wash the NaH by adding anhydrous hexane (B92381) or petroleum ether, stirring the suspension, allowing the NaH to settle, and then decanting the solvent. Repeat this washing step two more times to remove the mineral oil.
-
Carefully dry the washed NaH under a stream of inert gas.
-
-
Reaction with DMSO:
-
Add anhydrous DMSO to the flask containing the dry NaH under an inert atmosphere.
-
Equip the flask with a magnetic stirrer and a means to vent the evolving hydrogen gas through a bubbler.
-
Heat the mixture with stirring to approximately 50-70°C. The reaction will be evidenced by the evolution of hydrogen gas.
-
Continue heating and stirring until the evolution of hydrogen gas ceases, indicating the completion of the reaction.
-
-
Final Product:
-
The resulting greenish-grey to bluish solution is this compound in DMSO.
-
Allow the solution to cool to room temperature. If there is any unreacted NaH or other solids, the solution can be centrifuged, and the clear supernatant can be carefully transferred to a storage vessel under an inert atmosphere.
-
Visualizations
Caption: Reaction pathway for this compound formation and the competing reaction with water.
Caption: Step-by-step workflow for the preparation of this compound.
References
Technical Support Center: Optimizing Dimsyl Sodium Alkylations
Welcome to the technical support center for optimizing reaction conditions for dimsyl sodium alkylations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound alkylations in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction is showing a very low yield of the alkylated product. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors, primarily related to the quality of the this compound reagent and the reaction conditions.
-
Incomplete this compound Formation: The preparation of this compound is critical. The presence of moisture in the DMSO or incomplete reaction with sodium hydride (NaH) will result in a lower concentration of the active base. The NaH dispersion should be washed with a dry, non-polar solvent like hexane (B92381) or petroleum ether to remove the mineral oil it is suspended in.[1] The reaction between NaH and DMSO should be heated (typically to 40-75°C) to ensure complete reaction, which is indicated by the cessation of hydrogen gas evolution.[1][2]
-
Degradation of this compound: this compound solutions are not stable over long periods, especially at room temperature or higher. It is best to use freshly prepared solutions. If storage is necessary, it should be done at low temperatures (frozen) and under an inert atmosphere.[3] A color change of the solution from its typical greenish-grey to brown or black can indicate decomposition.[3]
-
Inactive Alkylating Agent: The alkyl halide may have degraded. It is advisable to use a fresh bottle or purify the existing stock. The reactivity of alkyl halides follows the general trend of I > Br > Cl > F for S_N2 reactions.[3][4]
-
Suboptimal Reaction Temperature: While the formation of this compound requires heating, the subsequent alkylation is often carried out at room temperature. However, for less reactive substrates or alkylating agents, gentle heating may be necessary. Conversely, excessive heat can lead to side reactions and decomposition of the this compound.[5]
-
Poor Substrate Acidity: this compound is a very strong base, with the pKa of its conjugate acid (DMSO) being approximately 35.[6] It can deprotonate a wide range of weakly acidic protons. However, if the substrate's proton is significantly less acidic, deprotonation may be incomplete.
-
Issue 2: Presence of Multiple Products in the Reaction Mixture
-
Question: My TLC/LC-MS analysis shows multiple spots, and my final product is impure. What are the common side reactions, and how can I minimize them?
-
Answer: The formation of multiple products is often due to side reactions such as dialkylation, elimination, or O-alkylation.
-
Dialkylation: If the mono-alkylated product still possesses an acidic proton, it can be deprotonated by excess this compound and react with another equivalent of the alkylating agent to form a dialkylated product. To minimize this, use a stoichiometry of approximately 1:1 for the substrate and this compound, and add the alkylating agent slowly to the reaction mixture.
-
Elimination (E2) Reaction: This is a significant competing reaction, especially with secondary and tertiary alkyl halides. The enolate generated by deprotonation is a strong base and can abstract a proton from the alkyl halide, leading to the formation of an alkene.[3][7] To favor substitution (S_N2) over elimination, it is best to use primary or benzylic/allylic halides.
-
C- vs. O-Alkylation: Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom. While C-alkylation is often the desired outcome, O-alkylation can be a competing pathway. The ratio of C- to O-alkylation is influenced by factors such as the solvent, counter-ion, and the nature of the alkylating agent.[8] In DMSO, a polar aprotic solvent, C-alkylation is generally favored.
-
Frequently Asked Questions (FAQs)
1. How do I prepare this compound?
A common procedure involves the reaction of sodium hydride (NaH) with dimethyl sulfoxide (B87167) (DMSO). The NaH dispersion in mineral oil should be washed with a dry solvent like hexane to remove the oil. The reaction is then carried out by adding dry DMSO to the NaH under an inert atmosphere (e.g., nitrogen or argon) and heating the mixture to around 50-75°C until hydrogen evolution ceases.[1][2]
2. How can I determine the concentration of my this compound solution?
While direct use of the freshly prepared solution is common, the concentration can be determined by titration. A common method involves titrating the this compound solution against a known concentration of a weak acid, such as triphenylmethane, which gives a colored endpoint.
3. What is the shelf-life of a this compound solution?
This compound solutions are best used immediately after preparation. If storage is required, they should be frozen under an inert atmosphere. At room temperature, significant decomposition can occur within days. A change in color to dark brown or the formation of a precipitate are indicators of decomposition.
4. Can I use other bases instead of this compound for alkylations?
Yes, other strong bases can be used for alkylations, such as sodium hydride (NaH) in other aprotic solvents like DMF or THF, lithium diisopropylamide (LDA), or sodium amide (NaNH2). The choice of base depends on the pKa of the substrate, the desired reaction conditions, and the solvent compatibility. However, this compound in DMSO is particularly effective for deprotonating very weak acids.
5. What are the safety precautions I should take when working with this compound?
This compound is a highly reactive and pyrophoric reagent. It reacts violently with water and can ignite upon exposure to air. All manipulations should be carried out under a dry, inert atmosphere. The preparation of this compound from NaH and DMSO is an exothermic reaction that produces flammable hydrogen gas, which must be safely vented.[2] Concentrated solutions of this compound can also undergo exothermic decomposition, especially upon heating.[5]
Data Presentation
Table 1: pKa Values of Common Substrates for this compound Deprotonation (in DMSO)
| Compound Class | Example | Approximate pKa in DMSO |
| Ketones | Acetone | 26.5 |
| Esters | Ethyl acetate | 30.5 |
| Nitriles | Acetonitrile | 31.3 |
| Terminal Alkynes | Phenylacetylene | 28.8 |
| Amides | N,N-Dimethylacetamide | 34.5 |
| Alcohols | t-Butanol | 32.2 |
| Hydrocarbons | Triphenylmethane | 30.6 |
| Hydrocarbons | Fluorene | 22.6 |
Note: These values are approximate and can vary slightly depending on the literature source. They serve as a general guide for the feasibility of deprotonation by this compound (pKa of conjugate acid DMSO is ~35).
Table 2: Relative Reactivity of Alkyl Halides in SN2 Reactions with Enolates
| Alkyl Halide Type | Example | Relative Rate | Typical Yield Range | Comments |
| Methyl | CH₃I | Very High | >90% | Highly reactive, ideal for S_N2. |
| Primary | CH₃CH₂Br | High | 80-95% | Good substrate for S_N2. |
| Secondary | (CH₃)₂CHBr | Low | <20% | Elimination (E2) is a major competing reaction. |
| Tertiary | (CH₃)₃CBr | Very Low | ~0% | Elimination is the exclusive pathway. |
| Allylic | H₂C=CHCH₂Br | Very High | >90% | Stabilized transition state enhances reactivity. |
| Benzylic | C₆H₅CH₂Br | Very High | >90% | Stabilized transition state enhances reactivity. |
Note: Yields are illustrative and highly dependent on the specific substrate and reaction conditions.[3][4][9][10]
Experimental Protocols
Protocol 1: Preparation of this compound (ca. 2 M in DMSO)
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Hexane (or Petroleum Ether)
-
Three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a septum.
Procedure:
-
Under an inert atmosphere, add the required amount of NaH dispersion to the flask.
-
Wash the NaH three times with anhydrous hexane to remove the mineral oil. Carefully decant the hexane after each wash using a cannula or by allowing the NaH to settle.
-
After the final wash, remove any residual hexane by briefly applying a vacuum or passing a stream of inert gas over the NaH.
-
Add anhydrous DMSO to the NaH with stirring.
-
Heat the mixture to 50-70°C. Hydrogen gas will evolve. The reaction is complete when the gas evolution ceases and the solution becomes a homogenous, greenish-grey color.
-
Cool the solution to room temperature before use.
Protocol 2: General Procedure for Alkylation using this compound
Materials:
-
Freshly prepared this compound solution in DMSO
-
Substrate to be alkylated
-
Alkylating agent (e.g., alkyl halide)
-
Anhydrous DMSO (if additional solvent is needed)
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Under an inert atmosphere, dissolve the substrate in a minimal amount of anhydrous DMSO in a flask equipped with a magnetic stir bar and a septum.
-
Cool the solution in an ice bath (0°C).
-
Slowly add one equivalent of the this compound solution dropwise via syringe.
-
Stir the mixture at 0°C or room temperature for a period sufficient to ensure complete deprotonation (typically 30-60 minutes).
-
Slowly add one equivalent of the alkylating agent dropwise to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0°C.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography, distillation, or recrystallization).
Mandatory Visualizations
References
- 1. Sop:sop401 [Göran Widmalm Group] [organ.su.se]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. gchemglobal.com [gchemglobal.com]
- 6. Sodium methylsulfinylmethylide - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. C- or O-Alkylation? - ChemistryViews [chemistryviews.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
dealing with the viscosity of dimsyl sodium solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the viscosity of dimsyl sodium solutions. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and workflow diagrams to ensure safe and effective experimentation.
Troubleshooting Guide: Viscosity-Related Issues
The viscosity of this compound solutions can present significant challenges in the laboratory, from inaccurate dispensing to difficulties in mixing. The following table outlines common problems, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inaccurate volume dispensing | - High viscosity impeding aspiration and dispensing.- Air bubble formation during pipetting.- Reagent adhering to pipette tip walls. | - Use positive displacement pipettes for highly viscous solutions.- Employ the reverse pipetting technique.[1]- Trim the end of the pipette tip to create a wider opening.[1]- Aspirate and dispense slowly to allow for complete liquid transfer.- If possible, gently warm the solution to a safe temperature to temporarily reduce viscosity (Note: this compound decomposes at elevated temperatures). |
| Difficulty in mixing/stirring | - High concentration of this compound leading to increased viscosity.- Low reaction temperature increasing viscosity.- Inadequate stirring mechanism. | - Ensure efficient stirring with a suitable magnetic stir bar or overhead stirrer.- If the protocol allows, dilute the this compound solution with anhydrous DMSO or another suitable solvent immediately before use.- Maintain a controlled temperature that balances viscosity and reagent stability. |
| Clogging of needles or cannulas | - Solid precipitate formation due to moisture contamination or decomposition.- High viscosity of the solution.- Use of a narrow gauge needle. | - Ensure all glassware and solvents are scrupulously dry to prevent precipitation.[2]- Use a wider gauge needle (e.g., 18-21 gauge) for transfers.- Flush the needle or cannula with dry, inert gas (nitrogen or argon) before and after transfer. |
| Inconsistent reaction yields | - Inaccurate measurement of the viscous this compound solution.- Poor mixing leading to localized concentrations and side reactions.- Decomposition of this compound due to localized heating from inefficient stirring. | - Calibrate pipettes for viscous liquids or dispense by weight using the solution's density.- Improve stirring efficiency to ensure a homogeneous reaction mixture.- Monitor the reaction temperature closely to prevent decomposition. |
| Solution appears unusually dark or contains precipitates | - Decomposition of this compound, which can be accelerated by heat.[3]- Contamination with water, oxygen, or carbon dioxide.[4] | - Prepare fresh this compound solution before use for best results.- Store solutions under an inert atmosphere (nitrogen or argon) and at a low temperature (e.g., -20°C for short-term storage).[4]- Ensure the DMSO used for preparation is anhydrous. |
Frequently Asked Questions (FAQs)
Q1: What factors influence the viscosity of this compound solutions?
A1: The primary factors affecting the viscosity of this compound solutions are:
-
Concentration: Higher concentrations of this compound in DMSO will result in higher viscosity. Standard preparations are typically around 2M.[2]
-
Temperature: Viscosity is inversely proportional to temperature. Lowering the temperature will increase the viscosity of the solution. While subzero temperatures can be used for cryopreservation of DMSO solutions, this significantly increases their viscosity.[5][6]
-
Purity: The presence of impurities or decomposition products can alter the viscosity of the solution. Contamination with water can lead to the formation of sodium hydroxide, which may affect the solution's properties.[2]
Q2: What is the recommended method for accurately pipetting viscous this compound solutions?
A2: For accurate pipetting of viscous liquids like this compound solutions, the following methods are recommended:
-
Positive Displacement Pipettes: These are specifically designed for viscous and volatile liquids and are highly recommended.[1]
-
Reverse Pipetting: This technique minimizes the effects of liquid adhesion to the tip surface.[1]
-
Wide-Bore Pipette Tips: Cutting the end of a standard pipette tip creates a larger orifice, which can facilitate the uptake and dispensing of viscous fluids.[1]
-
Slow Dispensing and Aspiration: A slow and steady pipetting speed is crucial to ensure accurate and complete transfer.[1]
Q3: How can I reduce the viscosity of my this compound solution for an experiment?
A3: Reducing the viscosity can be achieved by:
-
Dilution: If your experimental conditions permit, diluting the solution with anhydrous DMSO can lower its viscosity.
-
Temperature Control: Gently and carefully warming the solution can decrease its viscosity. However, be extremely cautious as this compound is thermally unstable and can decompose exothermically at temperatures as low as 50°C, posing an explosion risk.[7] Always use a controlled temperature bath and monitor the temperature closely.
Q4: Are there any safety concerns related to the viscosity and handling of this compound?
A4: Yes, there are significant safety concerns. The preparation of this compound from NaH and DMSO is exothermic and produces flammable hydrogen gas.[2] The resulting this compound solution is a strong base, air-sensitive, and thermally unstable.[7][8] High viscosity can lead to handling difficulties, increasing the risk of spills. A spill of this reagent can cause severe burns upon contact with skin. Always handle this compound solutions in a fume hood under an inert atmosphere, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Experimental Protocols
Protocol 1: Preparation of 2M this compound in DMSO
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Anhydrous hexane (B92381) or petroleum ether
-
Septum-sealed, oven-dried flasks
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation of NaH: In a fume hood, add the required amount of NaH dispersion to a dry, nitrogen-flushed flask equipped with a magnetic stir bar.
-
Washing of NaH: Wash the NaH three times with anhydrous hexane or petroleum ether to remove the mineral oil. For each wash, add the solvent, stir the suspension for 5-10 minutes, stop stirring, allow the NaH to settle, and then carefully remove the solvent via a cannula or syringe.
-
Drying of NaH: After the final wash, dry the NaH powder under a gentle stream of nitrogen to remove any residual solvent.
-
Reaction with DMSO: Under a positive pressure of inert gas, slowly add anhydrous DMSO to the flask containing the washed NaH. The typical ratio is approximately 4.4 g of 60% NaH dispersion per 20 mL of DMSO to yield a ~2M solution.
-
Heating and Reaction: The reaction is exothermic and will evolve hydrogen gas. Use a needle connected to a bubbler to vent the hydrogen safely. Gently warm the mixture to 45-50°C to initiate and maintain the reaction. Caution: Do not exceed 75°C to avoid rapid decomposition.[4] Stir the mixture until the hydrogen evolution ceases (typically 45-60 minutes).
-
Solution Handling: The resulting solution of this compound will be a dark greenish-brown. Allow any unreacted NaH and other solids to settle. The supernatant can be carefully transferred to a clean, dry, nitrogen-flushed storage flask via a cannula.
Protocol 2: Viscosity Measurement of an Air-Sensitive Solution
Materials:
-
Viscometer or rheometer
-
Glovebox or a sealed measurement cell with an inert gas purge
-
Airtight syringes for sample loading
Procedure:
-
Inert Atmosphere: If a glovebox is not available, use a rheometer with a sealed environmental chamber. Purge the chamber with a dry, inert gas (e.g., argon) to displace air and moisture. A method using a heavy-than-air cover gas like sulfur hexafluoride has also been described for air-sensitive samples.[9]
-
Sample Loading: Transfer the this compound solution to the viscometer's sample holder using an airtight syringe inside the glovebox or through a septum-sealed port in the environmental chamber.
-
Temperature Equilibration: Allow the sample to equilibrate at the desired measurement temperature. For sub-ambient temperatures, use a Peltier or circulating fluid temperature controller.
-
Measurement: Perform the viscosity measurement according to the instrument's operating instructions. For a rotational viscometer, a range of shear rates should be applied to determine if the fluid is Newtonian or non-Newtonian.
-
Data Analysis: Record the viscosity (in mPa·s or cP) as a function of temperature and/or shear rate.
-
Cleaning: After the measurement, carefully clean the viscometer components with a suitable quenching agent (e.g., isopropanol) followed by an appropriate solvent in a well-ventilated area.
Visualizations
Caption: Troubleshooting workflow for viscosity issues.
Caption: this compound preparation and handling workflow.
References
- 1. carlroth.com [carlroth.com]
- 2. Sop:sop401 [Göran Widmalm Group] [organ.su.se]
- 3. scribd.com [scribd.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Viscosities encountered during the cryopreservation of dimethyl sulphoxide systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Viscosities of the ternary solution dimethyl sulfoxide/water/sodium chloride at subzero temperatures and their application in cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. gchemglobal.com [gchemglobal.com]
- 9. chemrxiv.org [chemrxiv.org]
removing residual mineral oil from sodium hydride for dimsyl sodium prep
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals on the critical step of removing residual mineral oil from sodium hydride for the preparation of dimsyl sodium.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove mineral oil from sodium hydride (NaH) before preparing this compound?
A1: While some sources suggest that the mineral oil is inert and may not interfere with certain reactions, its removal is highly recommended for the preparation of this compound.[1][2] The presence of mineral oil can complicate the isolation of the final product and may interfere with the reaction's progress, especially in sensitive applications.[1] For a clean and efficient reaction, starting with oil-free sodium hydride is best practice.
Q2: What solvents are recommended for washing sodium hydride?
A2: Anhydrous hydrocarbon solvents are typically used to wash the mineral oil from sodium hydride dispersions.[3] Commonly recommended solvents include hexane (B92381), pentane, and petroleum ether.[4][5] Anhydrous tetrahydrofuran (B95107) (THF) can also be used.[3] It is crucial to use anhydrous solvents to prevent any reaction with the highly water-reactive sodium hydride.[3]
Q3: What is the visual difference between fresh and potentially contaminated sodium hydride?
A3: Sodium hydride dispersion in mineral oil is typically a grey powder.[5][6] A white appearance may indicate the presence of sodium hydroxide (B78521) (NaOH), which forms upon reaction with moisture.[5][6] While grey NaH is generally considered active, white NaH may have reduced reactivity.[6][7]
Q4: Are there any safety concerns when working with sodium hydride and this compound?
A4: Yes, there are significant safety concerns. Sodium hydride is a flammable solid that reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[3][8] All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a fume hood or glove box.[3][9] The reaction of sodium hydride with dimethyl sulfoxide (B87167) (DMSO) to form this compound is exothermic and can lead to a thermal runaway if not properly controlled.[6][10] It is crucial to manage the reaction temperature carefully.
Q5: What personal protective equipment (PPE) should be worn?
A5: Appropriate PPE is essential when handling sodium hydride. This includes a flame-resistant lab coat, chemical safety goggles, and nitrile or neoprene gloves.[3] Always inspect gloves for any signs of degradation before use.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no reaction when preparing this compound | 1. Inactive sodium hydride (may appear white).[5][6] 2. Wet DMSO or other reagents.[1][6] 3. Insufficient reaction temperature.[5] | 1. Use fresh, grey-colored sodium hydride. If only white is available, consider increasing the equivalents used.[6] 2. Ensure all solvents and reagents are thoroughly dried before use.[6] 3. Gently warm the reaction mixture to 40-45 °C to initiate the reaction.[5] |
| Reaction is too vigorous or uncontrollable | 1. Addition of DMSO to NaH is too rapid. 2. Inadequate cooling. 3. Reaction scale is too large for the flask size. | 1. Add DMSO dropwise to the sodium hydride suspension. 2. Use an ice-water bath to moderate the reaction temperature. 3. Ensure the reaction flask is of an appropriate size to handle the volume and any potential foaming. |
| Clogging of the needle used for hydrogen gas outlet | Formation of sodium hydroxide (NaOH) due to the presence of water in the DMSO.[5] | Use scrupulously dried DMSO to prevent NaOH formation.[5] |
| Final this compound solution is brown or black | Decomposition of the this compound, possibly due to overheating.[11] | Maintain careful temperature control during the reaction and storage. Store the prepared this compound solution at -20°C.[11] |
| Mineral oil contamination in the final product | Incomplete washing of the sodium hydride. | Follow the recommended washing protocol with multiple portions of anhydrous solvent.[4] |
Experimental Protocols
Protocol 1: Washing of Sodium Hydride
This protocol describes the removal of mineral oil from a 60% sodium hydride dispersion.
-
Under an inert atmosphere (nitrogen or argon), weigh the desired amount of 60% sodium hydride dispersion into a dry, three-necked, round-bottomed flask equipped with a magnetic stir bar, a gas inlet, and a septum.[4]
-
Add a sufficient volume of anhydrous hexane (e.g., three 10 mL portions for a few grams of NaH dispersion) via a syringe.[4]
-
Stir the suspension for a few minutes to dissolve the mineral oil.
-
Stop the stirring and allow the sodium hydride to settle to the bottom of the flask.[4]
-
Carefully remove the supernatant hexane containing the dissolved mineral oil using a syringe or a cannula.[4]
-
Repeat the washing process (steps 2-5) two more times to ensure complete removal of the mineral oil.[4]
-
After the final wash, remove any residual hexane by passing a gentle stream of inert gas over the sodium hydride powder.[5] Gentle heating can aid in this process.[5]
Protocol 2: Preparation of this compound
This protocol outlines the synthesis of a this compound solution from washed sodium hydride and DMSO.
-
To the flask containing the dry, oil-free sodium hydride from Protocol 1, add anhydrous DMSO (e.g., 10 mL for 1 g of 50% NaH dispersion) via a syringe under a continuous inert atmosphere.[5]
-
Equip the flask with a needle through the septum to serve as an outlet for the hydrogen gas produced during the reaction.[5]
-
Stir the mixture at room temperature. If the reaction does not start, gently warm the flask to 40-45 °C in a water bath.[5]
-
Once the reaction begins (indicated by hydrogen evolution), monitor it closely and maintain the temperature in the recommended range. The reaction can be exothermic.
-
Continue stirring until the evolution of hydrogen gas ceases, indicating the completion of the reaction. The resulting solution should be milky and grey-olive in color.[1]
-
For a cleaner solution, the mixture can be transferred to centrifuge tubes under an inert atmosphere and centrifuged to pellet any unreacted sodium hydride or impurities.[5]
-
The supernatant, which is the this compound solution, can then be carefully transferred to a clean, dry storage vessel under an inert atmosphere.[5]
Data Summary
| Parameter | Value | Reference |
| Typical Concentration of NaH in Mineral Oil | 60% (w/w) | [3] |
| Recommended Washing Solvent | Hexane, Pentane, THF | [3][4] |
| Number of Washes | 3 | [4] |
| Reaction Temperature for this compound Prep | 40-45 °C (to initiate) | [5] |
| Typical Concentration of this compound Solution | ~2 M | [5] |
Visualizations
Caption: Experimental workflow for preparing this compound.
Caption: Troubleshooting logic for low reactivity.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. organic chemistry - Sodium hydride 60% dispersion in mineral oil - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. orgsyn.org [orgsyn.org]
- 5. Sop:sop401 [Göran Widmalm Group] [organ.su.se]
- 6. organic chemistry - Question about the differences of white and grey NaH properties - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. labort.in [labort.in]
- 9. Sciencemadness Discussion Board - cautions regarding use of NaH in synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Methylation using this compound (CH3SOCH2-.Na+) [stenutz.eu]
Technical Support Center: Thermal Runaway Risks with Sodium Hydride (NaH) in Dimethyl Sulfoxide (DMSO)
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium hydride (NaH) in dimethyl sulfoxide (B87167) (DMSO). Adherence to strict safety protocols is critical when using this reagent combination due to the significant risk of thermal runaway and explosion.
Frequently Asked Questions (FAQs)
Q1: What happens when NaH is mixed with DMSO?
A1: Sodium hydride (NaH), a strong base, reacts with dimethyl sulfoxide (DMSO) to deprotonate a methyl group of DMSO, forming sodium methylsulfinylmethylide, commonly known as dimsyl sodium.[1][2] This reaction also produces hydrogen gas (H₂) as a byproduct, which is flammable.[1]
Q2: What is thermal runaway in the context of NaH and DMSO?
A2: Thermal runaway is a dangerous situation where an exothermic reaction goes out of control. The reaction generates heat faster than it can be dissipated, leading to a rapid increase in temperature and pressure. With NaH in DMSO, the decomposition of the formed this compound is highly exothermic and can self-accelerate, potentially leading to a violent explosion.[3][4][5]
Q3: At what temperature does the NaH/DMSO mixture become hazardous?
A3: The thermal instability of NaH/DMSO mixtures is a significant concern, with exothermic decomposition observed at temperatures as low as 26-50°C.[3] In some calorimetric studies, a significant exothermic event was recorded with an onset temperature of 56.8°C.[3][5] The decomposition can be catalyzed by acids and bases, potentially lowering the onset temperature further.[6][7]
Q4: Are there safer alternatives to using NaH in DMSO?
A4: Yes, several alternatives can mitigate the risk of thermal runaway. Consider using a different, non-reactive solvent such as tetrahydrofuran (B95107) (THF).[8][9] If the basicity of NaH is required, performing the reaction in a solvent like THF is a safer option. For deprotonation of alcohols, other bases like potassium tert-butoxide can be effective.[10] If DMSO is essential for the reaction, diluting the DMSO with a co-solvent like THF can significantly raise the decomposition temperature.[3]
Q5: What are the primary gaseous products of NaH/DMSO decomposition?
A5: The thermal decomposition of NaH/DMSO mixtures can generate a significant amount of non-condensable gases, leading to a rapid pressure increase in a sealed system.[3][5] Detected gaseous products include ethylene (B1197577) and dimethyl sulfide.[11] The decomposition of related NaH/DMF mixtures has been shown to produce hydrogen, carbon monoxide, methane, and acetylene.[3][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected temperature increase during NaH addition to DMSO. | Highly exothermic reaction between NaH and DMSO.[12] Inadequate cooling. Localized concentration of NaH. | 1. Immediately cease addition of NaH. 2. Ensure efficient cooling with an ice bath or other cooling system. 3. Increase stirring to improve heat dissipation and prevent localized heating. 4. If the temperature continues to rise uncontrollably, proceed to the emergency shutdown and quenching protocol. |
| Vigorous gas evolution (bubbling). | Reaction of NaH with DMSO to produce hydrogen gas.[1] Reaction with trace amounts of water in the DMSO. | 1. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to safely vent the hydrogen gas.[8] 2. Use anhydrous DMSO to minimize reaction with water.[12] 3. Control the rate of NaH addition to manage the rate of gas evolution. |
| Darkening or discoloration of the reaction mixture. | Onset of decomposition of this compound or other side reactions. | 1. Monitor the temperature closely. 2. If accompanied by a temperature rise, treat as a potential thermal runaway event and proceed to emergency shutdown. 3. Consider if the reaction can be performed at a lower temperature. |
| Solidification or formation of a thick slurry. | Formation of this compound, which can be a solid.[2] Poor solubility of reagents. | 1. Ensure adequate stirring to maintain a mobile suspension. 2. Consider using a co-solvent like THF to improve solubility and safety.[3] |
Quantitative Data Summary
The following tables summarize key quantitative data related to the thermal hazards of NaH in DMSO and related solvents.
Table 1: Thermal Stability of NaH in Various Solvents
| Solvent | NaH Concentration (wt%) | Onset Temperature of Major Exotherm (°C) | Maximum Self-Heating Rate (°C/min) | Total Heat Release (J/g) | Reference(s) |
| DMSO | 9.7 | 56.8 | >1000 (cell rupture) | -1123.7 (combined events) | [3] |
| DMF | 9.5 | 76.1 | 7.23 | -528.4 | [3] |
| DMF | 24.6 | 39.8 | 634.7 | > -601.8 | [3] |
| DMAc | 9.0 | 56.4 | 5.78 | -422.6 | [3] |
| DMAc | 16.2 | 30.1 | 479.1 | -528.2 | [3] |
Table 2: Adiabatic Temperature Rise for this compound Decomposition
| Solvent System | Adiabatic Temperature Rise (ΔTad) | Reference(s) |
| Pure DMSO | 500 °C | [3] |
| DMSO diluted with THF | 230 °C | [3] |
Experimental Protocols
Protocol 1: Safe Preparation of this compound in a DMSO/THF Co-solvent System
This protocol is adapted from safer procedures developed to mitigate thermal runaway risks.[3]
-
Preparation: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel.
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon for at least 30 minutes. Maintain a positive pressure of inert gas throughout the experiment.
-
Solvent Addition: Charge the flask with a mixture of anhydrous DMSO (4 equivalents relative to NaH) and anhydrous THF (7 volumes relative to DMSO).
-
Cooling: Cool the solvent mixture to 0-5°C using an ice bath.
-
NaH Addition: Weigh the required amount of NaH (60% dispersion in mineral oil) in a glove box or under an inert atmosphere. Suspend the NaH in a small amount of anhydrous THF.
-
Slow Addition: Add the NaH suspension to the cooled DMSO/THF mixture dropwise via the dropping funnel over a period of at least 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction: Stir the mixture at 0-5°C until the evolution of hydrogen gas ceases (monitor via a bubbler).
-
Use: The resulting solution of this compound is ready for use in the subsequent reaction step. Maintain the low temperature.
Protocol 2: Emergency Quenching of NaH/DMSO Reactions
This protocol should only be performed if a thermal runaway is suspected and the reaction can no longer be controlled by cooling.
-
Alert Personnel: Immediately alert all personnel in the vicinity and be prepared to evacuate. Ensure the fume hood sash is lowered.
-
Remove Heat Source: If applicable, remove any external heating source.
-
Cooling: If safe to do so, add a large volume of a cooling agent to the external bath (e.g., dry ice to an isopropanol (B130326) bath).
-
Quenching (Proceed with extreme caution): In a separate, appropriately sized flask, prepare a quenching solution of a high-boiling point alcohol, such as isopropanol, diluted with an inert solvent like toluene.
-
Slow Addition: If the reaction temperature is still rising uncontrollably and it is deemed safe to approach, slowly and carefully add the quenching solution to the reaction mixture via a cannula or dropping funnel. NEVER add water or low-boiling alcohols directly to a hot NaH/DMSO mixture, as this can lead to a violent reaction.[8][13]
-
Evacuate: If the reaction cannot be brought under control, evacuate the area immediately and contact emergency services.
Visualizations
Caption: The cycle of thermal runaway with NaH and DMSO.
Caption: A generalized safe workflow for handling NaH.
Caption: Decision tree for troubleshooting NaH/DMSO reactions.
References
- 1. homework.study.com [homework.study.com]
- 2. Sodium methylsulfinylmethylide - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (60bq) Explosion Hazards of Sodium Hydride with Polar Aprotic Solvents | AIChE [proceedings.aiche.org]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. studylib.net [studylib.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. youtube.com [youtube.com]
- 12. sciencemadness.org [sciencemadness.org]
- 13. ehs.oregonstate.edu [ehs.oregonstate.edu]
Validation & Comparative
Dimsyl Sodium vs. Sodium Hydride: A Comparative Guide for Synthetic Chemists
In the realm of organic synthesis, the choice of base is a critical parameter that can dictate the outcome of a reaction. For transformations requiring strong bases, dimsyl sodium and sodium hydride are two formidable contenders, each with a distinct profile of reactivity, solubility, and handling requirements. This guide provides a comprehensive comparison of these two bases, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their synthetic endeavors.
Physicochemical Properties and Basicity
A fundamental understanding of the intrinsic properties of each base is paramount. Sodium hydride (NaH) is a saline hydride, an ionic compound composed of Na⁺ and H⁻ ions.[1] It is commercially available as a gray powder, typically as a 60% dispersion in mineral oil to mitigate its pyrophoric nature.[2] In contrast, this compound, the sodium salt of dimethyl sulfoxide (B87167) (DMSO), is a superbase that is usually prepared in situ by the reaction of sodium hydride with DMSO.[3][4]
The most significant differentiator between these two bases is their strength. The basicity of a reagent is inversely related to the pKa of its conjugate acid. For this compound, the conjugate acid is DMSO, which has a pKa of approximately 35 in DMSO.[3][4] The conjugate acid of sodium hydride is molecular hydrogen (H₂), which has a pKa of around 49 in DMSO. This substantial difference in pKa values underscores the significantly greater basic strength of this compound.
| Property | This compound (in DMSO) | Sodium Hydride |
| Chemical Formula | CH₃S(O)CH₂⁻Na⁺ | NaH |
| Appearance | Greenish solution | Gray powder (often in mineral oil) |
| pKa of Conjugate Acid (in DMSO) | ~35 (DMSO)[3][4] | ~49 (H₂) |
| Solubility | Soluble in DMSO | Insoluble in organic solvents[1][5] |
| Reactivity | Strong base and nucleophile[3][4] | Strong, non-nucleophilic base[1] |
| Handling | Thermally unstable, prepared in situ[6] | Pyrophoric, reacts violently with water[2] |
Performance in Key Organic Transformations
The distinct properties of this compound and sodium hydride translate into differential performance in various synthetic applications.
Condensation Reactions
Both bases are effective in promoting condensation reactions, such as the Claisen and Dieckmann condensations. Sodium hydride is a classic choice for these transformations.[7] However, the enhanced basicity of this compound can lead to improved yields in certain cases. For instance, in a Dieckmann condensation of 1,2-bis(carboxymethyl)-3-methylcyclohexane dimethyl ester, the use of dimsyl ion in DMSO has been reported to provide near-quantitative yields, suggesting an enhancement over sodium hydride in the same solvent.[8]
Ylide Formation
The generation of ylides for reactions like the Wittig and Corey-Chaykovsky reactions is a common application for strong bases.
-
Wittig Reaction: Sodium hydride is frequently used to deprotonate phosphonium (B103445) salts to form phosphorus ylides.[9][10] The choice of solvent is critical, with THF being a common option.[11] While this compound can also be used, the combination of NaH in DMSO to form the dimsyl ion for subsequent ylide generation requires careful temperature control due to the thermal instability of this compound.[12]
-
Corey-Chaykovsky Reaction: This reaction relies on the formation of sulfur ylides. Sodium hydride in DMSO is a standard reagent system for the deprotonation of sulfonium (B1226848) salts to generate the necessary ylides for the synthesis of epoxides, aziridines, and cyclopropanes.[3][13][14]
Alkylation of Ketones
The alkylation of ketones via their enolates is a fundamental carbon-carbon bond-forming reaction. The choice of base can influence the regioselectivity of enolate formation in unsymmetrical ketones. While strong, sterically hindered bases like LDA are often preferred for generating the kinetic enolate, strong bases like sodium hydride can be used, often favoring the thermodynamic enolate.[15] this compound, with its high basicity, can also effectively deprotonate ketones to facilitate alkylation.
Experimental Protocols
Preparation of this compound
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Anhydrous petroleum ether or hexane (B92381)
-
Inert atmosphere (Nitrogen or Argon)
-
Dry glassware
Procedure:
-
Under an inert atmosphere, a weighed amount of sodium hydride dispersion is placed in a dry flask.
-
The mineral oil is removed by washing the NaH dispersion with anhydrous petroleum ether or hexane (3x). The solvent is carefully removed via cannula or syringe after each wash.
-
The washed sodium hydride is dried under a stream of inert gas.
-
Anhydrous DMSO is added to the dry sodium hydride.
-
The mixture is heated with stirring to 70-75 °C. The reaction is complete when hydrogen evolution ceases.[6]
-
The resulting greenish solution of this compound in DMSO is cooled and used immediately.
Caution: The preparation of this compound is exothermic and produces flammable hydrogen gas. The reaction mixture is also thermally unstable and can decompose explosively.[16] Strict adherence to anhydrous conditions and inert atmosphere is crucial.
Figure 1: Workflow for the preparation of this compound.
Claisen Condensation using Sodium Hydride
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Acetophenone (B1666503) derivative
-
Ester derivative
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
Procedure:
-
A slurry of sodium hydride (4.0 mmol) in refluxing anhydrous THF is prepared under an inert atmosphere.[17]
-
A solution of the acetophenone (1.0 mmol) in anhydrous THF is added dropwise to the refluxing slurry over 10 minutes. The mixture is refluxed for an additional hour to form the enolate.[17]
-
After cooling to room temperature, the ester (1.5 mmol) is added dropwise over 15 minutes.[17]
-
The resulting solution is stirred for 24 hours at room temperature.
-
The reaction is quenched by pouring it into a saturated aqueous solution of ammonium chloride.
-
The product is extracted with ethyl acetate (3x). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[17]
Figure 2: Generalized mechanism of the Claisen condensation.
Safety and Handling
Both this compound and sodium hydride are hazardous reagents that demand careful handling.
-
Sodium Hydride: It is a water-reactive and flammable solid.[2] It reacts violently with water and protic solvents, releasing flammable hydrogen gas. It should be handled under an inert atmosphere, and appropriate personal protective equipment (PPE), including flame-retardant lab coats, gloves, and safety glasses, must be worn.[2]
-
This compound: The in situ preparation of this compound from NaH and DMSO is known to have significant thermal hazards. Runaway reactions and explosions have been reported, particularly at elevated temperatures and concentrations.[16] It is crucial to have adequate cooling and to control the reaction temperature carefully.
Conclusion
The choice between this compound and sodium hydride hinges on the specific requirements of the chemical transformation. Sodium hydride is a versatile, strong, non-nucleophilic base suitable for a wide array of reactions. This compound, while being a significantly stronger base, also introduces nucleophilic character and requires more stringent safety precautions due to its thermal instability. For reactions where the exceptional basicity of this compound can drive the reaction to higher yields or enable otherwise difficult transformations, its use may be justified, provided that appropriate safety measures are rigorously implemented. For many standard applications, the safer and more convenient handling of sodium hydride dispersion makes it the preferred reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. Sop:sop401 [Göran Widmalm Group] [organ.su.se]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sodium methylsulfinylmethylide - Wikipedia [en.wikipedia.org]
- 5. gchemglobal.com [gchemglobal.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. Claisen Condensation [organic-chemistry.org]
- 8. gchemglobal.com [gchemglobal.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 11. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. adichemistry.com [adichemistry.com]
- 14. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. An efficient procedure for the preparation of natural products bearing the 2-(2-phenylethyl)chromone skeleton - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dimsyl Sodium and Lithium Diisopropylamide (LDA) for Researchers
In the realm of synthetic organic chemistry, the choice of a suitable non-nucleophilic strong base is paramount for the success of numerous reactions, particularly those involving the formation of carbanions. Among the plethora of available bases, dimsyl sodium and lithium diisopropylamide (LDA) have emerged as two of the most powerful and widely utilized reagents. This guide provides a comprehensive comparison of their properties, performance in key reactions, and detailed experimental protocols to aid researchers in selecting the optimal base for their specific synthetic needs.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of this compound and LDA is crucial for their effective application. The following table summarizes their key characteristics.
| Property | This compound (CH₃S(O)CH₂Na) | Lithium Diisopropylamide ([(CH₃)₂CH]₂NLi) |
| pKa of Conjugate Acid | ~35 (for DMSO) | ~36 (for diisopropylamine) |
| Appearance | Typically a dark-colored solution in DMSO | Colorless solid, but usually prepared and used as a solution in THF or other ethers |
| Solubility | Soluble in DMSO | Good solubility in non-polar organic solvents like THF and ether |
| Preparation | Reaction of sodium hydride or sodium amide with DMSO | Reaction of n-butyllithium with diisopropylamine (B44863) |
| Steric Hindrance | Less sterically hindered | Highly sterically hindered |
| Nucleophilicity | Potent nucleophile | Poor nucleophile |
Performance in Enolate Formation and Alkylation
The deprotonation of ketones to form enolates is a cornerstone of carbon-carbon bond formation in organic synthesis. The choice of base significantly influences the regioselectivity of this reaction when using unsymmetrical ketones.
Regioselectivity in Ketone Deprotonation
LDA is renowned for its ability to selectively form the kinetic enolate from unsymmetrical ketones. Its significant steric bulk favors the abstraction of a proton from the less sterically hindered α-carbon. This process is typically carried out at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF) to ensure the reaction is irreversible and the thermodynamically more stable enolate does not have a chance to form.[1][2][3][4][5]
In contrast, while this compound is a very strong base capable of deprotonating ketones, its smaller size does not impart the same degree of steric direction.[6][7] Consequently, its use can lead to a mixture of kinetic and thermodynamic enolates, or favor the thermodynamic enolate under equilibrating conditions.
The following table provides a representative comparison of the regioselectivity in the alkylation of 2-methylcyclohexanone (B44802). Note: The data presented is compiled from typical outcomes described in the literature and may not represent a direct head-to-head experimental comparison under identical conditions.
| Ketone | Base | Alkylating Agent | Major Product(s) | Typical Outcome |
| 2-Methylcyclohexanone | LDA | Methyl Iodide | 2,6-Dimethylcyclohexanone | Predominantly alkylation at the less substituted carbon (kinetic control)[8][9][10] |
| 2-Methylcyclohexanone | This compound | Methyl Iodide | Mixture of 2,2-dimethylcyclohexanone (B156460) and 2,6-dimethylcyclohexanone | Less selective, may favor the thermodynamically more stable product depending on conditions |
Experimental Protocols
Materials:
-
Diisopropylamine
-
n-Butyllithium in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
2-Methylcyclohexanone
-
Methyl iodide
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine to the cooled THF.
-
Slowly add n-butyllithium solution to the stirred mixture. Allow the solution to stir at -78 °C for 30 minutes to ensure complete formation of LDA.
-
Add a solution of 2-methylcyclohexanone in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add methyl iodide to the enolate solution at -78 °C and allow the reaction to proceed for 1-2 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature, and then extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Ketone
-
Alkyl halide
-
Water
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, add sodium hydride dispersion and wash with hexane (B92381) to remove the mineral oil.
-
Carefully add anhydrous DMSO to the sodium hydride. The mixture is heated to ~70-75 °C with stirring until the evolution of hydrogen gas ceases, indicating the formation of this compound.[6]
-
Cool the this compound solution to room temperature.
-
Add a solution of the ketone in anhydrous DMSO dropwise to the this compound solution. Stir for 30-60 minutes.
-
Add the alkyl halide to the reaction mixture and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by carefully adding water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Reaction Mechanisms and Workflows
The following diagrams illustrate the key reaction pathways and experimental workflows discussed.
References
- 1. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Alkylation of the following compound with methyl iodide under two... | Study Prep in Pearson+ [pearson.com]
- 6. gchemglobal.com [gchemglobal.com]
- 7. sciencemadness.org [sciencemadness.org]
- 8. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]
- 9. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Mechanistic Insights into Dimsyl Sodium Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dimsyl sodium (sodium methylsulfinylmethylide), the sodium salt of dimethyl sulfoxide (B87167) (DMSO), is a powerful and versatile reagent in organic synthesis.[1] Its dual nature as a potent Brønsted base and a reactive nucleophile allows it to participate in a wide array of chemical transformations, from proton abstraction to the formation of complex molecular frameworks.[1][2] This guide provides a comparative analysis of this compound's performance in key reactions, supported by experimental data, and details the methodologies for its preparation and application.
This compound as a Strong Base: A Comparative Overview
With the pKa of its conjugate acid (DMSO) being approximately 35, this compound is a significantly strong base capable of deprotonating a wide range of weakly acidic protons.[1] Its utility is particularly evident in the generation of ylides for olefination reactions and in the formation of enolates for carbon-carbon bond formation.
Ylide Generation for the Wittig Reaction
The Wittig reaction, a cornerstone of alkene synthesis, relies on the deprotonation of a phosphonium (B103445) salt to form a phosphorus ylide. This compound, typically generated in situ from sodium hydride (NaH) in DMSO, is an effective base for this transformation.[3] Its performance, however, can be compared with other base/solvent systems.
Table 1: Comparison of Bases for the Wittig Reaction of an Organotrifluoroborato Phosphonium Salt [4]
| Entry | Base (1.2 equiv) | Solvent | Temperature (°C) | Conversion (%) | E/Z Ratio |
| 1 | n-BuLi | THF | -78 to rt | 48 | 1.6 / 1 |
| 2 | NaH | THF | 0 to rt | 46 | 2.8 / 1 |
| 3 | NaH | DMSO-d6 | 0 to rt | 53 | 2.3 / 1 |
Data from the reaction of p-anisaldehyde and potassium [(trifluoroboratophenyl)methyl]triphenylphosphonium chloride.[4]
The data indicates that for this specific substrate, NaH in DMSO provides a slightly higher conversion than n-BuLi or NaH in THF.[4] It is also noteworthy that the choice of a sodium-based reagent can favor the formation of the Z-alkene in certain Wittig reactions.[5]
Enolate Formation: this compound vs. Lithium Diisopropylamide (LDA)
The regioselective formation of enolates is crucial for controlling the outcome of alkylation and condensation reactions. While this compound is capable of deprotonating ketones to form enolates, lithium diisopropylamide (LDA) is the archetypal base for generating the kinetic enolate due to its steric bulk.[6][7]
Table 2: Comparison of this compound and LDA for Ketone Deprotonation
| Reagent | Key Characteristics | Typical Outcome |
| This compound | Strong, non-nucleophilic base.[1] | Can generate both thermodynamic and kinetic enolates depending on conditions. |
| LDA | Strong, sterically hindered base.[6] | Highly selective for the formation of the less substituted (kinetic) enolate, especially at low temperatures (e.g., -78 °C).[6] |
This compound as a Nucleophile: The Corey-Chaykovsky Reaction
The dimsyl anion is a potent nucleophile that readily participates in addition and substitution reactions.[2] A prime example of its nucleophilic character is the Corey-Chaykovsky reaction, where it is used to generate sulfur ylides in situ for the synthesis of epoxides, aziridines, and cyclopropanes.[8][9]
In this reaction, a sulfonium (B1226848) or sulfoxonium salt is deprotonated by a strong base (like this compound or n-BuLi) to form a sulfur ylide. This ylide then adds to a carbonyl compound, imine, or enone.[8]
Table 3: Yields for the Corey-Chaykovsky Epoxidation of (R)-(-)-Carvone [10]
| Base System | Substrate | Product | Yield (%) | Diastereomeric Ratio (a:b) |
| n-BuLi / DMSO | (R)-(-)-Carvone | Epoxide mixture | 90-95 | 90:10 |
This reaction demonstrates the high efficiency of using an organolithium-generated dimsyl species for the Corey-Chaykovsky reaction, affording the epoxide product in excellent yield.[10] The regioselectivity of the reaction with α,β-unsaturated carbonyl compounds is dependent on the type of sulfur ylide employed.[11]
Experimental Protocols
Preparation of this compound from Sodium Hydride and DMSO[12]
Caution: This procedure should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. This compound is highly reactive and pyrophoric.
-
Preparation of NaH: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, a 60% dispersion of sodium hydride in mineral oil is washed with dry hexane (B92381) or petroleum ether to remove the oil. The solid is then dried under a stream of nitrogen.
-
Reaction with DMSO: Dry, anhydrous DMSO is added to the washed sodium hydride.
-
Heating: The mixture is heated with stirring to 40-45 °C. The reaction is initiated by this gentle heating, and an evolution of hydrogen gas will be observed. The reaction is exothermic and may require cooling to maintain the temperature in the desired range.
-
Completion and Use: The reaction is complete when the evolution of hydrogen ceases. The resulting greenish-grey solution of this compound is then ready for use.
Corey-Chaykovsky Epoxidation of (R)-(-)-Carvone[10]
-
Ylide Formation: A solution of n-butyllithium in hexanes is added to DMSO at room temperature, forming a biphasic mixture. The lower, heavier phase containing dimsyl-lithium is transferred via cannula to a solution of trimethylsulfonium (B1222738) iodide in a THF/DMSO mixture at -10 °C.
-
Reaction with Ketone: A solution of (R)-(-)-carvone in THF is then added to the ylide solution.
-
Workup: After stirring for 3 hours, the reaction is quenched, and an aqueous workup is performed to isolate the crude epoxide mixture.
Visualizing Reaction Mechanisms and Workflows
This compound Formation
Caption: Formation of this compound from NaH and DMSO.
General Mechanism of the Corey-Chaykovsky Reaction
Caption: Mechanism of the Corey-Chaykovsky Epoxidation.
Workflow for Ketone Enolate Formation and Alkylation
Caption: General workflow for ketone alkylation via enolate formation.
Concluding Remarks
This compound is an exceptionally useful reagent in organic synthesis, serving as both a strong base and a potent nucleophile. Its application in generating ylides for olefination reactions and its central role in the Corey-Chaykovsky reaction highlight its importance. When choosing a strong base, researchers must consider not only the desired reactivity but also factors such as regioselectivity, with sterically hindered bases like LDA offering distinct advantages for kinetic enolate formation. The provided data and protocols offer a foundation for the rational application of this compound and its alternatives in complex synthetic endeavors. However, the thermal instability of this compound, particularly in concentrated solutions, necessitates careful handling and temperature control.[6][12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. delval.edu [delval.edu]
- 3. Ketone Enolization with Sodium Hexamethyldisilazide: Solvent-and Substrate-Dependent E-Z Selectivity and Affiliated Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.pku.edu.cn [chem.pku.edu.cn]
- 12. mdpi.com [mdpi.com]
Dimsyl Sodium: A Comparative Guide to its Advantages in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the choice of a suitable base is paramount to the success of a reaction. Dimsyl sodium, the sodium salt of dimethyl sulfoxide (B87167) (DMSO), has long been recognized as a powerful non-nucleophilic base with unique advantages in various synthetic transformations.[1] This guide provides an objective comparison of this compound's performance against other common bases in key synthetic routes, supported by experimental data, detailed protocols, and mechanistic visualizations.
The Power of this compound: An Overview
This compound is typically prepared by the reaction of sodium hydride (NaH) with DMSO.[1] Its high basicity (the pKa of DMSO is approximately 35) allows it to deprotonate a wide range of weakly acidic carbon and heteroatom pronucleophiles.[2] This potent reactivity, combined with its role as a nucleophile in certain contexts, makes it a versatile reagent in a chemist's toolkit.
Comparative Performance in Key Synthetic Routes
This section details the performance of this compound in comparison to other bases in three crucial synthetic transformations: the Wittig reaction, the Corey-Chaykovsky reaction, and enolate formation for alkylation.
The Wittig Reaction: A Staple for Alkene Synthesis
The Wittig reaction, a cornerstone for the synthesis of alkenes from aldehydes and ketones, relies on the formation of a phosphorus ylide. The choice of base for the deprotonation of the phosphonium (B103445) salt is critical for the reaction's efficiency and stereoselectivity.
While various strong bases can be employed, this compound in DMSO offers a highly effective medium for ylide generation.[3] A comparative study on the Wittig reaction of disaccharides highlighted the significant impact of the base on the reaction outcome. While potassium tert-butoxide gave a high yield of an undesired side product, and n-butyl lithium resulted in only trace amounts of the desired product, the use of sodium hydride (a precursor to this compound in DMSO) showed low but specific formation of the desired olefination product.[4] It is important to note that the reaction conditions, including the solvent, play a crucial role in the observed reactivity.[5]
Table 1: Comparison of Bases in the Wittig Reaction of a Disaccharide Hemiacetal [4]
| Entry | Phosphonium Salt | Aldehyde/Ketone | Base | Solvent | Time (h) | Product(s) | Yield (%) |
| 1 | Ph₃P⁺CH₂OCH₃Cl⁻ | D-Galactose hemiacetal | t-BuOK | THF | 3 | Undesired diene | 96 |
| 2 | Ph₃P⁺CH₂OCH₃Cl⁻ | D-Galactose hemiacetal | t-BuOK (3 equiv.) | THF | 3 | Undesired diene | 56 |
| 3 | Ph₃P⁺CH₂OCH₃Cl⁻ | D-Galactose hemiacetal | NaH | THF | 24 | Desired alkene | 4 |
| 4 | Ph₃P⁺CH₂OCH₃Cl⁻ | D-Galactose hemiacetal | n-BuLi | THF | 24 | Desired alkene | Trace |
Note: While NaH is listed, in DMSO it would form this compound. This table illustrates the dramatic effect of the base on the reaction outcome.
The Corey-Chaykovsky Reaction: Epoxide and Cyclopropane Formation
The Corey-Chaykovsky reaction provides a powerful method for the synthesis of epoxides and cyclopropanes from carbonyl compounds using sulfur ylides. The generation of the sulfur ylide is a critical step, and this compound is a highly effective base for this purpose.[6][7]
Alternative bases such as sodium hydride and potassium tert-butoxide are also commonly used.[6][8] The choice of base can influence the reaction's efficiency and scope. For instance, a simplified Corey-Chaykovsky procedure using crushed potassium hydroxide (B78521) in tert-butanol (B103910) has been shown to be effective for the epoxidation of ketones and aromatic aldehydes.[8]
Table 2: Comparison of Bases in the Corey-Chaykovsky Reaction
| Entry | Carbonyl Compound | Sulfur Ylide Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Allyl cyclohexanone | Trimethylsulfonium (B1222738) iodide | KOtBu | DMSO | RT | 2 | 88 | [9] |
| 2 | Aromatic Aldehydes | Trimethylsulfonium iodide | KOH | t-BuOH | RT | - | Satisfactory to excellent | [8] |
| 3 | Ketones | Trimethylsulfonium iodide | KOH | t-BuOH | RT | - | Satisfactory to excellent | [8] |
| 4 | Enones (for cyclopropanation) | Dimethylsulfoxonium methylide | NaH | THF/DMSO | RT | - | Varies | [6] |
Enolate Formation and Alkylation
The formation of enolates from carbonyl compounds is a fundamental transformation in organic synthesis, enabling subsequent alkylation and other C-C bond-forming reactions. The choice of base dictates whether the kinetic or thermodynamic enolate is formed.
Lithium diisopropylamide (LDA) is a widely used strong, sterically hindered base that favors the formation of the kinetic enolate at low temperatures.[10] this compound, being a very strong base, can also be employed for enolate formation. While direct comparative data is scarce, the high basicity of this compound ensures rapid and complete deprotonation. However, the use of DMSO as a solvent and potentially higher reaction temperatures may favor the formation of the thermodynamic enolate.
Table 3: General Comparison of Bases for Enolate Formation
| Base | Typical Solvent | Temperature | Primary Product | Key Advantages | Key Disadvantages |
| This compound | DMSO | RT | Thermodynamic | High basicity, rapid reaction. | Potential for side reactions at higher temperatures. |
| LDA | THF | -78 °C | Kinetic | Excellent for kinetic control, good solubility.[11] | Requires low temperatures, moisture sensitive. |
| NaH | THF | 0 °C to RT | Thermodynamic | Inexpensive, readily available. | Heterogeneous reaction, can be slow.[11] |
| KOtBu | t-BuOH, THF | RT | Thermodynamic | Good solubility in organic solvents. | Can act as a nucleophile in some cases. |
Experimental Protocols
General Procedure for the Wittig Reaction using this compound
Materials:
-
Phosphonium salt (1.0 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 equiv)
-
Anhydrous DMSO
-
Aldehyde or ketone (1.0 equiv)
-
Anhydrous THF
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add sodium hydride.
-
Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, then carefully remove the hexanes via cannula.
-
Add anhydrous DMSO to the flask and heat the mixture to 70-75 °C for 1 hour with stirring to generate the this compound solution.
-
Cool the solution to room temperature.
-
In a separate flask, dissolve the phosphonium salt in anhydrous DMSO and add it dropwise to the this compound solution. Stir for 1 hour at room temperature.
-
Cool the reaction mixture to 0 °C and add a solution of the aldehyde or ketone in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
General Procedure for the Corey-Chaykovsky Reaction using Potassium tert-Butoxide
Materials:
-
Trimethylsulfonium iodide (1.65 equiv)
-
Anhydrous DMSO
-
Aldehyde or ketone (1.0 equiv)
-
Potassium tert-butoxide (1.65 equiv)
Procedure: [9]
-
To a round-bottom flask, add trimethylsulfonium iodide and anhydrous DMSO. Stir until the salt is completely dissolved.
-
Add the aldehyde or ketone to the solution.
-
In a separate flask, dissolve potassium tert-butoxide in anhydrous DMSO.
-
Add the potassium tert-butoxide solution to the reaction mixture.
-
Stir the resulting solution at room temperature for 2 hours.
-
Add water to the reaction mixture and extract with diethyl ether.
-
Wash the organic phase with water, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify the crude product by column chromatography to afford the desired epoxide.
Visualizing Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the key mechanistic steps of the Wittig and Corey-Chaykovsky reactions.
Conclusion
This compound is a powerful and versatile base that offers distinct advantages in specific synthetic routes. Its high basicity ensures rapid and often complete reactions, leading to high yields in many cases.[1] However, the choice of base is highly dependent on the specific substrate and desired outcome. For reactions requiring kinetic control, such as the formation of less substituted enolates, LDA remains the reagent of choice. For transformations where thermodynamic products are desired and high basicity is required, this compound presents a compelling option. As with any highly reactive reagent, careful consideration of reaction conditions and potential side reactions is essential for its successful application. The potential for thermal runaway when preparing this compound should also be noted, and appropriate safety precautions must be taken.[12]
References
- 1. gchemglobal.com [gchemglobal.com]
- 2. Sodium methylsulfinylmethylide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 7. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
Navigating the Challenges of Strong Bases: A Comparative Guide to Dimsyl Sodium and its Alternatives in Complex Molecule Synthesis
For researchers, scientists, and drug development professionals, the choice of a strong base is a critical decision in the synthesis of complex molecules. Dimsyl sodium (the sodium salt of dimethyl sulfoxide) has long been a staple in the organic chemist's toolbox, valued for its high basicity and affordability. However, its limitations, particularly in terms of thermal stability and side reactivity, necessitate a careful evaluation of alternative reagents. This guide provides an objective comparison of this compound with other common strong bases, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for achieving desired synthetic outcomes.
This compound: A Powerful but Temperamental Reagent
Generated in situ by the reaction of sodium hydride (NaH) or sodium amide (NaNH₂) with dimethyl sulfoxide (B87167) (DMSO), this compound is a potent base capable of deprotonating a wide range of weakly acidic protons.[1][2] Its utility is well-established in a variety of carbon-carbon bond-forming reactions, including enolate alkylations, Wittig reactions, and Corey-Chaykovsky reactions.[3][4][5]
The primary advantage of this compound lies in its high basicity (the pKa of its conjugate acid, DMSO, is approximately 35), which allows for the rapid and often quantitative generation of reactive intermediates.[2] However, its application in the synthesis of complex, multifunctional molecules is hampered by several significant limitations.
Key Limitations of this compound:
-
Thermal Instability: this compound solutions, particularly at concentrations above 2M, are prone to exothermic decomposition at elevated temperatures.[1] Decomposition can become significant at temperatures as low as 40°C, and rapid, uncontrolled decomposition can occur at 70-85°C, posing a significant safety hazard, especially on a larger scale.[1]
-
Side Reactions: The dimsyl anion itself can act as a nucleophile, leading to undesired side products.[3] Furthermore, in the presence of certain electrophiles, DMSO can participate in side reactions, complicating purification and reducing the yield of the desired product.
-
Epimerization: The high basicity of this compound can lead to the epimerization of stereocenters adjacent to acidic protons, a critical issue in the synthesis of stereochemically complex molecules.
-
Workup Challenges: DMSO's high boiling point can make its removal during workup difficult, which can be problematic in multi-step syntheses.
A Comparative Analysis of Strong Bases
To overcome the limitations of this compound, chemists often turn to a range of alternative strong bases. The most common alternatives include sodium hydride (NaH), n-butyllithium (n-BuLi), and lithium diisopropylamide (LDA). The choice among these depends on the specific requirements of the reaction, including the desired regioselectivity, stereoselectivity, and tolerance of functional groups.
Performance Comparison in Key Synthetic Transformations:
Here, we compare the performance of this compound with its alternatives in two common and critical reactions in complex molecule synthesis: enolate alkylation and the Wittig reaction.
Table 1: Comparison of Bases for the Alkylation of an Unsymmetrical Ketone
| Base | Solvent | Temperature (°C) | Major Product | Regioselectivity (Kinetic vs. Thermodynamic) | Typical Yield (%) | Reference |
| This compound | DMSO | Room Temp. | Thermodynamic | Thermodynamic | Variable, prone to side reactions | [6] |
| Sodium Hydride (NaH) | THF/DMF | Room Temp. | Thermodynamic | Thermodynamic | 60-80 | [6] |
| n-Butyllithium (n-BuLi) | THF | -78 to 0 | Mixture | Low | 50-70 | [6] |
| Lithium Diisopropylamide (LDA) | THF | -78 | Kinetic | Kinetic | 85-95 | [6][7] |
Table 2: Comparison of Bases for the Wittig Reaction
| Base | Solvent | Temperature (°C) | Stereoselectivity (Z:E ratio for unstabilized ylides) | Typical Yield (%) | Reference |
| This compound | DMSO | Room Temp. | Moderate to Good Z-selectivity | 70-90 | [4] |
| Sodium Hydride (NaH) | DMSO/THF | Room Temp. | Moderate Z-selectivity | 60-85 | [8] |
| n-Butyllithium (n-BuLi) | THF | -78 to 0 | High Z-selectivity | 80-95 | [9] |
| Sodium bis(trimethylsilyl)amide (NaHMDS) | THF | -78 to Room Temp. | High Z-selectivity | 85-95 | [10] |
Experimental Protocols
To provide a practical context for the data presented, detailed experimental protocols for the preparation of this compound and a representative enolate alkylation using LDA are provided below.
Preparation of this compound[11]
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Hexane (B92381)
-
Three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a septum.
Procedure:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add sodium hydride (1.0 eq).
-
Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil. Carefully remove the hexane washings with a syringe.
-
Add anhydrous DMSO to the flask via syringe.
-
Heat the mixture to 70-75°C with stirring. Hydrogen gas evolution should be observed. Maintain this temperature until the gas evolution ceases (typically 45-60 minutes).
-
Cool the resulting greenish-gray solution of this compound to room temperature before use.
Caution: The preparation of this compound is exothermic and produces flammable hydrogen gas. This procedure should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Kinetic Enolate Alkylation of 2-Methylcyclohexanone (B44802) with LDA[7]
Materials:
-
n-Butyllithium (in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
2-Methylcyclohexanone
-
Methyl iodide
-
-78°C cooling bath (e.g., dry ice/acetone)
Procedure:
-
To a flame-dried, two-necked flask under a nitrogen atmosphere, add anhydrous THF and cool to -78°C.
-
Add diisopropylamine (1.1 eq) to the cooled THF.
-
Slowly add n-butyllithium (1.05 eq) to the solution while maintaining the temperature at -78°C. Stir for 30 minutes to generate LDA.
-
Slowly add a solution of 2-methylcyclohexanone (1.0 eq) in anhydrous THF to the LDA solution at -78°C. Stir for 1 hour to ensure complete formation of the kinetic enolate.
-
Add methyl iodide (1.2 eq) to the enolate solution at -78°C. Stir for 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the reaction mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Visualizing Reaction Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key decision-making processes and reaction pathways.
Conclusion
The synthesis of complex molecules demands a nuanced understanding of the reagents employed. While this compound remains a valuable tool for its sheer basicity, its limitations in terms of thermal stability and potential for side reactions are significant concerns, particularly in multi-step syntheses where stereochemical integrity and high yields are paramount.
For applications requiring high regioselectivity in enolate formation, especially the generation of the kinetic enolate, LDA is often the superior choice. In Wittig reactions where high Z-selectivity is desired, n-BuLi and other lithium-based reagents generally outperform this compound. Sodium hydride offers a safer, albeit often slower, alternative for generating thermodynamic enolates.
Ultimately, the optimal choice of base will be dictated by the specific substrate and the desired outcome. By carefully considering the comparative data and protocols presented in this guide, researchers can make more informed decisions, leading to more efficient, safer, and successful synthetic endeavors.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. Sodium methylsulfinylmethylide - Wikipedia [en.wikipedia.org]
- 3. gchemglobal.com [gchemglobal.com]
- 4. synarchive.com [synarchive.com]
- 5. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. organic chemistry - Reagent choice in the formation of Wittig reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. chemrxiv.org [chemrxiv.org]
A Comparative Guide to Dimsyl Sodium and Other Non-Nucleophilic Bases in Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of an appropriate base is paramount to the success of many organic reactions. This guide provides an objective comparison of the performance of dimsyl sodium against other commonly used strong, non-nucleophilic bases: sodium hydride (NaH), lithium diisopropylamide (LDA), and potassium tert-butoxide (t-BuOK). The comparison is supported by experimental data on reaction yields and detailed methodologies for key experiments.
Overview of this compound and Alternative Bases
This compound, the sodium salt of dimethyl sulfoxide (B87167) (DMSO), is a powerful Brønsted base with a pKa of its conjugate acid (DMSO) around 35.[1] This makes it capable of deprotonating a wide range of weakly acidic carbon and nitrogen compounds, rendering it highly effective in forming carbanions, ylides, and other reactive intermediates.[2] It is typically prepared by the reaction of sodium hydride or sodium amide with DMSO.[2]
Alternative strong bases each possess unique properties:
-
Sodium Hydride (NaH): A versatile and inexpensive base, often used in situ to generate other bases like this compound. It is a powerful deprotonating agent, but its heterogeneous nature can sometimes lead to slow or incomplete reactions.
-
Lithium Diisopropylamide (LDA): A strong, sterically hindered base that is well-known for its ability to selectively form kinetic enolates from ketones.[3][4] Its bulky nature minimizes nucleophilic addition side reactions.
-
Potassium tert-Butoxide (t-BuOK): Another sterically hindered and strong base, often favored for promoting elimination reactions and in reactions where a non-nucleophilic potassium cation is advantageous.
Comparative Performance: Reaction Yields
Direct comparative studies showcasing the yields of a single reaction under identical conditions with each of these bases are not abundant in the literature. However, specific examples from research focused on reaction optimization provide valuable insights.
One such study on a cyclopropanation reaction, a variant of the Johnson-Corey-Chaykovsky reaction, compared several bases for the deprotonation of a sulfoxonium salt. The results are summarized in the table below.
| Base | Solvent | Yield (%) | Diastereomeric Ratio (dr) |
| Sodium Hydride (NaH) | DMF | 84 | 2:1 |
| Potassium tert-Butoxide (t-BuOK) | DMF | 63 | 1.7:1 |
| Lithium bis(trimethylsilyl)amide | DMF | 65 | 3.5:1 |
| Cesium Carbonate (CsCO₃) | DMF | 76 | 1.7:1 |
Table adapted from a study on stereoselective reactions of sulfoxonium ylides.[5]
In this specific example, sodium hydride in DMF provided the highest yield for the cyclopropanation reaction.[5] It is important to note that the choice of solvent can significantly influence the outcome, and this compound (formed in situ from NaH and DMSO) is known to be highly effective in similar transformations like the Corey-Chaykovsky reaction.[6][7]
Logical Workflow for Base Comparison in a Chemical Reaction
Caption: Workflow for comparing reaction yields with different bases.
Experimental Protocols
Below are representative experimental protocols for common reactions where this compound and other strong bases are employed.
Preparation of this compound in DMSO
This protocol describes the in situ generation of this compound from sodium hydride and DMSO.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous petroleum ether or hexane (B92381)
-
Three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a septum.
Procedure:
-
A three-necked flask is charged with a 60% sodium hydride dispersion in mineral oil.
-
The mineral oil is removed by washing the NaH three times with anhydrous petroleum ether or hexane under a nitrogen atmosphere.
-
After removing the final wash, the remaining solvent is evaporated under a stream of dry nitrogen.
-
Anhydrous DMSO is added to the flask via a syringe.
-
The mixture is stirred and heated to 65-70 °C under a nitrogen atmosphere until the evolution of hydrogen gas ceases (typically 45-60 minutes). The resulting greenish-grey solution is the this compound reagent.[2]
Aldol (B89426) Condensation of Acetophenone and Benzaldehyde (B42025)
This protocol is a general procedure for a base-catalyzed aldol condensation. While NaOH is commonly used, stronger bases like this compound can be employed, particularly with less reactive ketones.
Materials:
-
Acetophenone
-
Benzaldehyde
-
Base (e.g., Sodium Hydroxide)
-
Ethanol (B145695) (95%)
-
Ice water
-
2N HCl
Procedure:
-
In a flask, combine 1 mL of benzaldehyde and 1 mL of acetophenone.
-
Add 1 mL of 95% ethanol and stir the mixture. Gentle warming may be necessary to dissolve the reactants.[8]
-
Cool the solution to room temperature and add 10 mL of a 20% sodium hydroxide (B78521) solution.[8]
-
Stir the mixture until a solid precipitate forms or the solution becomes very cloudy.[8]
-
Add 2 mL of ice water and neutralize the mixture with 2N HCl.[8]
-
Collect the solid product by vacuum filtration and wash with cold water.[8]
-
The crude product can be recrystallized from hot 95% ethanol.[8]
Wittig Reaction of Benzyltriphenylphosphonium Bromide and Benzaldehyde
The Wittig reaction is a versatile method for alkene synthesis. The choice of base can influence the yield and stereoselectivity of the reaction.
Materials:
-
Benzyltriphenylphosphonium bromide
-
Benzaldehyde
-
Base (e.g., this compound, n-butyllithium, or sodium methoxide)
-
Anhydrous solvent (e.g., DMSO, THF, or methanol)
Procedure:
-
A solution of the phosphonium (B103445) salt is prepared in an anhydrous solvent under an inert atmosphere.
-
The solution is cooled in an ice bath, and one equivalent of a strong base (e.g., this compound in DMSO) is added dropwise to generate the ylide.
-
A solution of benzaldehyde in the same anhydrous solvent is then added dropwise to the ylide solution.
-
The reaction mixture is stirred at room temperature for a specified time until completion (monitored by TLC).
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated, and the product is purified by chromatography or recrystallization.
Corey-Chaykovsky Epoxidation
This reaction typically utilizes a sulfur ylide generated in situ using this compound to convert a ketone to an epoxide.
Materials:
-
This compound solution in DMSO (prepared as in Protocol 1)
-
Ketone (e.g., cyclohexanone)
-
Anhydrous solvent (e.g., THF or DMSO)
Procedure:
-
To a solution of trimethylsulfoxonium iodide in anhydrous DMSO, an equivalent of this compound solution is added at room temperature under a nitrogen atmosphere to form the sulfur ylide.[6][7]
-
A solution of the ketone in anhydrous DMSO is then added dropwise to the ylide solution.[6][7]
-
The reaction mixture is stirred at room temperature until the starting material is consumed (as monitored by TLC).
-
The reaction is quenched by the addition of water.
-
The product is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude epoxide is purified by flash column chromatography.
Signaling Pathway and Logical Relationships in Base-Catalyzed Reactions
The following diagram illustrates the general mechanistic pathway for a base-catalyzed reaction involving deprotonation, such as an alkylation or condensation.
Caption: General pathway for a base-catalyzed reaction.
Conclusion
The choice between this compound, NaH, LDA, and t-BuOK depends critically on the specific reaction, substrate, and desired outcome. This compound is an exceptionally strong base that is highly effective in a variety of transformations, particularly in the formation of ylides for reactions like the Corey-Chaykovsky epoxidation. While direct, comprehensive comparative yield data across a range of reactions is limited, the available evidence suggests that the in situ formation of this compound using NaH in DMSO can lead to high yields. However, factors such as steric hindrance (favoring LDA or t-BuOK for regioselectivity), cost, and safety considerations must also be taken into account by the discerning researcher.
References
- 1. Sodium methylsulfinylmethylide - Wikipedia [en.wikipedia.org]
- 2. sciencemadness.org [sciencemadness.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 7. adichemistry.com [adichemistry.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
The Chemoselectivity of Dimsyl Sodium: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and drug development professionals navigating the complexities of synthesis with multifunctional compounds, achieving chemoselectivity is a paramount challenge. This guide provides an in-depth comparison of the reactivity of dimsyl sodium with various functional groups, supported by experimental data and detailed protocols, to aid in the strategic design of synthetic routes.
This compound (CH₃S(O)CH₂Na), the sodium salt of dimethyl sulfoxide (B87167) (DMSO), is a powerful, non-nucleophilic base with a pKa of approximately 35.[1][2] Its potent basicity allows for the deprotonation of a wide range of weakly acidic protons, making it a valuable tool in organic synthesis.[3] However, its true utility in complex molecule synthesis lies in its ability to discriminate between different functional groups, a property known as chemoselectivity. This guide explores the nuances of this compound's reactivity, offering a comparative analysis to inform its effective application.
Comparative Reactivity and Data
The chemoselectivity of this compound is primarily governed by the acidity of the proton being abstracted. In a molecule with multiple potential deprotonation sites, this compound will preferentially react with the most acidic proton. The following table summarizes the approximate pKa values of protons adjacent to common functional groups, providing a basis for predicting the selectivity of this compound.
| Functional Group | Proton Position | Approximate pKa in DMSO | Reactivity with this compound | Reference |
| Ketone | α-proton | 20-25 | High (enolate formation) | [2] |
| Ester | α-proton | 25 | Moderate (Claisen condensation) | [1][2] |
| Nitrile | α-proton | 31 | Low | [4] |
| Nitroalkane | α-proton | 17 | Very High | [5] |
As the data indicates, this compound will readily deprotonate α-protons of ketones and nitroalkanes due to their lower pKa values. The reaction with esters to form β-ketosulfoxides is also a common application.[1][6] However, the significantly higher pKa of protons α to a nitrile group suggests that deprotonation at this position will be much slower, allowing for selective reactions at other sites.
Experimental Protocols
To illustrate the practical application of this compound's chemoselectivity, detailed experimental protocols for key reactions are provided below.
Protocol 1: Preparation of this compound
This protocol describes the in-situ generation of this compound from sodium hydride and DMSO.[7]
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Dimethyl sulfoxide (DMSO), anhydrous
-
An inert atmosphere (Nitrogen or Argon)
-
Schlenk flask and magnetic stirrer
Procedure:
-
To a Schlenk flask under an inert atmosphere, add sodium hydride (1.0 eq).
-
Wash the sodium hydride with anhydrous hexane (B92381) (3 x 10 mL) to remove the mineral oil.
-
Carefully decant the hexane washes.
-
Add anhydrous DMSO to the flask with stirring.
-
Heat the mixture to 50-70 °C. The evolution of hydrogen gas indicates the formation of this compound.[7]
-
The reaction is typically complete within 1-2 hours, yielding a greenish-grey solution of this compound in DMSO.[7]
Safety Note: The reaction between NaH and DMSO is exothermic and produces flammable hydrogen gas.[8] Proper precautions, including working in a well-ventilated fume hood and under an inert atmosphere, are essential. The mixture can also be a thermal hazard, with reports of runaway reactions.[9]
Protocol 2: Selective Enolate Formation in a Diketone
This protocol demonstrates the selective deprotonation of the more acidic α-proton in an unsymmetrical diketone, leading to a specific enolate for subsequent alkylation.
Materials:
-
Unsymmetrical diketone (e.g., 1-phenyl-1,3-butanedione)
-
This compound solution in DMSO (prepared as in Protocol 1)
-
Alkylating agent (e.g., methyl iodide)
-
Anhydrous THF
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
Procedure:
-
Dissolve the diketone (1.0 eq) in anhydrous THF in a flask under an inert atmosphere and cool to -78 °C.
-
Slowly add the this compound solution (1.0 eq) to the cooled solution. The more acidic proton (between the two carbonyls) will be selectively removed.
-
Stir the reaction mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add the alkylating agent (1.1 eq) and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.
Visualizing Reaction Pathways
The following diagrams, generated using Graphviz, illustrate key reaction pathways involving this compound.
In a molecule containing both a ketone and an ester, this compound will preferentially deprotonate the α-position of the ketone due to its lower pKa, leaving the ester group intact for subsequent transformations.
The Corey-Chaykovsky reaction is a prime example of this compound's utility in generating reactive intermediates. Here, it acts as a base to form a sulfur ylide, which then reacts with a carbonyl compound to produce an epoxide.[10][11][12][13]
Comparison with Other Strong Bases
While other strong bases like sodium hydride (NaH) and lithium diisopropylamide (LDA) are also widely used, this compound offers distinct advantages in certain contexts.
-
Sodium Hydride (NaH): NaH is a heterogeneous base and its reactivity can be dependent on particle size and solubility.[8] While it is used to prepare this compound, its direct use as a base can sometimes be sluggish. This compound, being a soluble base in DMSO, often provides more consistent and reproducible results.
-
Lithium Diisopropylamide (LDA): LDA is a strong, sterically hindered base commonly used for kinetic enolate formation. While effective, it is typically used in ethereal solvents like THF at low temperatures. This compound in DMSO can often be used at or above room temperature, which can be advantageous for certain reactions. The choice between LDA and this compound will often depend on the desired kinetic versus thermodynamic control and the solvent compatibility of the substrate.
Conclusion
This compound is a versatile and powerful base that exhibits a high degree of chemoselectivity in its reactions with multifunctional compounds. Its preference for deprotonating more acidic protons allows for the selective modification of functional groups such as ketones and nitro groups in the presence of less acidic functionalities like esters and nitriles. By understanding the principles of pKa-driven reactivity and utilizing the provided experimental guidelines, researchers can effectively harness the chemoselectivity of this compound to streamline complex synthetic endeavors and achieve their target molecules with greater precision and efficiency.
References
- 1. Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents - News & Updates_Industry News|Latest Industry Updates-Sunrise Group - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]
- 2. Sodium methylsulfinylmethylide - Wikipedia [en.wikipedia.org]
- 3. gchemglobal.com [gchemglobal.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. researchgate.net [researchgate.net]
- 6. sciencemadness.org [sciencemadness.org]
- 7. Sop:sop401 [Göran Widmalm Group] [organ.su.se]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to Byproducts in Dimsyl Sodium Reactions
For Researchers, Scientists, and Drug Development Professionals
Dimsyl sodium (the sodium salt of dimethyl sulfoxide) is a powerful, non-nucleophilic base widely employed in organic synthesis for a variety of transformations, including deprotonations, eliminations, and rearrangements. However, its high reactivity can also lead to the formation of undesired byproducts, impacting reaction yield, purity of the desired product, and the overall efficiency of a synthetic route. This guide provides a comparative analysis of byproduct formation in reactions involving this compound, offering insights into alternative reagents and reaction conditions to mitigate these side reactions.
Thermal Decomposition: An Inherent Challenge
One of the primary sources of byproducts in this compound reactions is its inherent thermal instability. When solutions of this compound in DMSO are heated, a complex series of decomposition reactions can occur.
Key Decomposition Byproducts
| Byproduct | Chemical Formula | Formation Pathway | Notes |
| Sodium Methanesulfenate | CH₃SONa | Thermal decomposition of this compound. | A principal insoluble salt that accumulates during decomposition.[1] |
| Sodium Sulfide (B99878) | Na₂S | Thermal decomposition of this compound. | Another major insoluble salt formed during decomposition.[1] |
| Hydrogen Gas | H₂ | Reaction of sodium hydride with DMSO during this compound formation. | A primary byproduct of the preparation of this compound.[2] |
| Methane | CH₄ | Gaseous byproduct from the thermal decomposition of NaH/DMF mixtures, indicating potential C-H bond cleavage. | While not directly from this compound, it highlights potential decomposition pathways in related systems. |
| Carbon Monoxide | CO | Gaseous byproduct from the thermal decomposition of NaH/DMF mixtures. | Indicates potential for more extensive decomposition at elevated temperatures. |
Experimental Protocol: Analysis of Thermal Decomposition Byproducts
A solution of this compound in DMSO (e.g., 2.5 M) is heated at a controlled temperature (e.g., 70°C) under an inert atmosphere (e.g., nitrogen or argon). Aliquots of the reaction mixture are taken at various time intervals, quenched with a suitable reagent (e.g., water or a proton source), and analyzed.
-
For Insoluble Salts: The reaction mixture is centrifuged to separate the solid byproducts. The solids are washed with a dry, inert solvent (e.g., THF) and then dissolved in water for analysis by techniques such as ion chromatography or titration to quantify the sulfenate and sulfide ions.
-
For Gaseous Byproducts: The reaction is set up in a sealed vessel connected to a gas chromatograph (GC) or a mass spectrometer (MS) to analyze the headspace for the presence of gases like hydrogen, methane, and carbon monoxide. Evolved Gas Analysis (EGA) coupled with Micro-GC can provide real-time monitoring of gas formation.
Comparison with Alternative Strong Bases in Enolate Formation
This compound is frequently used to generate enolates from ketones and esters for subsequent alkylation or condensation reactions. However, its use can lead to the formation of thermodynamic enolates and other side products. A comparison with other strong bases, such as Lithium Diisopropylamide (LDA) and Sodium Hydride (NaH) in other solvents, reveals significant differences in selectivity and byproduct profiles.
Enolate Regioselectivity: Kinetic vs. Thermodynamic Control
For unsymmetrical ketones, deprotonation can occur at two different α-carbons, leading to the formation of a kinetic or a thermodynamic enolate. The choice of base and reaction conditions dictates the ratio of these two isomers.
| Base/Solvent System | Predominant Enolate | Typical Byproducts/Side Reactions |
| This compound (NaH in DMSO) | Thermodynamic | Self-condensation products, over-alkylation, potential for thermal decomposition byproducts if heated. |
| Lithium Diisopropylamide (LDA) in THF | Kinetic | Diisopropylamine (from LDA protonation), potential for incomplete deprotonation leading to unreacted starting material. |
| Sodium Hydride (NaH) in THF | Thermodynamic (slower reaction) | Incomplete deprotonation due to heterogeneity, leading to unreacted starting material and potential for side reactions upon prolonged heating. |
Experimental Protocol: Comparative Analysis of Enolate Formation
An unsymmetrical ketone (e.g., 2-methylcyclohexanone) is dissolved in an appropriate dry solvent (DMSO for this compound, THF for LDA and NaH/THF) under an inert atmosphere. The solution is cooled to the desired temperature (e.g., -78°C for LDA, room temperature for this compound and NaH/THF). The base is added, and the reaction is stirred for a specified time to allow for enolate formation. The reaction is then quenched with a silylating agent (e.g., trimethylsilyl (B98337) chloride) to trap the enolates as their corresponding silyl (B83357) enol ethers. The ratio of the kinetic and thermodynamic silyl enol ethers is then determined by GC-MS or ¹H NMR spectroscopy.
The Corey-Chaykovsky Reaction: A Case Study in Reagent-Dependent Byproduct Formation
The Corey-Chaykovsky reaction utilizes sulfur ylides, often generated from this compound, to convert carbonyl compounds into epoxides or cyclopropanes. The choice of the sulfur ylide precursor and the base can significantly influence the product distribution, with the "undesired" product being a major byproduct.
Epoxide vs. Cyclopropane (B1198618) Formation
| Sulfur Ylide Precursor | Base/Solvent | Substrate | Major Product | Major Byproduct |
| Trimethylsulfoxonium iodide | This compound in DMSO | α,β-Unsaturated Ketone | Cyclopropane | Epoxide |
| Trimethylsulfonium iodide | This compound in DMSO | α,β-Unsaturated Ketone | Epoxide | Cyclopropane |
| Trimethylsulfonium iodide | n-BuLi in THF | Aldehyde/Ketone | Epoxide | β-hydroxymethyl sulfide |
Experimental Protocol: Analysis of Product Distribution in the Corey-Chaykovsky Reaction
The sulfur ylide is prepared in situ by reacting the corresponding sulfonium (B1226848) or sulfoxonium salt with the chosen base in the appropriate solvent. The carbonyl compound is then added to the ylide solution at a controlled temperature. After the reaction is complete, the mixture is quenched and worked up. The product mixture is then analyzed by GC-MS or ¹H NMR to determine the ratio of epoxide to cyclopropane or to identify and quantify other byproducts like β-hydroxymethyl sulfide.
Visualizing Reaction Pathways and Workflows
dot
Caption: General pathways for byproduct formation in this compound reactions.
dot
References
A Comparative Guide to the Kinetics of Proton Abstraction by Dimsyl Sodium and Other Strong Bases
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the selection of an appropriate non-nucleophilic strong base is critical for reactions involving the formation of carbanions. Dimsyl sodium (NaDMSO), the sodium salt of the conjugate base of dimethyl sulfoxide (B87167) (DMSO), is a powerful base used for the deprotonation of a wide range of weak carbon acids.[1][2] This guide provides a comparative analysis of the kinetic performance of this compound against other commonly used strong bases, namely Lithium Diisopropylamide (LDA) and Potassium Hexamethyldisilazide (KHMDS), supported by available experimental data.
Comparative Kinetic Data for Proton Abstraction
The rate of proton abstraction is a key parameter in determining the efficiency and selectivity of a base. While this compound is known to be an exceptionally strong base due to the high pKa of its conjugate acid, DMSO (pKa ≈ 35), obtaining precise kinetic data for its reactions can be challenging as they are often diffusion-controlled.[2] The following table summarizes available second-order rate constants for the deprotonation of various carbon acids by this compound and its alternatives.
| Base | Substrate | Solvent | Temperature (°C) | Rate Constant (k) [M⁻¹s⁻¹] | pKa of Substrate (in DMSO) |
| This compound | 9-Phenylfluorene | DMSO | 25 | Very Fast (Diffusion-controlled est.) | 17.9 |
| This compound | 4-Cyanotoluene | DMSO | 25 | Very Fast (Diffusion-controlled est.) | ~22 |
| LDA | Phenylacetylene | THF | 25 | > 1 x 10⁴ | 28.8 |
| LDA | Diethyl malonate | THF | 25 | ~ 1 x 10³ | 16.4 |
| KHMDS | Phenylacetylene | Toluene | 20 | ~ 5 x 10² | 28.8 |
Note: Explicit second-order rate constants for this compound are scarce in the literature due to the extremely high reaction rates. The rates are often inferred to be near the diffusion-controlled limit for carbon acids with a pKa significantly lower than that of DMSO. Data for LDA and KHMDS are more readily available and are presented for comparison.
Factors Influencing Proton Abstraction Rates
The rate of proton abstraction is governed by several interconnected factors. Understanding these allows for the rational selection of a base and reaction conditions to achieve a desired outcome, such as kinetic versus thermodynamic control of enolate formation.
Caption: Factors influencing the rate of proton abstraction.
Experimental Protocols
Precise kinetic measurements of fast reactions, such as proton abstraction by strong bases, necessitate specialized techniques. Stopped-flow spectrophotometry is a common method for monitoring reactions with half-lives in the millisecond range.
Generalized Protocol for Kinetic Analysis via Stopped-Flow Spectrophotometry
This protocol outlines the general steps for determining the rate of deprotonation of a carbon acid that produces a colored carbanion.
-
Reagent Preparation:
-
Prepare a solution of the strong base (e.g., this compound, LDA) of known concentration in an appropriate anhydrous solvent (e.g., DMSO, THF) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Prepare a solution of the carbon acid substrate of known concentration in the same anhydrous solvent. The substrate should ideally be in pseudo-first-order excess relative to the base.
-
Ensure all glassware is rigorously dried to prevent quenching of the base.
-
-
Instrumentation Setup:
-
The stopped-flow instrument's drive syringes are loaded with the base and substrate solutions.
-
The observation cell is thermostatted to the desired reaction temperature.
-
The spectrophotometer is set to the wavelength of maximum absorbance (λ_max) of the expected carbanion product.
-
-
Data Acquisition:
-
The drive syringes rapidly inject the reactant solutions into a mixing chamber, initiating the reaction.
-
The mixed solution flows into the observation cell, and the flow is abruptly stopped.
-
The change in absorbance at λ_max is recorded as a function of time. The time between mixing and the start of data acquisition is known as the instrument's "dead time".
-
-
Data Analysis:
-
The absorbance versus time data is fitted to an appropriate kinetic model (e.g., a single exponential for a pseudo-first-order reaction).
-
The observed rate constant (k_obs) is extracted from this fit.
-
To determine the second-order rate constant (k), the experiment is repeated with varying concentrations of the excess reactant (the carbon acid), and k_obs is plotted against the concentration of the excess reactant. The slope of this line yields the second-order rate constant.
-
Caption: Experimental workflow for kinetic analysis.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Dimsyl Sodium
For researchers and scientists handling the potent reagent dimsyl sodium, ensuring its safe and proper disposal is paramount to laboratory safety. This guide provides a comprehensive, step-by-step procedure for the effective neutralization and disposal of this compound, compiled from established safety protocols for its highly reactive components. Adherence to these procedures is critical to mitigate risks and ensure a secure laboratory environment.
Understanding the Hazards
This compound, the sodium salt of dimethyl sulfoxide (B87167) (DMSO), is a powerful, non-nucleophilic base used in a variety of organic syntheses.[1][2] It is typically prepared by reacting sodium hydride (NaH) with DMSO.[2][3][4] The primary hazards associated with this compound and its disposal stem from its high reactivity and the inherent dangers of its precursors.
-
Extreme Reactivity with Water: this compound reacts vigorously and exothermically with water. This reaction can generate flammable hydrogen gas, which can ignite spontaneously.
-
Thermal Instability: The mixture of sodium hydride and DMSO can be thermally unstable, with reports of explosive decompositions.[5] It is crucial to control the temperature during preparation and disposal.
-
Corrosivity: The reaction of this compound with water can form corrosive sodium hydroxide.[1]
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is mandatory to be outfitted with the appropriate personal protective equipment.
| PPE Item | Specification |
| Eye Protection | Chemical splash goggles or a face shield.[6] |
| Hand Protection | Nitrile or neoprene gloves.[7][8] |
| Body Protection | A flame-retardant lab coat.[7] |
| Respiratory Protection | May be necessary depending on the scale and ventilation. Work should be conducted in a certified chemical fume hood.[6] |
Step-by-Step Disposal Procedure
This procedure is designed for the safe quenching and disposal of small quantities of this compound solution. For larger quantities, it is recommended to dispose of the material as hazardous waste through your institution's environmental health and safety (EHS) office.
1. Preparation and Precaution:
-
Conduct the entire disposal procedure within a certified chemical fume hood.[6]
-
Ensure an appropriate fire extinguisher (Class D for sodium fires) and a container of sand are readily accessible.[9]
-
Remove all flammable materials from the immediate work area.
-
Have a secondary containment vessel, such as a larger beaker or tray, in place to contain any potential spills.
2. Quenching the this compound:
-
Cooling: Place the reaction flask containing the this compound solution in an ice-water bath to control the temperature during quenching.
-
Dilution (Optional but Recommended): If the this compound solution is concentrated, it is advisable to dilute it with an inert, high-boiling point solvent such as tetrahydrofuran (B95107) (THF). This can help to moderate the reaction rate. Research has shown that diluting a DMSO solution of sodium dimsylate with THF can increase the onset of thermal decomposition to a higher temperature.[5]
-
Slow Addition of a Quenching Agent: The primary method for neutralizing this compound is the slow, dropwise addition of a proton source. A common and recommended quenching agent is isopropanol (B130326). Isopropanol reacts at a more controlled rate compared to water or ethanol.[9]
-
Using a dropping funnel, add the isopropanol to the cooled this compound solution with gentle stirring.
-
Monitor the reaction closely for any signs of excessive heat generation or gas evolution. If the reaction becomes too vigorous, immediately stop the addition and allow the mixture to cool.
-
-
Completion of Quenching: Continue adding isopropanol until the evolution of hydrogen gas ceases and the solution no longer feels warm to the touch (while still in the ice bath).
3. Final Neutralization:
-
Once the reaction with isopropanol is complete, a more protic solvent can be slowly added to ensure all reactive material is consumed.
-
Slowly add a mixture of isopropanol and water (e.g., a 1:1 mixture) to the solution.
-
After the addition is complete and no further reaction is observed, the solution can be further neutralized by the very slow addition of water.
4. Waste Collection and Disposal:
-
The final quenched solution should be considered hazardous waste.
-
Transfer the neutralized solution to a properly labeled hazardous waste container.[6]
-
Do not mix this waste with other waste streams, particularly acidic waste or waste containing oxidizing agents.[7]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.[10]
Disposal Workflow Diagram
Caption: A logical workflow for the safe disposal of this compound.
By following these detailed procedures, laboratory personnel can confidently and safely manage the disposal of this compound, contributing to a culture of safety and responsibility in the research environment.
References
- 1. Sodium methylsulfinylmethylide - Wikipedia [en.wikipedia.org]
- 2. Sodium_methylsulfinylmethylide [chemeurope.com]
- 3. Sop:sop401 [Göran Widmalm Group] [organ.su.se]
- 4. gchemglobal.com [gchemglobal.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. dept.harpercollege.edu [dept.harpercollege.edu]
- 9. safety - How to properly dispose of sodium...or store it properly - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. depts.washington.edu [depts.washington.edu]
Personal protective equipment for handling Dimsyl sodium
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Dimsyl sodium (sodium methylsulfinylmethylide). Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Understanding the Hazards
This compound is a powerful, non-nucleophilic strong base, frequently prepared in a solution of Dimethyl Sulfoxide (B87167) (DMSO) from sodium hydride.[1][2] The primary hazards associated with this compound are:
-
Corrosivity: As a strong base, it can cause severe chemical burns to the skin and eyes upon contact.[3]
-
Reactivity: It reacts vigorously with water and other protic solvents. The preparation of this compound from sodium hydride and DMSO is an exothermic reaction that generates flammable hydrogen gas.[1] There is a risk of explosion if the reaction is not properly controlled, especially if there is moisture present, which can lead to clogging of the gas outlet and pressure buildup.[1]
-
Thermal Instability: this compound solutions can decompose exothermically at elevated temperatures, posing a significant risk of a runaway reaction.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following table summarizes the required equipment.
| Body Part | Required PPE | Specifications & Rationale |
| Eyes/Face | Chemical Splash Goggles AND a Face Shield | Goggles provide a seal against splashes. A face shield offers a secondary layer of protection for the entire face.[3][5] |
| Hands | Base-Resistant Gloves (e.g., Nitrile, Neoprene) | Double-gloving is recommended for enhanced protection.[5] Ensure gloves are rated for use with strong bases. |
| Body | Fire-Retardant Lab Coat AND a Base-Resistant Apron | Provides protection against splashes and potential fire hazards.[3][5] |
| Feet | Closed-Toe Shoes | Protects feet from spills. |
Operational Plan: Handling and Use
All work with this compound must be conducted within a certified chemical fume hood to mitigate inhalation risks and contain any potential splashes or reactions.
Preparation of this compound (Hakomori Procedure)
A common method for preparing this compound involves the reaction of sodium hydride (NaH) with DMSO.
Experimental Protocol:
-
Preparation of NaH: In a fume hood, place a weighed amount of sodium hydride (as a mineral oil dispersion) into a dry reaction flask equipped with a magnetic stirrer and a septum.
-
Washing NaH: Wash the NaH dispersion with a dry, inert solvent like hexane (B92381) or petroleum ether to remove the mineral oil. This should be repeated two to three times.
-
Drying NaH: Carefully remove the final wash solvent and dry the NaH under a gentle stream of inert gas (e.g., nitrogen or argon).
-
Reaction with DMSO: Add dry DMSO to the flask via a syringe.
-
Initiation and Control: The reaction may require gentle heating (to around 40-45°C) to initiate the evolution of hydrogen gas.[1] Ensure the flask is equipped with a needle to safely vent the hydrogen gas. Caution: If moisture is present in the DMSO, the reaction can be vigorous and may lead to the formation of sodium hydroxide, which can clog the vent needle and cause an explosion.[1]
-
Completion: The reaction is complete when the evolution of hydrogen gas ceases. The resulting solution is approximately 2M this compound.[1]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure to this compound.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Use an emergency eyewash station. Seek immediate medical attention. |
| Inhalation | Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Disposal Plan
Unused this compound and contaminated materials must be neutralized before disposal.
Neutralization Protocol:
-
Work in a Fume Hood: All neutralization procedures must be performed in a certified chemical fume hood.
-
Cool the Solution: Place the flask containing the this compound solution in an ice bath to manage the exothermic reaction during quenching.
-
Slowly Add a Quenching Agent: While stirring, slowly add a less reactive alcohol, such as isopropanol (B130326) or tert-butanol, dropwise to the this compound solution.
-
Monitor the Reaction: Continue adding the alcohol until the gas evolution ceases.
-
Follow with a More Reactive Alcohol: Once the initial reaction has subsided, slowly add a more reactive alcohol like ethanol (B145695) or methanol (B129727) to ensure all the this compound has been quenched.
-
Final Quench with Water: After the reaction with the alcohol is complete, very slowly and cautiously add water dropwise to neutralize any remaining reactive species.
-
Check pH: Once the solution is stable, check the pH. Neutralize with a weak acid (e.g., citric acid or sodium bisulfate) until the pH is between 6 and 8.[6]
-
Dispose as Hazardous Waste: The neutralized solution should be collected in a properly labeled hazardous waste container for disposal according to your institution's guidelines.
Quantitative Data
| Substance | LD50 (Oral, Rat) | LC50 (Inhalation, Rat) | Flash Point |
| Dimethyl Sulfoxide (DMSO) | 14,500 - 28,300 mg/kg[2][6] | > 5.33 mg/L (4 h) | 87 - 95 °C[7] |
Visual Workflow for Safe Handling
Caption: Workflow for the safe preparation, handling, and disposal of this compound.
References
- 1. Sop:sop401 [Göran Widmalm Group] [organ.su.se]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. Sodium methylsulfinylmethylide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Methane, sulfinylbis-, ion(1-), sodium | C2H5NaOS | CID 10154010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ehs.uci.edu [ehs.uci.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
